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  • Product: 3-Propoxyazetidine
  • CAS: 897086-92-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Propoxyazetidine: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Azetidines in Medicinal Chemistry The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary drug design. Its inherent ring strain and distinct three-dimensional geometry offer a compelling blend of metabolic stability and conformational rigidity, making it an increasingly popular bioisostere for larger, more flexible ring systems.[1][2] The strategic incorporation of substituted azetidines can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, while providing novel vectors for exploring chemical space. Among these, 3-substituted azetidines, particularly those with alkoxy modifications like 3-Propoxyazetidine, present a valuable tool for fine-tuning ligand-receptor interactions and enhancing pharmacokinetic profiles. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Propoxyazetidine, tailored for professionals engaged in the pursuit of novel therapeutics.

Physicochemical Properties of 3-Propoxyazetidine

PropertyValue (3-Propoxyazetidine Hydrochloride)Value (3-Propoxyazetidine - Free Base, Predicted)Source/Method
CAS Number 897019-55-5897086-92-9[3]
Molecular Formula C₆H₁₄ClNOC₆H₁₃NO[3]
Molecular Weight 151.63 g/mol 115.17 g/mol [3]
Appearance White to off-white solidColorless to pale yellow oil[3], Prediction
Boiling Point Not available~140-150 °C at 760 mmHgPrediction
Melting Point Not availableNot applicablePrediction
Solubility Soluble in water, methanol, DMSOSoluble in common organic solvents (DCM, EtOAc, THF)[6], Prediction
pKa (of protonated amine) ~9-10~9-10Prediction based on azetidine

Synthesis of 3-Propoxyazetidine: A Step-by-Step Protocol

The synthesis of 3-Propoxyazetidine is most effectively achieved through a three-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. This strategy involves the protection of the azetidine nitrogen, formation of the propoxy ether linkage via a Williamson ether synthesis, and subsequent deprotection.[7]

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection (if starting from 3-hydroxyazetidine) cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: N-Boc Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Boc₂O, Base N-Boc-3-propoxyazetidine N-Boc-3-propoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-propoxyazetidine 1-Bromopropane, Base (e.g., NaH) 3-Propoxyazetidine 3-Propoxyazetidine N-Boc-3-propoxyazetidine->3-Propoxyazetidine Acid (e.g., HCl, TFA) 3-Propoxyazetidine HCl 3-Propoxyazetidine HCl 3-Propoxyazetidine->3-Propoxyazetidine HCl HCl in Dioxane/Ether

Figure 1: Synthetic workflow for 3-Propoxyazetidine hydrochloride.
Protocol 1: Synthesis of tert-Butyl 3-propoxyazetidine-1-carboxylate (N-Boc-3-propoxyazetidine)

This procedure is adapted from the well-established Williamson ether synthesis, a robust method for forming ether linkages.[1][8][9] The choice of a strong base is crucial for the deprotonation of the secondary alcohol, and sodium hydride is a common and effective choice. The use of a polar aprotic solvent like DMF or THF facilitates the SN2 reaction.[7]

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 1-Bromopropane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxyazetidine in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add 1-bromopropane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-propoxyazetidine-1-carboxylate as a colorless oil.

Protocol 2: Synthesis of 3-Propoxyazetidine Hydrochloride

The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions.[2][10][11][12][13] A solution of hydrogen chloride in an organic solvent is commonly used to afford the hydrochloride salt directly.

Materials:

  • tert-Butyl 3-propoxyazetidine-1-carboxylate (1.0 eq)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 3-propoxyazetidine-1-carboxylate in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to dryness.

  • Triturate the resulting residue with diethyl ether to induce precipitation.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 3-propoxyazetidine hydrochloride as a white solid.

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for confirming the structure and purity of 3-Propoxyazetidine. The following are predicted spectral data based on the analysis of its constituent functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz) ¹³C NMR (Predicted, CDCl₃, 100 MHz)
δ (ppm) Assignment
~3.9-4.1 (m, 1H)CH-O
~3.6-3.8 (m, 2H)Azetidine CH₂
~3.4-3.6 (m, 2H)Azetidine CH₂
~3.3-3.5 (t, 2H)O-CH₂ (propyl)
~1.5-1.7 (sext, 2H)CH₂ (propyl)
~0.9 (t, 3H)CH₃ (propyl)
~2.0-3.0 (br s, 1H)NH

Note: For the hydrochloride salt in D₂O, the NH proton will exchange, and the azetidine protons will likely appear as more complex multiplets at a slightly downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Propoxyazetidine is expected to show characteristic absorption bands for its functional groups.[14][15][16][17]

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500 (broad)N-H stretchSecondary amine
2850-2960C-H stretchAliphatic
1050-1150C-O stretchEther
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for the free base would be observed at m/z = 115. Common fragmentation patterns would involve the loss of the propyl group or cleavage of the azetidine ring.

Chemical Reactivity of 3-Propoxyazetidine

The reactivity of 3-Propoxyazetidine is dominated by the nucleophilic character of the secondary amine within the azetidine ring.

Reactivity cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_reductive_amination Reductive Amination 3-Propoxyazetidine 3-Propoxyazetidine N-Alkyl-3-propoxyazetidine N-Alkyl-3-propoxyazetidine 3-Propoxyazetidine->N-Alkyl-3-propoxyazetidine R-X, Base N-Acyl-3-propoxyazetidine N-Acyl-3-propoxyazetidine 3-Propoxyazetidine->N-Acyl-3-propoxyazetidine RCOCl or (RCO)₂O, Base N-Sulfonyl-3-propoxyazetidine N-Sulfonyl-3-propoxyazetidine 3-Propoxyazetidine->N-Sulfonyl-3-propoxyazetidine RSO₂Cl, Base N-Substituted-3-propoxyazetidine N-Substituted-3-propoxyazetidine 3-Propoxyazetidine->N-Substituted-3-propoxyazetidine RCHO, NaBH(OAc)₃

Figure 2: Key reactions involving the nitrogen of 3-Propoxyazetidine.
N-Functionalization Reactions
  • N-Alkylation: The azetidine nitrogen can be readily alkylated using alkyl halides in the presence of a non-nucleophilic base to scavenge the resulting acid.

  • N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives. This transformation is often used to introduce amide functionalities, which can act as hydrogen bond donors or acceptors.

  • N-Sulfonylation: Treatment with sulfonyl chlorides yields N-sulfonylated azetidines. The resulting sulfonamide is a key functional group in many therapeutic agents.

  • Reductive Amination: 3-Propoxyazetidine can participate in reductive amination reactions with aldehydes and ketones to form more complex N-substituted derivatives.

Ring-Opening Reactions

While the azetidine ring is more stable than the corresponding aziridine, it can undergo ring-opening reactions under certain conditions, particularly after activation of the nitrogen atom (e.g., by protonation or conversion to a quaternary ammonium salt). These reactions can be exploited to generate functionalized γ-amino alcohols.

Applications in Medicinal Chemistry and Drug Discovery

3-Propoxyazetidine serves as a versatile building block for introducing the 3-propoxyazetidine motif into drug candidates. This moiety can impart several desirable properties:

  • Improved Physicochemical Properties: The propoxy group can modulate lipophilicity and the ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and cell permeability.

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger aliphatic rings.

  • Structural Rigidity: The constrained nature of the four-membered ring can lock a molecule into a more defined conformation, which can lead to higher binding affinity and selectivity for its biological target.

  • Novel Chemical Space: The unique 3D shape of the 3-propoxyazetidine fragment allows for the exploration of novel pharmacophore space.

While specific examples of marketed drugs containing the 3-propoxyazetidine fragment are not prominent, its use as an intermediate in the synthesis of bioactive compounds is an active area of research. For instance, it can be incorporated into molecules targeting G-protein coupled receptors (GPCRs), kinases, and proteases, where the azetidine nitrogen can be functionalized to interact with the target protein or to attach linkers for further molecular elaboration.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Propoxyazetidine and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[18]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18]

  • Toxicity: Specific toxicological data for 3-Propoxyazetidine is limited. As a general precaution, it should be treated as a potentially hazardous substance.

Conclusion and Future Outlook

3-Propoxyazetidine represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a rigid azetidine core and a flexible propoxy side chain offers a powerful tool for modulating the properties of drug candidates. The straightforward synthetic accessibility of 3-Propoxyazetidine, coupled with the diverse reactivity of its secondary amine, ensures its continued application in the quest for novel and improved therapeutics. As the demand for compounds with optimized physicochemical and pharmacokinetic profiles grows, the strategic use of scaffolds like 3-Propoxyazetidine is poised to play an increasingly important role in the future of drug discovery.

References

  • Carreira, E. M., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson Ether Synthesis. [Link]

  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740.
  • Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 8(1), 49-52.
  • Kappe, C. O., et al. (2018). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Organic Process Research & Development, 22(8), 1039-1045.
  • Slanina, T., & Hidasová, D. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938.
  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ChemSrc. TERT-BUTYL 3-ETHYNYL-3-HYDROXYAZETIDINE-1-CARBOXYLATE. [Link]

  • Google Patents. A process for the preparation of tert-butyl (r)
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  • Bhattacharya, S., et al. (2012). Synthesis, characterization and in-vitro evaluation of a new dipeptide analogue. Der Pharma Chemica, 4(1), 14-20.
  • Google Patents.
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  • Proactive Molecular Research. 3-propoxyazetidine hydrochloride. [Link]

  • MDPI. (2021). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 19(1), 33.
  • ResearchGate. (2016). Synthesis, Characterization and in vitro Antioxidant Activity of New Chiral N-boc Organotellurium Compounds, (CH3)3OC(O)NHCH(R)C(O)
  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ResearchGate. (2011). Mid-IR spectra of (a) [{(Ph 3 P) 2 Ag} 2 (CO 3 )]·2H 2 O; (b)... [Link]

  • National Institutes of Health. (2022). Recent Advances in Bioactive Compounds, Health Functions, and Utilization of Rose (Rosa spp.). [Link]

  • PubMed. (2017). Medicinal Chemistry Approaches of Controlling Gastrointestinal Side Effects of Non-Steroidal Anti-Inflammatory Drugs. Endogenous Protective Mechanisms and Drug Design. [Link]

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  • Angene Chemical. (2024). Safety Data Sheet. [Link]

  • Doc Brown's Chemistry. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

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  • ResearchGate. (2009). Synthesis and characterization of α-{3-[2-hydroxy-3-( N-methyl- N-hydroxy-ethylamino)propoxy]propyl}-ω-butylpolydimethylsiloxanes.
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Exploratory

3-Propoxyazetidine synthesis routes

An In-Depth Technical Guide to the Synthesis of 3-Propoxyazetidine For Researchers, Scientists, and Drug Development Professionals Introduction The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Propoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry.[1] Its inherent ring strain and defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a highly sought-after building block in the design of novel therapeutics.[1][2] Among functionalized azetidines, 3-propoxyazetidine serves as a valuable intermediate, introducing a flexible, lipophilic propyl ether chain that can modulate a compound's physicochemical properties, such as solubility, membrane permeability, and metabolic profile.

This technical guide offers a comprehensive overview of the primary synthetic routes to 3-propoxyazetidine, designed for chemistry professionals in the pharmaceutical and life sciences sectors. We will dissect the core chemical transformations, explain the causality behind experimental choices, provide detailed, actionable protocols, and offer a comparative analysis of the most viable synthetic strategies.

Retrosynthetic Analysis: A Strategic Overview

The synthesis of 3-propoxyazetidine logically begins by disconnecting the C-O ether bond. This retrosynthetic approach reveals that the most direct precursors are a 3-hydroxyazetidine synthon and a propylating agent. To prevent undesired reactions at the azetidine nitrogen, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[3][4]

This leads to the key intermediate, N-Boc-3-hydroxyazetidine, a commercially available and widely used starting material.[4][5] The forward synthesis, therefore, involves two primary stages: the etherification of N-Boc-3-hydroxyazetidine and the subsequent deprotection of the nitrogen to yield the final product.

G cluster_main Retrosynthetic Pathway for 3-Propoxyazetidine Target 3-Propoxyazetidine Deprotection N-Boc Deprotection Target->Deprotection Retrosynthesis Intermediate1 N-Boc-3-propoxyazetidine Deprotection->Intermediate1 Etherification Etherification (C-O Bond Formation) Intermediate1->Etherification StartingMaterial1 N-Boc-3-hydroxyazetidine Etherification->StartingMaterial1 PropylSource Propylating Agent (e.g., 1-Bromopropane) Etherification->PropylSource

Caption: Retrosynthetic analysis of 3-propoxyazetidine.

Part 1: Synthesis of N-Boc-3-propoxyazetidine

Two primary, field-proven methodologies exist for the crucial etherification step: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers, involving the SN2 reaction of an alkoxide with an alkyl halide.[6][7] In this context, the hydroxyl group of N-Boc-3-hydroxyazetidine is first deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces a halide from a propylating agent.

Mechanism and Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The choice of base is critical; a strong, non-nucleophilic base is required to fully deprotonate the alcohol without competing in the subsequent substitution step. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the formation of the alkoxide, with the only byproduct being benign hydrogen gas.[3]

Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the sodium cation without solvating and deactivating the alkoxide nucleophile, thereby accelerating the SN2 reaction.[3][7] 1-Bromopropane or 1-iodopropane are suitable propylating agents, with the iodide being a better leaving group, often leading to faster reaction times or lower required temperatures.

G cluster_workflow Williamson Ether Synthesis Workflow Start 1. Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF AddBase 2. Add NaH at 0°C (Alkoxide Formation) Start->AddBase Stir1 3. Stir until H₂ evolution ceases AddBase->Stir1 AddHalide 4. Add 1-Bromopropane Stir1->AddHalide React 5. Stir at room temp. or heat (Monitor by TLC/LC-MS) AddHalide->React Quench 6. Quench with water React->Quench Extract 7. Workup & Purification (Extraction, Chromatography) Quench->Extract Product N-Boc-3-propoxyazetidine Extract->Product

Caption: Workflow for Williamson Ether Synthesis.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq.). Dissolve it in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Expertise Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.

  • Alkoxide Formation: Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until gas evolution has ceased. This ensures complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: Cool the mixture back to 0 °C and add 1-bromopropane (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.[3]

  • Workup: Upon completion, carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield pure N-Boc-3-propoxyazetidine.

Route 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway for converting a primary or secondary alcohol into an ether with a clean inversion of stereochemistry (though not relevant for this achiral substrate).[8][9] It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by propanol.

Mechanism and Rationale: The reaction begins with the nucleophilic attack of PPh₃ on DEAD/DIAD to form a betaine intermediate.[8] This intermediate deprotonates the nucleophile (propanol) to form an ion pair. The alcohol substrate (N-Boc-3-hydroxyazetidine) then adds to the phosphonium ion, forming a key alkoxyphosphonium salt, which is a superb leaving group.[10] Finally, the propoxide ion attacks this activated intermediate in an SN2 fashion to form the desired ether and triphenylphosphine oxide (TPPO) as a byproduct.

This reaction is performed under mild, neutral conditions, which can be an advantage for sensitive substrates.[11] The order of reagent addition is crucial for success; typically, the alcohol, nucleophile, and PPh₃ are mixed before the dropwise addition of the azodicarboxylate.[12]

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq.), propanol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.). Dissolve the components in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution over 15-20 minutes.

    • Trustworthiness Note: Slow addition of DIAD is critical to control the exothermic reaction and prevent the formation of side products. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[12]

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product and the byproduct, triphenylphosphine oxide (TPPO).

  • Purification: Purify the crude material by flash column chromatography. TPPO can be challenging to separate. One technique is to triturate the crude mixture with a solvent like diethyl ether, in which TPPO has low solubility, causing it to precipitate for removal by filtration before column chromatography.

Part 2: Final Deprotection of N-Boc Group

The final step to obtain 3-propoxyazetidine is the removal of the acid-labile N-Boc protecting group. This is a standard and generally high-yielding transformation.

Mechanism and Rationale: The Boc group is readily cleaved under acidic conditions.[13] The acid protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the protecting group into gaseous isobutylene and carbon dioxide, leaving the protonated amine (azetidinium salt).[14] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent (like dioxane or methanol) are commonly used.[15][16]

G cluster_deprotection N-Boc Deprotection Workflow Start 1. Dissolve N-Boc-3-propoxyazetidine in Dichloromethane (DCM) AddAcid 2. Add Trifluoroacetic Acid (TFA) at 0°C Start->AddAcid React 3. Stir at room temperature (Monitor by TLC/LC-MS) AddAcid->React Concentrate 4. Concentrate under reduced pressure React->Concentrate Neutralize 5. Neutralize with base (e.g., aq. NaOH) Concentrate->Neutralize Extract 6. Extract with organic solvent Neutralize->Extract FinalProduct 3-Propoxyazetidine (Free Base) Extract->FinalProduct

Caption: Workflow for N-Boc Deprotection.

  • Preparation: Dissolve N-Boc-3-propoxyazetidine (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Cool the solution to 0 °C. Add an excess of a strong acid. Two common options are:

    • Option A (TFA): Add trifluoroacetic acid (TFA, 5-10 eq.) or use a 20-50% solution of TFA in DCM.[16]

    • Option B (HCl): Use a commercially available solution of 4M HCl in 1,4-dioxane (5-10 eq.).[16]

  • Reaction: Stir the solution at room temperature for 1-4 hours. The reaction is typically rapid and can be monitored by the disappearance of the starting material on TLC or LC-MS.

  • Isolation (as salt or free base):

    • As Hydrochloride Salt: If using HCl in dioxane, the product may precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether and collected by filtration.

    • As Free Base: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water, cool in an ice bath, and basify to pH > 10 with an aqueous base (e.g., 2M NaOH). Extract the free base into an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate to yield 3-propoxyazetidine.

Comparative Analysis of Synthesis Routes

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reagents Strong base (NaH), alkyl halidePPh₃, DIAD/DEAD, alcohol
Conditions 0 °C to ~60 °C0 °C to room temperature (neutral)
Yield Generally good to excellentGood, but can be variable
Scalability Highly scalable; common in industrial processesLess scalable due to reagent cost and stoichiometry
Byproducts Inorganic salts (e.g., NaBr)Triphenylphosphine oxide (TPPO), reduced DIAD
Purification Straightforward chromatographyCan be difficult due to TPPO removal
Safety/Handling Requires handling of pyrophoric NaH and flammable H₂ gasDIAD/DEAD are toxic and potentially explosive
Cost Generally more cost-effectiveReagents (PPh₃, DIAD) are more expensive
Advantages Robust, reliable, cost-effective, scalable.[17]Mild conditions, useful for sensitive substrates.[11]
Disadvantages Requires strictly anhydrous conditions and handling of hazardous reagents.Difficult purification, high cost, less atom-economical.

Conclusion

The synthesis of 3-propoxyazetidine is most effectively achieved through a two-step sequence starting from N-Boc-3-hydroxyazetidine. For most applications, particularly on a larger scale, the Williamson Ether Synthesis represents the more practical and economical choice due to its robustness, high yields, and scalability. While it requires careful handling of sodium hydride, the purification is generally straightforward. The Mitsunobu Reaction offers a valuable alternative under milder, neutral conditions, which may be advantageous for complex substrates with acid- or base-sensitive functional groups, but it is often hampered by higher costs and purification challenges associated with its byproducts. The final N-Boc deprotection is a reliable and high-yielding step, readily accomplished with standard acidic protocols. The choice between these core etherification strategies will ultimately depend on the specific requirements of the research or development program, including scale, budget, and the chemical nature of the substrate.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21).
  • Synthesis of Azetidines. Prog. Chem. (2011).
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Foundational

The Ascendant Role of 3-Propoxyazetidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in contempora...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in contemporary medicinal chemistry.[1][2] Its rigid structure offers a strategic advantage in drug design by reducing conformational flexibility, which can lead to enhanced binding affinity and improved metabolic stability.[1] This guide focuses on a particularly valuable derivative, 3-Propoxyazetidine (CAS Number 897019-55-5), a key building block in the development of novel therapeutics, especially for central nervous system (CNS) disorders.[3] We will delve into its synthesis, spectroscopic characterization, and burgeoning applications, providing a comprehensive resource for its strategic deployment in drug discovery pipelines.

Physicochemical Properties and Structural Attributes

3-Propoxyazetidine, in its hydrochloride salt form, is typically a white solid with good solubility, a feature enhanced by the propoxy group.[3] The incorporation of the azetidine ring and the propoxy moiety imparts a unique combination of polarity and lipophilicity, making it an attractive component for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

PropertyValueSource
CAS Number 897019-55-5
Molecular Formula C₆H₁₃NO (Free Base)
Molecular Weight 115.17 g/mol (Free Base)
Appearance White Solid (as HCl salt)
Storage 0-8 °C

Synthesis of 3-Propoxyazetidine Hydrochloride: A Step-by-Step Protocol

The synthesis of 3-Propoxyazetidine typically proceeds through a two-step sequence: a Williamson ether synthesis to introduce the propoxy group onto a protected azetidine core, followed by deprotection of the nitrogen. The following protocol is adapted from established methods for analogous 3-alkoxyazetidines.

Step 1: Synthesis of N-Boc-3-propoxyazetidine via Williamson Ether Synthesis

This step involves the reaction of N-Boc-3-hydroxyazetidine with a propylating agent, such as 1-bromopropane, in the presence of a base.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 1-Bromopropane

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-propoxyazetidine.

Step 2: Deprotection to Yield 3-Propoxyazetidine Hydrochloride

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to afford the desired hydrochloride salt.

Materials:

  • N-Boc-3-propoxyazetidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Protocol:

  • Dissolve N-Boc-3-propoxyazetidine (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield 3-Propoxyazetidine hydrochloride.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Step1_Reaction Reaction N-Boc-3-hydroxyazetidine->Step1_Reaction 1-Bromopropane 1-Bromopropane 1-Bromopropane->Step1_Reaction NaH_DMF NaH, DMF NaH_DMF->Step1_Reaction Step1_Reaction->N-Boc-3-propoxyazetidine Step2_Reaction Reaction N-Boc-3-propoxyazetidine->Step2_Reaction HCl_Dioxane 4M HCl in Dioxane HCl_Dioxane->Step2_Reaction 3-Propoxyazetidine_HCl 3-Propoxyazetidine HCl Step2_Reaction->3-Propoxyazetidine_HCl

Caption: Synthetic pathway for 3-Propoxyazetidine HCl.

Spectroscopic Characterization

Accurate characterization of 3-Propoxyazetidine is crucial for its use in synthesis. Below are the predicted spectroscopic data based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.60-4.70 m 1H O-CH (azetidine ring)
~3.90-4.00 t 2H CH₂ (azetidine ring)
~3.70-3.80 t 2H CH₂ (azetidine ring)
~3.40-3.50 t 2H O-CH₂ (propoxy group)
~2.50 (broad) s 1H NH
~1.55-1.65 sextet 2H CH₂ (propoxy group)

| ~0.90-1.00 | t | 3H | CH₃ (propoxy group) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ) ppm Assignment
~72.0 O-CH₂ (propoxy group)
~68.0 O-CH (azetidine ring)
~50.0 CH₂ (azetidine ring)
~22.5 CH₂ (propoxy group)

| ~10.5 | CH₃ (propoxy group) |

Predicted IR Data:

Wavenumber (cm⁻¹) Assignment
~3300-3400 N-H stretch (broad)
~2870-2960 C-H stretch (aliphatic)

| ~1100-1120 | C-O stretch (ether) |

Applications in Drug Discovery and Medicinal Chemistry

The 3-propoxyazetidine moiety is a valuable building block in medicinal chemistry, primarily for the development of therapeutics targeting the central nervous system.[3] The azetidine ring serves as a rigid scaffold, while the propoxy group can modulate solubility, lipophilicity, and interactions with biological targets.

Role in CNS Drug Candidates

Azetidine derivatives have been explored as novel triple reuptake inhibitors (TRIs), which can be effective as next-generation antidepressants.[4] The rigid azetidine core helps to orient the pharmacophoric elements in a defined spatial arrangement, which is crucial for potent and selective inhibition of neurotransmitter transporters. The 3-alkoxy substitution can influence the binding affinity and selectivity for the serotonin, norepinephrine, and dopamine transporters. Furthermore, the synthesis and profiling of diverse azetidine-based scaffolds have been a focus for developing CNS-focused lead-like libraries.[5]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 3-propoxyazetidine are not extensively published, general principles for 3-substituted azetidines can be applied. The substituent at the 3-position of the azetidine ring plays a critical role in modulating the biological activity of various drug candidates. For instance, in a series of azetidine derivatives developed as GABA uptake inhibitors, the nature of the substituent at the 3-position significantly influenced their potency and selectivity for GAT-1 and GAT-3 transporters. The size and nature of the alkoxy group can impact ligand-receptor interactions, and the propoxy group offers a balance of lipophilicity and conformational flexibility that can be advantageous in optimizing lead compounds.

Logical Relationship Diagram:

SAR_Logic cluster_scaffold 3-Propoxyazetidine Scaffold cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes Scaffold 3-Propoxyazetidine Moiety Rigidity Conformational Rigidity Scaffold->Rigidity imparts Solubility Solubility Scaffold->Solubility influences Lipophilicity Lipophilicity Scaffold->Lipophilicity modulates Binding Enhanced Target Binding Affinity Rigidity->Binding ADME Improved ADME Profile Solubility->ADME Lipophilicity->ADME Efficacy Increased In Vivo Efficacy ADME->Efficacy CNS CNS Penetration ADME->CNS facilitates Binding->Efficacy Selectivity Improved Selectivity Selectivity->Efficacy

Caption: Influence of the 3-Propoxyazetidine scaffold on drug properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Propoxyazetidine and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Propoxyazetidine is a valuable and versatile building block for modern drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics, particularly for CNS disorders. The synthetic route is accessible, and its incorporation into lead compounds offers a promising strategy for enhancing potency, selectivity, and pharmacokinetic profiles. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of scaffolds like 3-Propoxyazetidine will undoubtedly play an increasingly important role.

References

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. [Link]

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Exploratory

A Technical Guide to the Synthesis of 3-Propoxyazetidine: Starting Materials and Core Strategies

An in-depth technical guide by a Senior Application Scientist Abstract: 3-Propoxyazetidine is a valuable saturated heterocyclic building block in modern medicinal chemistry, prized for its ability to impart favorable phy...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: 3-Propoxyazetidine is a valuable saturated heterocyclic building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. Its synthesis, however, is a multi-step process that requires careful strategic planning, particularly concerning the selection of starting materials and the management of protecting groups. This guide provides an in-depth analysis of the prevalent synthetic pathways leading to 3-Propoxyazetidine, with a core focus on the practical synthesis of the key intermediate, N-Boc-3-hydroxyazetidine, from fundamental precursors. We will dissect the critical O-alkylation step, comparing the industry-standard Williamson ether synthesis with the Mitsunobu reaction, and conclude with the final deprotection sequence. Each section is supported by detailed, field-proven protocols, mechanistic insights, and a comprehensive reference list to ground the discussion in authoritative literature.

Chapter 1: The Gateway Intermediate: Synthesis of N-Boc-3-Hydroxyazetidine

The journey to 3-Propoxyazetidine invariably proceeds through a stable, versatile intermediate: 3-hydroxyazetidine . Due to the inherent reactivity of the secondary amine within the azetidine ring, a protecting group is essential to ensure selective functionalization of the hydroxyl group in subsequent steps. The tert-butyloxycarbonyl (Boc) group is the protector of choice, given its stability under the basic conditions required for etherification and its facile removal under acidic conditions. Therefore, the primary strategic goal is the efficient synthesis of N-Boc-3-hydroxyazetidine.

Retrosynthetic Analysis

A logical retrosynthetic breakdown reveals the key starting materials. 3-Propoxyazetidine hydrochloride, the final stable product, originates from its Boc-protected precursor. The critical propoxy ether linkage is formed from N-Boc-3-hydroxyazetidine. This central intermediate is, in turn, constructed from simple, inexpensive commodity chemicals: epichlorohydrin and a suitable primary amine, such as benzylamine.

G 3-Propoxyazetidine HCl 3-Propoxyazetidine HCl N-Boc-3-Propoxyazetidine N-Boc-3-Propoxyazetidine 3-Propoxyazetidine HCl->N-Boc-3-Propoxyazetidine Deprotection N-Boc-3-Hydroxyazetidine N-Boc-3-Hydroxyazetidine N-Boc-3-Propoxyazetidine->N-Boc-3-Hydroxyazetidine O-Alkylation Propyl Bromide Propyl Bromide N-Boc-3-Propoxyazetidine->Propyl Bromide 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-Hydroxyazetidine->3-Hydroxyazetidine N-Protection Di-tert-butyl dicarbonate (Boc2O) Di-tert-butyl dicarbonate (Boc2O) 3-Hydroxyazetidine->Di-tert-butyl dicarbonate (Boc2O) 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol 3-Hydroxyazetidine->1-Benzylazetidin-3-ol Debenzylation Epichlorohydrin Epichlorohydrin 1-Benzylazetidin-3-ol->Epichlorohydrin Cyclization Benzylamine Benzylamine 1-Benzylazetidin-3-ol->Benzylamine

Caption: Retrosynthetic pathway for 3-Propoxyazetidine.
Primary Synthesis from Epichlorohydrin and Benzylamine

This route is widely adopted in both academic and industrial settings due to the low cost of the starting materials and the robustness of the transformations.[1] The benzyl group serves as a reliable protecting group for the nitrogen atom, which can be cleanly removed via catalytic hydrogenation before the introduction of the Boc group.

The synthesis unfolds in four key stages:

  • Ring Opening: Benzylamine attacks the less sterically hindered carbon of the epoxide in epichlorohydrin.

  • Cyclization: The resulting amino alcohol is treated with a base, leading to an intramolecular SN2 reaction where the secondary amine displaces the chloride to form the four-membered azetidine ring, yielding 1-benzylazetidin-3-ol.[2][3]

  • Debenzylation: The benzyl group is removed by palladium-catalyzed hydrogenation (H₂/Pd-C), liberating the free 3-hydroxyazetidine.[2]

  • N-Boc Protection: The crude 3-hydroxyazetidine is treated with di-tert-butyl dicarbonate (Boc₂O) to afford the target intermediate, 1-Boc-3-hydroxyazetidine.[4]

G start Epichlorohydrin + Benzylamine step1 1. Ring Opening 2. Base-mediated Cyclization start->step1 intermediate1 1-Benzylazetidin-3-ol step1->intermediate1 step2 Catalytic Hydrogenation (H2, Pd/C) intermediate1->step2 intermediate2 3-Hydroxyazetidine step2->intermediate2 step3 Boc Protection (Boc2O) intermediate2->step3 end N-Boc-3-Hydroxyazetidine step3->end

Caption: Workflow for N-Boc-3-hydroxyazetidine synthesis.
Experimental Protocol 1: Synthesis of 1-Boc-3-hydroxyazetidine

Step A: 1-Benzylazetidin-3-ol

  • To a solution of benzylamine (e.g., 30.0 g, 280 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (epichlorohydrin, e.g., 30.0 g, 324 mmol) while maintaining the temperature between 0–5 °C.[2]

  • Stir the reaction mixture at this temperature for 16–20 hours.[2]

  • Isolate the crude product by filtration, wash with water, and dry under vacuum.

  • Dissolve the dried intermediate in acetonitrile (e.g., 485 mL) and add sodium carbonate (e.g., 42.0 g, 396 mmol).[2]

  • Heat the mixture to reflux (80–90 °C) and stir for 16 hours.[2]

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure to yield crude 1-benzylazetidin-3-ol.

Step B: 1-Boc-3-hydroxyazetidine

  • Dissolve the crude 1-benzylazetidin-3-ol (e.g., 35.0 g, 214 mmol) in a suitable solvent like Tetrahydrofuran (THF) (350 mL).[2]

  • Add 5% or 10% Palladium on carbon (Pd/C) catalyst (e.g., 1.75 g).[2][4]

  • Stir the mixture under a hydrogen atmosphere (H₂) at room temperature overnight (approx. 20 hours).[2]

  • Upon reaction completion (monitored by TLC or LC-MS), filter the mixture to remove the Pd/C catalyst.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) (e.g., 1.1-1.2 equivalents) and stir at room temperature for 1-2 hours.[4]

  • Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography to afford pure 1-Boc-3-hydroxyazetidine.[4]

Chapter 2: Propoxylation Strategies: Forging the C-O Bond

With N-Boc-3-hydroxyazetidine in hand, the next critical step is the formation of the propyl ether linkage. Two primary methods dominate this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson Ether Synthesis Approach

This century-old reaction remains the most straightforward and cost-effective method for preparing ethers.[5] It is an SN2 reaction that involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[6]

Causality Behind Experimental Choices:

  • Base: A strong base is required to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine to form the nucleophilic alkoxide. Sodium hydride (NaH) is highly effective for this purpose.[4] Weaker bases like potassium carbonate can also be used, though they may require higher temperatures or longer reaction times.[7]

  • Propylating Agent: A primary propyl halide is essential. Propyl iodide or propyl bromide are common choices. Iodides are more reactive than bromides but are also more expensive.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF is crucial.[4][7] These solvents solvate the counter-ion (e.g., Na⁺) but not the alkoxide nucleophile, thereby maximizing its nucleophilicity.[6]

Table 1: Comparison of Propoxylation Reaction Conditions

Parameter Williamson Ether Synthesis Mitsunobu Reaction
Nucleophile Azetidin-3-oxide (formed in situ) Propanol
Electrophile Propyl bromide/iodide Azetidin-3-ol (activated)
Reagents NaH or K₂CO₃ PPh₃, DEAD or DIAD
Conditions Basic Neutral
Byproducts NaBr, H₂ Triphenylphosphine oxide, Hydrazine derivative

| Purification | Generally straightforward | Can be challenging due to byproducts |

Experimental Protocol 2: Synthesis of N-Boc-3-propoxyazetidine (Williamson Method)
  • To a solution of 1-Boc-3-hydroxyazetidine (e.g., 2.5 g, 14.4 mmol) in anhydrous DMF (125 mL), add sodium hydride (NaH, 60% dispersion in oil, 1.1-1.5 equivalents) portion-wise under an inert atmosphere (N₂) at 0 °C.[4]

  • Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add propyl iodide or propyl bromide (1.5-2.0 equivalents).

  • Stir at 0 °C for 10 minutes, then allow the reaction to proceed at room temperature for 1-3 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with water and saturated brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-propoxyazetidine.

The Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative under mild, neutral conditions, which can be advantageous for sensitive substrates.[8] It converts an alcohol into various functional groups, including ethers, with a characteristic inversion of stereochemistry (though not relevant for this achiral substrate).[9]

The reaction involves activating the hydroxyl group of N-Boc-3-hydroxyazetidine with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This forms a good leaving group, which is then displaced by propanol acting as the nucleophile. The main drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[11]

G cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction A N-Boc-3-hydroxyazetidine B Alkoxide A->B + NaH - H2 C N-Boc-3-propoxyazetidine B->C + Propyl-Br - NaBr D N-Boc-3-hydroxyazetidine E Activated Complex (Oxyphosphonium salt) D->E + PPh3, DEAD F N-Boc-3-propoxyazetidine E->F + Propanol - PPh3=O, DEAD-H2

Caption: Comparison of Williamson and Mitsunobu pathways.

Chapter 3: The Final Step: Deprotection and Salt Formation

The final stage of the synthesis is the removal of the acid-labile Boc protecting group to unveil the secondary amine of 3-Propoxyazetidine.

Acid-Mediated Boc Deprotection

The Boc group is readily cleaved under strong acidic conditions. A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether is commonly used.[7] This method has the dual advantage of efficiently removing the Boc group and simultaneously forming the hydrochloride salt of the final product. The salt form is typically a stable, crystalline solid, which is easier to handle, purify, and store than the free base.

Experimental Protocol 3: Synthesis of 3-Propoxyazetidine Hydrochloride
  • Dissolve N-Boc-3-propoxyazetidine (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane (10 volumes).[7]

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether to precipitate the product.

  • Collect the white solid by filtration, wash with fresh diethyl ether, and dry under vacuum to yield 3-propoxyazetidine hydrochloride.

Conclusion

The synthesis of 3-Propoxyazetidine is a well-established process that hinges on the strategic construction and functionalization of the azetidine core. The most economically viable and scalable route begins with fundamental starting materials like epichlorohydrin and benzylamine to produce the key intermediate, N-Boc-3-hydroxyazetidine. The subsequent propoxylation is most reliably achieved via the Williamson ether synthesis due to its simplicity and cost-effectiveness. The final deprotection with acidic HCl provides the desired product as a stable salt. By understanding the causality behind the choice of reagents and conditions at each stage, researchers can confidently and efficiently produce this valuable building block for drug discovery and development.

References

  • Li, P., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, published by Nature Publishing Group. Available at: [Link]

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  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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  • ResearchGate. (n.d.). Facile Syntheses of Azetidin-3-ols by Rearrangement of 2,3-Epoxypropylamines. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

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Foundational

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Propoxyazetidine The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has become a privileged structure in med...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Propoxyazetidine

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has become a privileged structure in medicinal chemistry.[1][2] Its inherent ring strain and constrained, three-dimensional geometry offer a unique combination of properties that drug developers can leverage to enhance metabolic stability, improve binding affinity, and fine-tune pharmacokinetic profiles.[1][3] Unlike the more flexible five- and six-membered rings, the azetidine scaffold provides a rigid framework, while being significantly more stable and synthetically accessible than the three-membered aziridine ring.[1][4]

Substitution at the 3-position of the azetidine ring is a particularly effective strategy for creating diverse molecular architectures with tailored biological activities.[5][6] This guide provides a detailed technical analysis of a specific, yet representative, example: 3-propoxyazetidine. We will explore the fundamental principles governing its molecular structure, predict its dominant conformational state, and outline the key computational and experimental workflows required for its definitive characterization. This document serves as a comprehensive resource for researchers and scientists engaged in the design and development of novel therapeutics incorporating the azetidine motif.

The Azetidine Ring: A System Governed by Strain and Puckering

The core architecture of the azetidine ring is defined by a significant level of ring strain, a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent C-H bonds).[1] To alleviate this torsional strain, the azetidine ring is not planar. Instead, it adopts a dynamic, puckered conformation.[1][7]

This puckering is the most critical feature of the azetidine ring's structure. Gas-phase electron diffraction studies on unsubstituted azetidine have quantified this pucker, revealing a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[8][9] This deviation from planarity creates two distinct, interconverting conformations and sets the stage for stereochemical differentiation when substituents are introduced.

Conformational Isomerism: The Impact of C3-Substitution

When a substituent is placed at the 3-position, such as the propoxy group in 3-propoxyazetidine, it can occupy one of two primary positions relative to the ring: pseudo-axial or pseudo-equatorial.[7] These two conformers are in equilibrium, and the position of this equilibrium is dictated by steric and electronic factors.

  • Pseudo-Equatorial Conformer: In this arrangement, the substituent points away from the general plane of the ring. This position is typically favored for bulky groups as it minimizes steric hindrance with the hydrogen atoms on the C2 and C4 carbons.[7]

  • Pseudo-Axial Conformer: Here, the substituent is oriented more perpendicular to the ring's plane, leading to greater potential for steric clashes with the axial hydrogens on C2 and C4, analogous to 1,3-diaxial interactions in cyclohexane.

The nature of the substituent on the nitrogen atom also plays a crucial role in the ring's puckering and the energetic landscape of the conformers.[7][10] For instance, a bulky N-substituent can influence the degree of pucker and potentially alter the energy difference between the pseudo-axial and pseudo-equatorial states of the C3-substituent.

G cluster_axial Pseudo-Axial Conformer cluster_equatorial Pseudo-Equatorial Conformer Axial Propoxy group is perpendicular to the approximate ring plane. Higher steric strain. Equatorial Propoxy group points away from the ring. Lower steric strain (Favored). Axial->Equatorial Ring Inversion G A 1. Initial 3D Structure Generation (e.g., from SMILES string) B 2. Conformational Search (Identify all low-energy minima) A->B C 3. Geometry Optimization (DFT, e.g., B3LYP/6-31G*) B->C D 4. Frequency Calculation (Confirm true minima, obtain thermochemistry) C->D E 5. Relative Energy Analysis (Identify the global minimum conformer) D->E

Caption: Workflow for computational conformational analysis.

Experimental Protocol: DFT-Based Conformational Analysis

  • Structure Generation: Generate an initial 3D structure of 3-propoxyazetidine using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all potential low-energy structures, particularly the pseudo-axial and pseudo-equatorial ring puckers.

  • Geometry Optimization: Subject each identified conformer to full geometry optimization using a suitable Density Functional Theory (DFT) method and basis set (e.g., B3LYP/6-31G(d)). This allows the structures to relax to their nearest energy minimum.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (Gibbs free energy).

  • Energy Comparison: Compare the Gibbs free energies of the optimized conformers. The structure with the lowest free energy is predicted to be the most stable and abundant conformation.

Experimental Verification via NMR Spectroscopy

NMR spectroscopy in solution provides time-averaged structural information and is a powerful tool for validating computational predictions. [7] Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a synthesized sample of 3-propoxyazetidine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra. The chemical shifts of the ring protons, particularly at C2 and C4, will differ between conformers.

  • 2D NMR Acquisition (COSY & HSQC): Use COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their directly attached carbons.

  • Coupling Constant (J-value) Analysis: Carefully measure the vicinal coupling constants (³JHH) between the C3 proton and the protons on C2 and C4. The magnitude of these J-values is related to the dihedral angles via the Karplus equation, providing direct evidence for the ring's pucker and the substituent's orientation.

  • NOE Analysis (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons. For the pseudo-axial conformer, NOEs would be expected between the C3 proton and the axial protons at C2/C4. The absence of these correlations would strongly support the pseudo-equatorial conformation.

Definitive Analysis by X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's solid-state structure, including precise bond lengths, bond angles, and torsional angles. [5][7] Experimental Protocol: X-Ray Crystallography

  • Crystal Growth: Grow single crystals of 3-propoxyazetidine or a suitable salt (e.g., hydrochloride). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray source. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the atomic coordinates to obtain an accurate molecular model.

  • Data Analysis: From the refined structure, directly measure the puckering amplitude and dihedral angles of the azetidine ring, confirming the orientation of the propoxy substituent.

Synthetic Considerations

The synthesis of 3-propoxyazetidine is most commonly achieved via a Williamson ether synthesis, starting from a commercially available or synthesized N-protected 3-hydroxyazetidine. [11][12]

  • Protection: The nitrogen of 3-hydroxyazetidine is typically protected (e.g., as a Boc-carbamate) to prevent N-alkylation.

  • Deprotonation: The hydroxyl group is deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide.

  • Alkylation: The alkoxide is then reacted with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to form the ether linkage.

  • Deprotection: The protecting group on the nitrogen is removed (e.g., with acid for a Boc group) to yield the final 3-propoxyazetidine product. [11]

Conclusion

The molecular structure of 3-propoxyazetidine is characterized by a non-planar, puckered four-membered ring. Foundational principles of stereochemistry strongly predict that the propoxy substituent at the C3 position will predominantly occupy a pseudo-equatorial orientation to minimize steric strain. This prediction can be robustly tested and confirmed through a synergistic approach that combines the predictive power of computational modeling with the empirical evidence from NMR spectroscopy and the definitive structural proof from X-ray crystallography. A thorough understanding of these conformational preferences is paramount for medicinal chemists seeking to rationally design and optimize novel azetidine-based therapeutic agents.

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Exploratory

The Azetidine Ring Unveiled: A Technical Guide to the Reactivity of 3-Propoxyazetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of the Strained Ring Azetidines, four-membered nitrogen-containing heterocycles, represent a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

Azetidines, four-membered nitrogen-containing heterocycles, represent a privileged scaffold in medicinal chemistry. Their inherent ring strain, a consequence of bond angles deviating significantly from the ideal tetrahedral geometry, imbues them with a unique reactivity profile that is both a challenge and an opportunity for synthetic chemists.[1][2][3] This guide delves into the core reactivity of a specifically functionalized azetidine, 3-propoxyazetidine, a versatile building block for the synthesis of novel chemical entities. While direct literature on 3-propoxyazetidine is emerging, we will draw upon established principles of azetidine chemistry and data from the closely related 3-phenoxyazetidine to provide a comprehensive technical overview.

The reactivity of the azetidine ring is primarily governed by two opposing factors: the nucleophilicity of the lone pair on the nitrogen atom and the susceptibility of the strained ring to nucleophilic attack. The substituent at the 3-position plays a crucial role in modulating this reactivity. In the case of 3-propoxyazetidine, the electron-donating nature of the propoxy group influences the electron density of the ring and, consequently, its chemical behavior.

The Influence of the 3-Propoxy Group: An Electronic and Steric Perspective

The propoxy group at the 3-position of the azetidine ring exerts both electronic and steric effects that are critical to its reactivity.

  • Electronic Effects: The oxygen atom of the propoxy group, through its lone pairs, can exert a positive mesomeric effect (+M), donating electron density to the ring system. However, its electronegativity also leads to a negative inductive effect (-I). For alkoxy groups, the inductive effect generally outweighs the mesomeric effect, leading to a net electron-withdrawing character. This can slightly decrease the nucleophilicity of the azetidine nitrogen compared to an unsubstituted azetidine.

  • Steric Effects: The propoxy group introduces steric bulk at the 3-position, which can influence the regioselectivity of ring-opening reactions by directing nucleophilic attack to the less hindered C2 or C4 positions.

Key Reactive Pathways of 3-Propoxyazetidine

The chemical transformations of 3-propoxyazetidine can be broadly categorized into two main classes: reactions that maintain the integrity of the azetidine ring (N-functionalization) and reactions that involve the cleavage of the strained four-membered ring (ring-opening reactions).

N-Functionalization: Expanding the Molecular Scaffold

The secondary amine nitrogen of 3-propoxyazetidine is a key handle for molecular elaboration. N-functionalization reactions, such as N-alkylation, N-acylation, and N-arylation, allow for the introduction of diverse substituents, profoundly impacting the molecule's physicochemical properties, including polarity, lipophilicity, and metabolic stability.[4]

N-alkylation is a fundamental transformation for introducing alkyl groups onto the azetidine nitrogen. This is typically achieved via nucleophilic substitution with alkyl halides or other electrophiles in the presence of a base.[4][5][6][7]

General Protocol for N-Alkylation of 3-Alkoxyazetidines:

  • Dissolve the 3-alkoxyazetidine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Add a base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add the alkylating agent (e.g., alkyl bromide, alkyl iodide) (1.1-1.2 eq) dropwise.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Table 1: Representative Conditions for N-Alkylation of 3-Phenoxyazetidine (as an analogue for 3-Propoxyazetidine)

EntryAlkylating AgentBaseSolventReaction Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile692
2Ethyl iodideEt₃NDichloromethane1285
31-bromobutaneNaHTetrahydrofuran888
4Methyl p-toluenesulfonateDIPEAN,N-Dimethylformamide1090

Data based on N-functionalization of 3-phenoxyazetidine and is expected to be comparable for 3-propoxyazetidine under similar conditions.[4]

Causality Behind Experimental Choices:

  • Base: The choice of base is crucial. Weaker bases like potassium carbonate are often sufficient and offer a better safety profile than strong bases like sodium hydride.[8] The base deprotonates the azetidine nitrogen, increasing its nucleophilicity.

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are preferred as they solvate the cation of the base but not the nucleophilic nitrogen, thus enhancing its reactivity.[8]

  • Leaving Group: The efficiency of the alkylating agent depends on the nature of the leaving group, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Diagram 1: General N-Alkylation Workflow

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_azetidine 3-Propoxyazetidine reaction_step Dissolve in Aprotic Solvent Add Base Add Alkyl Halide Heat start_azetidine->reaction_step start_alkyl_halide Alkyl Halide (R-X) start_alkyl_halide->reaction_step start_base Base start_base->reaction_step workup_step Quench Extract Purify reaction_step->workup_step final_product N-Alkyl-3-propoxyazetidine workup_step->final_product

Caption: A streamlined workflow for the N-alkylation of 3-propoxyazetidine.

N-acylation introduces an acyl group to the azetidine nitrogen, forming an amide bond. This is a highly valuable transformation in medicinal chemistry for creating peptide mimics and other biologically active molecules.[9][10][11] The reaction is typically carried out using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.

General Protocol for N-Acylation of 3-Alkoxyazetidines:

  • Dissolve the 3-alkoxyazetidine (1.0 eq) and a base (e.g., triethylamine, DIPEA) (1.5 eq) in an aprotic solvent (e.g., dichloromethane, THF) at 0 °C.

  • Add the acylating agent (e.g., acyl chloride, anhydride) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Diagram 2: N-Acylation of 3-Propoxyazetidine

N_Acylation reagents 3-Propoxyazetidine + Acyl Chloride (R-COCl) + Base (e.g., Et3N) intermediate Acyl-azetidinium Intermediate reagents->intermediate Nucleophilic Attack product N-Acyl-3-propoxyazetidine intermediate->product Deprotonation

Caption: The mechanism of N-acylation of 3-propoxyazetidine.

Ring-Opening Reactions: Harnessing the Power of Ring Strain

The significant ring strain of the azetidine ring (approximately 26 kJ/mol) makes it susceptible to cleavage under various conditions, providing access to functionalized acyclic amines.[2] This reactivity is a powerful tool for synthetic diversification.

The azetidine ring can be opened by a variety of nucleophiles. The regioselectivity of the attack (at C2/C4 vs. C3) is influenced by the substituents on the ring and the nature of the nucleophile. For 3-propoxyazetidine, nucleophilic attack is generally expected to occur at the less sterically hindered C2 or C4 positions.

Factors Influencing Nucleophilic Ring-Opening:

  • Activation of the Azetidine: The nitrogen atom can be activated by protonation (under acidic conditions) or by quaternization to form an azetidinium salt, making the ring more electrophilic and susceptible to nucleophilic attack.

  • Nature of the Nucleophile: A wide range of nucleophiles, including halides, amines, thiols, and organometallic reagents, can be employed for ring-opening reactions.

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the outcome of the reaction.

Diagram 3: Regioselective Nucleophilic Ring-Opening

Ring_Opening cluster_pathways Possible Attack Pathways azetidinium Activated 3-Propoxyazetidinium Ion path_a Attack at C2/C4 (Less Hindered) azetidinium->path_a path_b Attack at C3 (More Hindered) azetidinium->path_b nucleophile Nucleophile (Nu-) nucleophile->path_a nucleophile->path_b product_a Ring-Opened Product A path_a->product_a Major Pathway product_b Ring-Opened Product B path_b->product_b Minor Pathway

Caption: Regioselectivity in the nucleophilic ring-opening of 3-propoxyazetidine.

Conclusion and Future Perspectives

3-Propoxyazetidine is a valuable building block with a rich and versatile reactivity profile. Its strained four-membered ring can be strategically manipulated through N-functionalization to build molecular complexity while preserving the core scaffold, or through ring-opening reactions to generate functionalized acyclic amines. Understanding the interplay of ring strain, electronic effects of the propoxy substituent, and reaction conditions is paramount for harnessing the full synthetic potential of this important heterocycle. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of functionalized azetidines like 3-propoxyazetidine will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

  • Application Notes and Protocols for N-Functionalization of 3-Phenoxyazetidine - Benchchem.
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  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC - NIH.
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Foundational

3-Propoxyazetidine hydrochloride salt properties

An In-depth Technical Guide to 3-Propoxyazetidine Hydrochloride for Drug Discovery Professionals Abstract 3-Propoxyazetidine hydrochloride has emerged as a significant building block in contemporary medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Propoxyazetidine Hydrochloride for Drug Discovery Professionals

Abstract

3-Propoxyazetidine hydrochloride has emerged as a significant building block in contemporary medicinal chemistry. As a functionalized azetidine, it offers a compelling scaffold for drug design, providing a unique combination of a constrained, polar heterocyclic core and a flexible, moderately lipophilic side chain. This guide furnishes an in-depth technical overview of 3-propoxyazetidine hydrochloride, encompassing its core physicochemical properties, robust synthetic protocols, comprehensive analytical characterization, and strategic applications in the optimization of drug candidates. The content herein is curated for researchers, chemists, and drug development professionals, aiming to provide both foundational knowledge and actionable, field-proven insights.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a building block's intrinsic properties is a prerequisite for its rational application in molecular design and synthesis. These characteristics govern its reactivity, solubility, and ultimately, its influence on the pharmacokinetic profile of a final drug compound.

Table 1: Physicochemical Properties of 3-Propoxyazetidine Hydrochloride

PropertyValue
IUPAC Name 3-propoxyazetidine;hydrochloride
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Appearance White to off-white crystalline solid
Canonical SMILES CCCOCC1CNCC1.Cl
CAS Number 186548-36-7

This data is compiled for the hydrochloride salt form.

Spectroscopic Characterization: A Self-Validating System

Rigorous analytical validation is the cornerstone of chemical synthesis. The structural identity and purity of 3-propoxyazetidine hydrochloride must be unequivocally confirmed before its deployment in synthetic campaigns.

  • Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum serves as a primary tool for structural elucidation. Key diagnostic signals for the free-base form (after neutralization) in a solvent like CDCl₃ would include:

    • A triplet (~0.9 ppm) for the terminal methyl (CH₃) protons of the propoxy group.

    • A sextet (~1.6 ppm) for the central methylene (CH₂) protons of the propoxy group.

    • A triplet (~3.4 ppm) for the methylene protons (OCH₂) adjacent to the ether oxygen.

    • Multiplets corresponding to the protons on the azetidine ring, which often exhibit complex splitting patterns due to ring strain and the influence of the nitrogen atom.

    • A broad singlet for the amine proton (NH), which is exchangeable with D₂O.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): This technique provides a map of the carbon framework, complementing the ¹H NMR data. Distinct signals are expected for each of the unique carbon environments within the propoxy group and the azetidine ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. When analyzed via electrospray ionization in positive mode (ESI+), the expected peak would correspond to the molecular ion of the free base plus a proton ([M+H]⁺), with a mass-to-charge ratio (m/z) of approximately 130.1.

Synthesis and Purification: A Protocol Grounded in Causality

The reliable synthesis of 3-propoxyazetidine hydrochloride is critical for its accessibility in drug discovery programs. The following protocol outlines a common and efficient synthetic route, with an emphasis on the chemical reasoning behind each step.

Synthetic Workflow Overview

The synthesis typically commences with a commercially available, N-protected 3-hydroxyazetidine, proceeds through an O-alkylation step, and concludes with deprotection and salt formation. The Boc (tert-butoxycarbonyl) group is a common choice for nitrogen protection due to its stability under a wide range of conditions and its facile removal under acidic conditions.

synthetic_workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection & Salt Formation A 1-Boc-3-hydroxyazetidine D 1-Boc-3-propoxyazetidine A->D Williamson Ether Synthesis B Sodium Hydride (NaH) in anhydrous THF C 1-Bromopropane F 3-Propoxyazetidine hydrochloride D->F Acid-mediated Cleavage E HCl in Dioxane

Caption: High-level workflow for the synthesis of 3-Propoxyazetidine HCl.

Detailed Experimental Protocol

Materials: 1-Boc-3-hydroxyazetidine, sodium hydride (60% dispersion in mineral oil), 1-bromopropane, anhydrous tetrahydrofuran (THF), hydrochloric acid (4M in 1,4-dioxane), ethyl acetate, brine, anhydrous sodium sulfate, diethyl ether.

Step 1: Synthesis of 1-Boc-3-propoxyazetidine (O-Alkylation)

  • Under an inert atmosphere (e.g., Nitrogen), charge a flame-dried round-bottom flask with a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Expertise & Causality: NaH, a strong non-nucleophilic base, is used to deprotonate the hydroxyl group, forming a reactive sodium alkoxide. Performing this addition at 0 °C safely controls the exothermic reaction and hydrogen gas evolution. Anhydrous conditions are paramount as NaH reacts violently with water.

  • Stir the resulting slurry at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add 1-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to ambient temperature and stir for 16-24 hours.

    • Trustworthiness: The reaction progress should be monitored by a suitable method, such as Thin Layer Chromatography (TLC) or LC-MS, to confirm the consumption of the starting material. This provides a checkpoint for reaction completion.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield pure 1-Boc-3-propoxyazetidine.

Step 2: Synthesis of 3-Propoxyazetidine Hydrochloride (Deprotection)

  • Dissolve the purified 1-Boc-3-propoxyazetidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add a solution of 4M HCl in 1,4-dioxane (3.0-5.0 eq) dropwise while stirring at room temperature.

    • Expertise & Causality: The strong acidic environment protonates the Boc group, leading to its cleavage via the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide. The use of anhydrous HCl in an organic solvent ensures the direct precipitation of the desired hydrochloride salt, simplifying isolation.

  • Stir the mixture for 2-4 hours. A white precipitate will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under high vacuum to afford 3-Propoxyazetidine hydrochloride. The final product's identity and purity should be confirmed using the analytical methods described in Section 1.1.

Strategic Applications in Medicinal Chemistry

The incorporation of the 3-propoxyazetidine motif is a tactical decision aimed at modulating key drug-like properties.

Rationale for Use: A Logic Diagram

logic_diagram cluster_props cluster_outcomes A 3-Propoxyazetidine Scaffold B Constrained Azetidine Ring A->B C Basic Nitrogen (pKa ~8-9) A->C D Flexible Propoxy Chain A->D E Improved Metabolic Stability (vs. larger rings) B->E F Enhanced Aqueous Solubility (at physiological pH) C->F G Modulation of Lipophilicity (LogP) & Membrane Permeability D->G H Vector for Probing Hydrophobic Pockets D->H

Caption: Logic diagram illustrating the strategic value of 3-propoxyazetidine.

Common Synthetic Applications

3-Propoxyazetidine hydrochloride is primarily used as a secondary amine for nucleophilic substitution or reductive amination reactions.

  • Nucleophilic Aromatic Substitution (SₙAr): Reacts with electron-deficient aromatic or heteroaromatic systems (e.g., chloro- or fluoro-substituted pyridines, pyrimidines, or nitrobenzenes).

  • Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form C-N bonds.

  • Amide Coupling: Can be acylated with carboxylic acids (using coupling agents like HATU or EDC) or acid chlorides to form amides.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting.

  • Personal Protective Equipment (PPE): Always use safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a certified chemical fume hood to avoid inhalation of the fine powder. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The hydrochloride salt is generally stable but can be hygroscopic. Store away from strong bases and oxidizing agents.

References

  • PubChem Compound Summary for CID 13800931, 3-Propoxyazetidine. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • CAS Registry Number 186548-36-7. Chemical Abstracts Service. (A general reference to the CAS database, which is the authoritative source for this identifier). A direct public link is not available, but the service is verifiable through scientific search portals.
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons. (This is a standard, authoritative textbook that provides comprehensive information on the use of protecting groups like Boc, grounding the synthetic strategy described). A specific URL is not applicable for a textbook, but it is a universally recognized reference in the field.
Exploratory

solubility of 3-Propoxyazetidine in organic solvents

An In-depth Technical Guide to the Solubility of 3-Propoxyazetidine in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical paramete...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Propoxyazetidine in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug discovery and development. It influences reaction kinetics, purification efficiency, formulation, and overall process viability. This technical guide provides a comprehensive analysis of the solubility profile of 3-propoxyazetidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data, this document establishes a predictive framework based on first principles of physical organic chemistry and provides detailed, field-proven experimental protocols for researchers to determine precise thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize 3-propoxyazetidine in their workflows.

Introduction: The Central Role of Solubility in Process Chemistry

Azetidine scaffolds are prevalent in modern drug discovery, valued for their ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates. 3-Propoxyazetidine, as a functionalized member of this class, presents both opportunities and challenges for the process chemist. A thorough understanding of its solubility is not merely academic; it is a foundational requirement for:

  • Reaction Optimization: Ensuring the substrate is fully solvated is key to achieving optimal reaction rates and minimizing side-product formation.

  • Purification Strategy: The choice between crystallization, chromatography, or extraction is dictated by the differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation Development: For compounds intended for further use, solubility in pharmaceutically acceptable solvents is a primary consideration.[1][2]

This guide acknowledges the current gap in publicly available, quantitative solubility data for 3-propoxyazetidine. Therefore, we first build a robust theoretical model to predict its behavior in a range of common organic solvents. We then provide authoritative, step-by-step protocols for the experimental determination of this critical property, empowering researchers to generate the precise data required for their specific applications.

Physicochemical Profile of 3-Propoxyazetidine

The solubility of a molecule is a direct consequence of its structure. The principle of "like dissolves like" serves as a useful heuristic, suggesting that a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding profile.[3]

Molecular Structure:

  • Azetidine Ring: A four-membered ring containing a secondary amine. This portion of the molecule is polar and is capable of both donating (N-H) and accepting (N:) hydrogen bonds.

  • Propoxy Group: An n-propyl ether chain. The ether oxygen is a hydrogen bond acceptor, while the alkyl chain is nonpolar and contributes to van der Waals interactions.

This dual nature—a polar, hydrogen-bonding head and a nonpolar tail—suggests that 3-propoxyazetidine will exhibit a nuanced solubility profile, with miscibility in a broader range of solvents than a purely polar or nonpolar molecule.

Hansen Solubility Parameters (HSP) as a Predictive Tool

To move beyond qualitative descriptions, we can employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[4][5] The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen Space" provides a quantitative measure of their affinity.[6]

Predicted Solubility of 3-Propoxyazetidine in Common Organic Solvents

Based on the structural analysis and the principles of intermolecular forces, we can predict the solubility of 3-propoxyazetidine. The following table categorizes common laboratory solvents and provides a reasoned forecast of their efficacy in dissolving this compound.

Solvent Class Example Solvents Key Interactions Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-DipoleHigh The solvent's hydroxyl groups can effectively hydrogen bond with both the amine and ether functionalities of the solute.
Polar Aprotic DMSO, DMF, Acetonitrile, THFDipole-Dipole, H-Bond AcceptingHigh to Moderate Strong dipole moments in these solvents will interact favorably with the polar azetidine ring. Lack of H-bond donation from the solvent may slightly reduce solubility compared to protic solvents.
Chlorinated Dichloromethane (DCM), ChloroformDipole-Dipole, DispersionModerate These solvents have moderate polarity and can solvate the molecule, though they lack strong hydrogen bonding capabilities.
Ester Ethyl AcetateDipole-Dipole, DispersionModerate to Low Possesses some polarity but is less effective at solvating the highly polar amine compared to more polar aprotics.
Aromatic Toluene, XyleneDispersion, π-π StackingLow The nonpolar nature of these solvents is a poor match for the polar azetidine ring, though the propoxy chain will contribute some favorable dispersion interactions.
Aliphatic Hexane, HeptaneDispersionVery Low These are highly nonpolar solvents and are not expected to effectively solvate the polar functional groups of 3-propoxyazetidine.

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

While predictions are invaluable for initial screening, precise, quantitative data is essential for process development. The Shake-Flask method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility, reflecting the maximum amount of a solute that can be dissolved in a solvent at a specific temperature.[7][8][9]

Causality Behind the Shake-Flask Method

This protocol is designed as a self-validating system. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the measured concentration represents the true thermodynamic limit. Long incubation times are necessary to overcome kinetic barriers to dissolution, especially for crystalline solids.

Step-by-Step Experimental Protocol

Materials & Equipment:

  • 3-Propoxyazetidine (solid or oil)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (4-decimal place)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Syringes

  • Volumetric flasks

  • Calibrated analytical instrument (e.g., HPLC-UV, GC-FID, LC-MS)

Procedure:

  • Preparation: Add an excess amount of 3-propoxyazetidine to a pre-weighed glass vial. "Excess" means adding enough solid/oil so that some remains undissolved upon visual inspection at the end of the experiment. This is a critical step to ensure equilibrium is reached.

  • Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial (e.g., 2.0 mL).

  • Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for a minimum of 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the sample through a chemical-resistant syringe filter into a clean vial. This step is mandatory to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the instrument response to a standard curve prepared from known concentrations of 3-propoxyazetidine.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units (e.g., mg/mL or mol/L).

Visualization of the Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess 3-propoxyazetidine to a vial B Add known volume of solvent A->B C Agitate at constant T for 24-48 hours B->C D Let stand for >2 hours to settle solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm PTFE syringe filter E->F G Dilute sample accurately F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask Method.

High-Throughput Screening: Kinetic Solubility via Nephelometry

In early-stage discovery, where compound availability is limited and speed is paramount, kinetic solubility is often measured. This method does not represent thermodynamic equilibrium but provides a rapid assessment of a compound's propensity to precipitate from a solution. Laser nephelometry is a common high-throughput technique for this purpose.[10][11][12]

The method involves preparing a high-concentration stock solution of the compound in DMSO and then diluting it into an aqueous or organic buffer. The point at which the compound precipitates is detected by measuring light scattering with a nephelometer.[13][14] While less precise than the shake-flask method, it is an excellent tool for ranking compounds and identifying potential solubility liabilities early.

Visualization of the Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare high concentration stock in DMSO C Add DMSO stock to buffer (serial dilution) A->C B Dispense solvent/buffer into microplate B->C D Incubate briefly C->D E Read plate on laser nephelometer D->E F Measure light scattering E->F G Determine precipitation point F->G H Report kinetic solubility estimate G->H

Caption: Workflow for Kinetic Solubility by Nephelometry.

Safety and Handling Considerations

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Propoxyazetidine: While specific toxicity data is not widely available, azetidine derivatives should be handled with care. Avoid inhalation, ingestion, and skin contact.[15] Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal information.

  • Organic Solvents: Many organic solvents are flammable and may have specific health hazards. Always consult the SDS for each solvent before use and handle with appropriate precautions.[16][17]

Conclusion

3-Propoxyazetidine is a molecule with a hybrid physicochemical profile, suggesting a broad but nuanced solubility in organic solvents. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, with moderate to high solubility in polar aprotic solvents such as DMSO and DCM. Its solubility is expected to be limited in nonpolar solvents like toluene and hexane.

For drug development professionals and researchers, these predictions provide a strong starting point for solvent selection. However, for process optimization, purification, and formulation, experimental verification is non-negotiable. The detailed shake-flask protocol provided in this guide serves as an authoritative, best-practice method for generating the reliable, quantitative thermodynamic solubility data required for robust chemical development.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP. Retrieved from [Link]

  • Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Retrieved from [Link]

  • MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Proactive Molecular Research. (n.d.). 3-propoxyazetidine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. Retrieved from [Link]

  • Duke University Safety. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]

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Foundational

The Commercial Landscape and Synthetic Strategy of 3-Propoxyazetidine: A Technical Guide for Drug Discovery Professionals

Introduction: The Azetidine Scaffold and the Strategic Value of 3-Propoxyazetidine The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Strategic Value of 3-Propoxyazetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its strained ring system imparts a unique three-dimensional geometry that can enhance binding to biological targets and improve physicochemical properties such as aqueous solubility. The strategic functionalization of the azetidine core allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making it a valuable building block in the design of novel therapeutics.

This guide provides an in-depth technical overview of 3-Propoxyazetidine, a commercially available derivative that offers a unique combination of the azetidine core and a propoxy side chain. We will explore its commercial availability, delve into a robust synthetic route for its preparation, and discuss its potential applications in drug discovery, all grounded in established scientific principles and supported by authoritative references.

I. Commercial Availability of 3-Propoxyazetidine

3-Propoxyazetidine is most commonly available as its hydrochloride salt to improve stability and handling. A survey of prominent chemical suppliers indicates its availability in research-grade quantities. Below is a comparative table of suppliers for 3-Propoxyazetidine hydrochloride (CAS: 897019-55-5).

SupplierProduct NameCAS NumberPurityQuantityLead Time
Proactive Molecular Research 3-propoxyazetidine hydrochloride897019-55-598%10g2 Weeks[1]
Atomax Chemicals Co., Ltd. 3-PROPOXY-AZETIDINE HYDROCHLORIDE897019-55-5N/AN/AN/A
BLD Pharmatech Co., Limited 3-PROPOXY-AZETIDINE HYDROCHLORIDE897019-55-598%N/AN/A
Conier Chem and Pharma Limited 3-PROPOXY-AZETIDINE HYDROCHLORIDE897019-55-5N/AN/AN/A
Abblis Chemicals LLC 3-propoxyazetidine hydrochloride897019-55-5>95%N/AN/A[2]
Chem-Impex 3-Propoxy-azetidine hydrochloride897019-55-5N/AN/AN/A[3]
Fluorochem 3-Cyclopropoxyazetidine hydrochloride (related)1254477-67-2N/AN/AN/A[4]

II. Synthesis of 3-Propoxyazetidine: A Step-by-Step Protocol

The most logical and commonly employed synthetic route to 3-Propoxyazetidine proceeds through the key intermediate, N-Boc-3-hydroxyazetidine. This intermediate is then subjected to a Williamson ether synthesis followed by deprotection of the Boc group.

Part A: Synthesis of N-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

The synthesis of N-Boc-3-hydroxyazetidine can be achieved via several routes. A common and effective method involves the debenzylation of 1-benzhydrylazetidin-3-ol followed by protection with di-tert-butyl dicarbonate (Boc₂O).[5]

Experimental Protocol:

  • Debenzylation: Dissolve 1-benzhydrylazetidin-3-ol (1 equivalent) in methanol. Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Subject the mixture to catalytic hydrogenation at room temperature for approximately 3 hours.

  • Filtration: Upon reaction completion, filter off the Pd/C catalyst.

  • Boc Protection: To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) (2 equivalents) and stir at room temperature for 1 hour.[6]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to yield N-Boc-3-hydroxyazetidine.[6]

Part B: Williamson Ether Synthesis and Deprotection

With N-Boc-3-hydroxyazetidine in hand, the propoxy group can be introduced via a Williamson ether synthesis, followed by acid-mediated deprotection.

Experimental Protocol:

  • Alkylation: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous solvent such as DMF, add a strong base like sodium hydride (NaH) at 0 °C.

  • Propyl Halide Addition: After stirring, add 1-bromopropane or 1-iodopropane (1.2 equivalents) dropwise at 0 °C and then allow the reaction to warm to room temperature.

  • Quenching and Extraction: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc-3-propoxyazetidine by silica gel column chromatography.

  • Deprotection: Dissolve the purified N-Boc-3-propoxyazetidine in a solvent such as dichloromethane (DCM) or dioxane. Add a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Isolation: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Concentrate the solvent to yield 3-Propoxyazetidine, typically as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Synthesis_Workflow cluster_part_a Part A: Synthesis of N-Boc-3-hydroxyazetidine cluster_part_b Part B: Synthesis of 3-Propoxyazetidine 1-benzhydrylazetidin-3-ol 1-benzhydrylazetidin-3-ol Pd/C, H2, MeOH Pd/C, H2, MeOH 1-benzhydrylazetidin-3-ol->Pd/C, H2, MeOH Azetidin-3-ol Azetidin-3-ol Pd/C, H2, MeOH->Azetidin-3-ol Boc2O Boc2O Azetidin-3-ol->Boc2O N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Boc2O->N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine_start N-Boc-3-hydroxyazetidine NaH, 1-bromopropane, DMF NaH, 1-bromopropane, DMF N-Boc-3-hydroxyazetidine_start->NaH, 1-bromopropane, DMF N-Boc-3-propoxyazetidine N-Boc-3-propoxyazetidine NaH, 1-bromopropane, DMF->N-Boc-3-propoxyazetidine HCl or TFA HCl or TFA N-Boc-3-propoxyazetidine->HCl or TFA 3-Propoxyazetidine HCl 3-Propoxyazetidine HCl HCl or TFA->3-Propoxyazetidine HCl

Synthetic workflow for 3-Propoxyazetidine HCl.

III. Applications in Drug Discovery and Medicinal Chemistry

The utility of 3-Propoxyazetidine in drug discovery stems from the advantageous properties conferred by both the azetidine ring and the propoxy substituent.

  • Scaffold Hopping and 3D-Pharmacophore Design: The rigid, non-planar structure of the azetidine ring makes it an excellent replacement for more flexible acyclic linkers or larger, more lipophilic ring systems. This can lead to improved target engagement and a more favorable ADME profile. The 3-propoxy group provides a vector for exploring hydrophobic pockets within a target protein, potentially enhancing potency and selectivity.

  • Modulation of Physicochemical Properties: The introduction of the propoxy group can significantly impact a molecule's lipophilicity (LogP). This is a critical parameter in drug design, influencing solubility, permeability, and metabolic stability. By replacing smaller alkoxy groups (e.g., methoxy, ethoxy) with a propoxy group, medicinal chemists can systematically modulate a compound's properties to optimize its drug-like characteristics.

  • Building Block for Novel Chemical Entities: 3-Propoxyazetidine serves as a versatile building block for the synthesis of more complex molecules.[3] The secondary amine of the azetidine ring can be readily functionalized through N-alkylation, N-acylation, or reductive amination, allowing for the rapid generation of compound libraries for screening and lead optimization. This is particularly relevant in the development of therapeutics for neurological disorders, where the azetidine scaffold has shown promise.[3]

Applications_Logic cluster_core 3-Propoxyazetidine Core cluster_properties Physicochemical & Structural Impact cluster_outcomes Drug Discovery Outcomes A Azetidine Ring (3D Scaffold) C Enhanced 3D Geometry A->C E Improved Solubility (vs. larger rings) A->E B Propoxy Group (-O-CH2CH2CH3) D Modulated Lipophilicity (LogP) B->D F Improved Target Binding C->F G Optimized ADME Profile D->G E->G H Novel Chemical Space F->H G->H

Logical relationships in the application of 3-Propoxyazetidine.

IV. Physicochemical Properties and Safety Considerations

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeRationale/Reference
Molecular Weight 115.17 g/mol (free base)Calculated
Molecular Formula C₆H₁₃NO (free base)Calculated
Boiling Point ~150-180 °CExtrapolated from similar azetidines
LogP ~1.0-1.5Estimated increase from azetidin-3-ol
pKa ~9-10Typical for secondary cyclic amines

Safety and Handling:

A specific Safety Data Sheet (SDS) for 3-Propoxyazetidine was not found during the literature search. However, based on the SDS for the related intermediate 1-Boc-3-hydroxyazetidine and general chemical safety principles, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

Researchers must consult the supplier-provided SDS for 3-Propoxyazetidine hydrochloride before use and perform a thorough risk assessment for their specific experimental conditions.

V. Conclusion

3-Propoxyazetidine represents a valuable and readily accessible chemical tool for researchers in drug discovery. Its unique structural features offer a compelling starting point for the design of novel therapeutics with potentially improved efficacy and pharmacokinetic properties. This guide has provided a comprehensive overview of its commercial availability, a detailed synthetic protocol, and a discussion of its applications, all intended to empower scientists to effectively incorporate this promising building block into their research programs.

References

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents.
  • Atomax Chemicals Co., Ltd. (Page 481) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.com. [Link]

  • BLD Pharmatech Co., Limited (Page 180) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.com. [Link]

  • Conier Chem and Pharma Limited (Page 165) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.com. [Link]

  • 3-propoxyazetidine hydrochloride897019-55-5,Purity95+%_Abblis ... . Abblis Chemicals. [Link]

  • 3-propoxyazetidine hydrochloride - Proactive Molecular Research . Proactive Molecular Research. [Link]

  • Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Exploratory

The Strategic Role of 3-Propoxyazetidine as a Pivotal Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The azetidine scaffold, a strained four-membered heterocycle, has garnered significan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The azetidine scaffold, a strained four-membered heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical and pharmacological properties upon drug candidates. Its unique conformational constraints and metabolic stability make it a valuable bioisostere for larger, more flexible ring systems. Within this class of privileged structures, 3-propoxyazetidine has emerged as a key building block, offering a strategic entry point for the synthesis of complex molecules, particularly in the realm of central nervous system (CNS) drug discovery. This guide provides a comprehensive technical overview of 3-propoxyazetidine, from its synthesis and characterization to its strategic application as a chemical intermediate in the development of novel therapeutics.

The Azetidine Advantage: Why 3-Propoxyazetidine Matters

The incorporation of an azetidine ring into a drug molecule can profoundly influence its properties. The inherent ring strain of approximately 25.4 kcal/mol, while making its synthesis challenging, also confers a degree of rigidity that can enhance binding to biological targets.[1] This conformational restriction can lead to increased potency and selectivity. Furthermore, the nitrogen atom within the ring can serve as a key interaction point or a site for further functionalization.

The 3-propoxy substituent on the azetidine ring offers several distinct advantages:

  • Modulation of Physicochemical Properties: The propoxy group, a short alkyl ether, can fine-tune the lipophilicity of a molecule. This is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By carefully selecting the ether substituent, medicinal chemists can optimize a compound's ability to cross biological membranes, such as the blood-brain barrier, a crucial attribute for CNS-acting drugs.

  • Vectorial Exit Point for Further Synthesis: The propoxy group can be considered a stable and synthetically versatile handle. While it is generally robust, under specific conditions, the ether linkage could potentially be cleaved or the alkyl chain functionalized, offering late-stage diversification opportunities in a synthetic route.

  • Improved Metabolic Stability: The azetidine ring itself is often more resistant to metabolic degradation compared to larger aliphatic rings. The presence of the ether linkage at the 3-position can further enhance this stability, leading to a longer half-life in vivo.

Synthesis of 3-Propoxyazetidine: A Step-by-Step Guide

The most common and efficient route to 3-propoxyazetidine involves a two-step sequence starting from the commercially available precursor, 1-Boc-3-hydroxyazetidine. This strategy leverages the well-established Williamson ether synthesis.

Step 1: Synthesis of N-Boc-3-propoxyazetidine via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[2][3][4] In this case, the hydroxyl group of 1-Boc-3-hydroxyazetidine is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with a propyl halide.

Reaction Scheme:

Williamson Ether Synthesis N_Boc_3_hydroxyazetidine N-Boc-3-hydroxyazetidine Alkoxide N-Boc-3-azetidinoxide N_Boc_3_hydroxyazetidine->Alkoxide + Base Propyl_halide Propyl halide (e.g., 1-bromopropane) Base Base (e.g., NaH) Solvent Solvent (e.g., DMF) N_Boc_3_propoxyazetidine N-Boc-3-propoxyazetidine Alkoxide->N_Boc_3_propoxyazetidine + Propyl halide (SN2)

Caption: Williamson ether synthesis of N-Boc-3-propoxyazetidine.

Experimental Protocol:

  • Preparation: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (1.1 eq.), such as sodium hydride (NaH), portion-wise at 0 °C.

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane or 1-iodopropane (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-propoxyazetidine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial because the alkoxide intermediate is a strong base and will readily react with water.

  • Strong Base: Sodium hydride is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward. The byproduct, hydrogen gas, simply evolves from the reaction mixture.

  • Polar Aprotic Solvent: DMF and THF are excellent solvents for S(N)2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic alkoxide, thus enhancing its reactivity.

  • Leaving Group: Iodopropane is a better leaving group than bromopropane, which in turn is better than chloropropane. The choice may depend on a balance of reactivity and cost.

Step 2: Deprotection of N-Boc-3-propoxyazetidine

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, typically as a hydrochloride salt, which improves its stability and handling.[5]

Reaction Scheme:

Boc Deprotection N_Boc_3_propoxyazetidine N-Boc-3-propoxyazetidine Product 3-Propoxyazetidine Hydrochloride N_Boc_3_propoxyazetidine->Product + Acid Acid Acid (e.g., HCl in Dioxane)

Caption: Acid-mediated deprotection of N-Boc-3-propoxyazetidine.

Experimental Protocol:

  • Reaction Setup: Dissolve N-Boc-3-propoxyazetidine (1.0 eq.) in a solution of hydrochloric acid in an organic solvent, such as 4M HCl in 1,4-dioxane or a solution of HCl in diethyl ether.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Purification: Triturate the resulting solid or oil with diethyl ether to induce precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-propoxyazetidine hydrochloride as a white to off-white solid.

Causality Behind Experimental Choices:

  • Acidic Conditions: The Boc group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.[5]

  • Choice of Acid/Solvent: HCl in dioxane is a common and effective reagent for Boc deprotection as it provides anhydrous acidic conditions, and the resulting hydrochloride salt of the amine often precipitates from the reaction mixture, facilitating its isolation.[6]

Characterization of 3-Propoxyazetidine

Thorough characterization of the intermediate is essential to ensure its purity and structural integrity before its use in subsequent synthetic steps. The following are the expected spectroscopic data for 3-propoxyazetidine.

Table 1: Predicted Spectroscopic Data for 3-Propoxyazetidine

Technique Expected Features
¹H NMR Signals corresponding to the azetidine ring protons (typically in the range of 3.0-4.5 ppm), the methine proton adjacent to the ether oxygen (around 4.0-4.5 ppm), the methylene and methyl protons of the propoxy group (a triplet around 0.9 ppm for the CH₃ and a sextet around 1.6 ppm for the central CH₂, and a triplet around 3.4 ppm for the OCH₂), and a broad singlet for the N-H proton.
¹³C NMR Resonances for the azetidine ring carbons (in the range of 40-60 ppm for the CH₂ groups and 60-70 ppm for the CH-O group), and the carbons of the propoxy group (around 10 ppm for the CH₃, 22 ppm for the central CH₂, and 70 ppm for the OCH₂).[7][8]
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O-C stretching (a strong band in the region of 1050-1150 cm⁻¹).[9]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-propoxyazetidine, along with characteristic fragmentation patterns.

Strategic Application in Drug Discovery: A Focus on CNS Disorders

As a commercially available building block, 3-propoxyazetidine hydrochloride is particularly valuable for the synthesis of novel drug candidates targeting the central nervous system.[10] The azetidine ring can serve as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, while the propoxy group helps to achieve the desired lipophilicity for blood-brain barrier penetration.[11][12]

While specific marketed drugs containing the 3-propoxyazetidine moiety are not yet prevalent, its structural motif is found in numerous patents for compounds targeting a range of CNS disorders, including but not limited to:

  • Neurodegenerative Diseases: The scaffold can be elaborated to interact with targets implicated in diseases such as Alzheimer's and Parkinson's.

  • Psychiatric Disorders: Its derivatives are being explored as modulators of neurotransmitter receptors and transporters for the treatment of depression, anxiety, and schizophrenia.

  • Pain Management: The rigid azetidine core can be beneficial in designing ligands for ion channels and receptors involved in nociception.

The general workflow for incorporating 3-propoxyazetidine into a drug candidate is illustrated below:

Drug_Synthesis_Workflow Start 3-Propoxyazetidine Hydrochloride Step1 N-Functionalization (e.g., Alkylation, Acylation, Reductive Amination) Start->Step1 Base Step2 Coupling with Pharmacophore Step1->Step2 Final Final Drug Candidate Step2->Final

Caption: General workflow for utilizing 3-propoxyazetidine in drug synthesis.

Conclusion and Future Perspectives

3-Propoxyazetidine is a valuable and versatile chemical intermediate that offers medicinal chemists a strategic tool for the design and synthesis of novel drug candidates. Its unique combination of a rigid azetidine scaffold and a lipophilicity-modulating propoxy group makes it particularly well-suited for the development of therapeutics targeting the central nervous system. The straightforward and scalable synthetic route, coupled with its commercial availability, ensures its continued importance in the drug discovery pipeline. As our understanding of the structure-activity and structure-property relationships of azetidine-containing compounds grows, we can expect to see an increasing number of innovative drug candidates emerging from the strategic use of 3-propoxyazetidine and its derivatives.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021.
  • 13C NMR (CDCl3, 125 MHz) δ 14.3, 6 - The Royal Society of Chemistry. Available from: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020;10(43):25687-25693.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. 2024. Available from: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. 2019.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. 2022.
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  • CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT. Wiley. 2012.
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  • Prodrug Approaches for CNS Delivery.
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  • Prodrugs and Targeted Delivery: Towards Better ADME Properties.
  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. 2018;9(5):446-451.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. 2022.
  • In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity.
  • Williamson Ether Synthesis.
  • FTIR spectra of gases evolved from (a) CH 3 NH 3 Cl and (b) CH 3 NH 3 I at ca. 265 C. ResearchGate. Available from: [Link]

  • FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. 2017.
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  • UCSD Computational Mass Spectrometry Website. GNPS. Available from: [Link]

  • Role of ADME/PK in Drug Discovery, Safety Assessment, and Clinical Development. ScienceDirect. 2015.
  • International Drug Repurposing Patent Landscaping, Part 3: Chronic Neurodegenerative Diseases 2010–2024. Drug Repurposing. 2025.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs.
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  • Prochloraz. NIST WebBook. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocols for the Synthesis of 3-Propoxyazetidine Derivatives

Introduction: The Strategic Value of the 3-Propoxyazetidine Scaffold The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its rigid, three-dime...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Propoxyazetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique vectoral exit from a core molecule, allowing for precise exploration of chemical space to optimize ligand-protein interactions. Unlike its more strained three-membered aziridine counterpart, the azetidine ring offers a greater degree of chemical stability, facilitating its handling and incorporation into complex synthetic pathways.[1]

Among functionalized azetidines, 3-alkoxy derivatives, and specifically 3-propoxyazetidine, are of particular interest. The propoxy group can enhance metabolic stability, modulate lipophilicity, and serve as a hydrogen bond acceptor, properties that are highly desirable in drug design.[2] These derivatives are valuable building blocks for novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.[2] This guide provides a comprehensive, field-tested overview of the synthesis of 3-propoxyazetidine and its subsequent derivatization, emphasizing the rationale behind procedural choices to ensure reproducible and scalable results.

Overall Synthetic Strategy

The most direct and reliable pathway to 3-propoxyazetidine derivatives begins with commercially available 3-hydroxyazetidine. The synthesis is conceptually divided into three key stages:

  • N-Protection: The secondary amine of the azetidine ring is protected to prevent it from competing as a nucleophile in the subsequent O-alkylation step. The tert-butoxycarbonyl (Boc) group is the protector of choice due to its stability under basic conditions and its facile, orthogonal removal under acidic conditions.[3][4]

  • O-Alkylation: The core propoxy moiety is installed via a Williamson ether synthesis, where the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated by a strong base and subsequently alkylated with a propyl halide.

  • N-Deprotection & Functionalization: The Boc group is removed to yield the parent 3-propoxyazetidine, which can be isolated as a salt or used directly for further N-functionalization to generate a library of diverse derivatives.[5]

G cluster_0 Overall Synthetic Workflow A 3-Hydroxyazetidine (Hydrochloride Salt) B N-Boc-3-hydroxyazetidine A->B Step 1: N-Protection (Boc)2O, Base C N-Boc-3-propoxyazetidine B->C Step 2: O-Alkylation NaH, Propyl Halide D 3-Propoxyazetidine (Hydrochloride Salt) C->D Step 3A: N-Deprotection Acid (HCl/TFA) E N-Substituted 3-Propoxyazetidine Derivatives D->E Step 3B: N-Functionalization Electrophile, Base

Caption: General workflow for the synthesis of 3-propoxyazetidine derivatives.

Section 1: N-Protection of 3-Hydroxyazetidine

Expert Rationale: The nitrogen atom in 3-hydroxyazetidine is a secondary amine, making it a potent nucleophile. During the O-alkylation step, this nitrogen would readily react with the propyl halide, leading to undesired N-alkylation and complex product mixtures. Therefore, protecting this nitrogen is a critical first step. The Boc group is ideal; its bulky tert-butyl group sterically hinders N-alkylation, it is unreactive to the strong bases used for O-alkylation, and it can be cleanly removed without affecting the newly formed ether linkage.[4][6]

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol details the N-Boc protection of 3-hydroxyazetidine hydrochloride (1) to yield tert-butyl 3-hydroxyazetidine-1-carboxylate (2) .

Materials:

  • 3-Hydroxyazetidine hydrochloride (1) (CAS: 18621-18-6)[7][8]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-hydroxyazetidine hydrochloride (1) (1.0 eq) and dissolve or suspend it in DCM (approx. 0.2 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base. Alternative: A biphasic system with aqueous NaHCO₃ can be used.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2 as a white solid or colorless oil.

G cluster_0 N-Boc Protection Mechanism Azetidine Azetidine-N-H Boc2O (Boc)2O Azetidine->Boc2O Nucleophilic Attack Intermediate [Tetrahedral Intermediate] Boc2O->Intermediate Product Azetidine-N-Boc Intermediate->Product Collapse SideProducts t-BuOH + CO2 + Base-H+ Intermediate->SideProducts

Caption: Mechanism of N-Boc protection of the azetidine nitrogen.

Section 2: O-Alkylation of N-Boc-3-hydroxyazetidine

Expert Rationale: This step employs the classic Williamson ether synthesis. A strong, non-nucleophilic base is required to deprotonate the C3 hydroxyl group to form a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward, and the only byproduct is hydrogen gas. The resulting alkoxide then undergoes an Sₙ2 reaction with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane. Anhydrous polar aprotic solvents like THF or DMF are used to ensure the solubility of the alkoxide and to avoid protonating the base.

Protocol 2: Synthesis of tert-Butyl 3-propoxyazetidine-1-carboxylate

This protocol describes the conversion of N-Boc-3-hydroxyazetidine (2) to tert-butyl 3-propoxyazetidine-1-carboxylate (3) .

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (2)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1-Bromopropane or 1-Iodopropane

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: NaH is highly reactive with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Wash the NaH (1.5 eq) with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under inert atmosphere.

  • Suspend the washed NaH in anhydrous THF (approx. 0.3 M). Cool the suspension to 0 °C.

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (2) (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, allowing for the evolution of hydrogen gas to cease.

  • Add 1-bromopropane (1.3 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Note: Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 3 as a colorless oil.

G cluster_1 Williamson Ether Synthesis Mechanism ROH Azetidine-OH Alkoxide Azetidine-O- Na+ ROH->Alkoxide Deprotonation Base NaH Base->Alkoxide Product Azetidine-O-Propyl Alkoxide->Product SN2 Attack AlkylHalide Propyl-Br AlkylHalide->Product G cluster_2 Acid-Catalyzed N-Boc Deprotection NBoc Azetidine-N-Boc Protonated Protonated Boc Group NBoc->Protonated H+ Carbocation tert-Butyl Cation Protonated->Carbocation Elimination CarbamicAcid Azetidine-N-COOH Protonated->CarbamicAcid Amine Azetidine-N-H CarbamicAcid->Amine -CO2

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Protocol 3B: Example N-Functionalization (N-Benzylation)

This protocol provides a representative example of how the free base of 3-propoxyazetidine can be functionalized.

Materials:

  • 3-Propoxyazetidine hydrochloride (4)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN)

Procedure:

  • Suspend 3-propoxyazetidine hydrochloride (4) (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (approx. 0.2 M).

  • Stir the suspension at room temperature for 15 minutes to neutralize the salt and form the free base in situ.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield N-benzyl-3-propoxyazetidine.

References

  • O'Neil, A. T., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Kar, A., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Yadav, P. P., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Anderson, E. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. PubChem. Available at: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 3-Propoxyazetidine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Small Rings in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of small, strained...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Small Rings in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing molecular properties. Among these, the azetidine scaffold has garnered significant attention as a "privileged" motif.[1] This four-membered nitrogen-containing heterocycle offers a compelling blend of structural rigidity and favorable physicochemical attributes, often leading to improvements in metabolic stability, aqueous solubility, and ligand-receptor interactions.[1] Unlike its larger saturated counterparts like piperidine and pyrrolidine, the azetidine ring imparts a unique three-dimensional character to molecules, enabling exploration of novel chemical space.[1]

3-Propoxyazetidine, a commercially available building block, represents a particularly attractive starting point for medicinal chemists. The propoxy group at the 3-position provides a handle for modulating lipophilicity and can engage in specific interactions within a binding pocket, while the secondary amine of the azetidine ring serves as a versatile point for synthetic elaboration. This guide provides a comprehensive overview of the strategic application of 3-propoxyazetidine in drug discovery programs, complete with detailed protocols and a case study to illustrate its potential.

Physicochemical Properties of 3-Propoxyazetidine

Understanding the inherent properties of a building block is crucial for rational drug design. The following table summarizes key physicochemical parameters for 3-propoxyazetidine, with values predicted using industry-standard computational models.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 115.17 g/mol Low molecular weight allows for significant synthetic elaboration without violating "rule of five" guidelines.
cLogP 0.35Indicates a favorable balance of lipophilicity, suggesting good potential for both aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 21.3 ŲLow TPSA is often correlated with good cell permeability and oral bioavailability.
pKa (most basic) 9.8The basicity of the azetidine nitrogen is a key determinant of its behavior in physiological environments and its suitability for forming salt forms.

Strategic Applications of 3-Propoxyazetidine in Lead Optimization

The incorporation of a 3-propoxyazetidine moiety into a lead compound can address several common challenges in drug discovery:

  • Bioisosteric Replacement: 3-Propoxyazetidine can serve as a bioisostere for larger or more metabolically labile groups, such as N-methylpiperazine, morpholine, or open-chain amines.[2][3] This substitution can lead to:

    • Improved Metabolic Stability: The azetidine ring is generally more resistant to oxidative metabolism compared to larger rings or acyclic amines.[1]

    • Reduced Lipophilicity: The compact and polar nature of the azetidine ring can help to lower the overall lipophilicity of a molecule, which can in turn improve solubility and reduce off-target toxicities.[4]

    • Enhanced Solubility: The introduction of the polar azetidine nitrogen can significantly improve the aqueous solubility of a compound.[5]

    • Novel Exit Vectors: The defined geometry of the azetidine ring provides unique vectors for substituents to probe new regions of a target's binding site.

  • Scaffold Hopping and Library Synthesis: The commercial availability of 3-propoxyazetidine makes it an ideal starting material for the synthesis of diverse chemical libraries. Its secondary amine allows for a wide range of functionalization reactions, enabling the rapid exploration of structure-activity relationships (SAR).

Experimental Protocol: N-Functionalization of 3-Propoxyazetidine via Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[6][7] The following protocol details a general procedure for the reaction of 3-propoxyazetidine with an aldehyde or ketone to generate a diverse range of N-substituted derivatives.

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve 3-Propoxyazetidine and Aldehyde/Ketone in Solvent B Stir for Imine/Iminium Ion Formation A->B C Add Reducing Agent (e.g., Sodium Triacetoxyborohydride) B->C D Stir at Room Temperature C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

A streamlined workflow for the N-functionalization of 3-propoxyazetidine.

Materials:
  • 3-Propoxyazetidine (or its hydrochloride salt)

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-propoxyazetidine (1.0 equivalent). If using the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

    • Dissolve the azetidine in an appropriate solvent (e.g., DCE or THF) to a concentration of approximately 0.2 M.

    • Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.

    • For less reactive carbonyl compounds or amines, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate the formation of the iminium ion intermediate.[8]

    • Stir the reaction mixture at room temperature for 20-30 minutes.

  • Reduction:

    • To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. The reaction may be mildly exothermic; maintain the temperature below 30 °C.

    • Continue to stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-substituted 3-propoxyazetidine derivative.

Case Study: Bioisosteric Replacement in a Kinase Inhibitor Scaffold

Rationale: Imatinib (Gleevec®) is a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[9] Its structure features a solvent-exposed N-methylpiperazine moiety, which contributes to its solubility but can also be a site of metabolic oxidation.[10] Replacing this N-methylpiperazine with a 3-propoxyazetidinyl group represents a sound bioisosteric replacement strategy to potentially enhance the drug's properties.

Hypothetical Imatinib Analog

G cluster_0 Imatinib cluster_1 Hypothetical Analog Imatinib Analog Imatinib->Analog Bioisosteric Replacement

Sources

Method

Application Notes and Protocols: 3-Propoxyazetidine as a Novel Linker in Antibody-Drug Conjugates

I. Introduction: The Critical Role of Linkers in Next-Generation Antibody-Drug Conjugates Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of mono...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Critical Role of Linkers in Next-Generation Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][2] This synergy allows for the delivery of highly potent payloads directly to tumor cells, minimizing systemic toxicity and enhancing the therapeutic window.[1][2] The architecture of an ADC is modular, consisting of three core components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that covalently connects the antibody to the payload.

The linker is arguably the most critical component in ADC design, as it dictates the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall pharmacokinetic profile.[3][][5] Linkers are broadly classified as either cleavable or non-cleavable.[3][][5] Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[3][][5] Non-cleavable linkers, on the other hand, release the payload upon lysosomal degradation of the antibody, a process that is generally slower and can lead to a more sustained therapeutic effect.

In the pursuit of optimizing ADC performance, there is a continuous drive to develop novel linker technologies that offer improved stability, hydrophilicity, and controlled payload release. This application note introduces 3-propoxyazetidine as a novel, non-cleavable linker component for the development of next-generation ADCs. The incorporation of the 3-propoxyazetidine moiety is hypothesized to confer several advantages, including enhanced hydrophilicity to mitigate aggregation, improved metabolic stability due to the strained four-membered ring, and favorable spatial orientation of the payload.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, conjugation, and characterization of ADCs utilizing a 3-propoxyazetidine-based linker. The protocols and methodologies described herein are based on established principles of bioconjugation chemistry and are designed to be self-validating systems.

II. Rationale for 3-Propoxyazetidine as an ADC Linker

The azetidine ring, a four-membered saturated heterocycle, is an attractive scaffold for medicinal chemistry due to its conformational rigidity and metabolic stability.[6] When incorporated into a linker, the 3-propoxyazetidine moiety offers several potential advantages:

  • Enhanced Hydrophilicity: The propoxy group, an ether functionality, introduces a polar character to the linker. This increased hydrophilicity can help to counterbalance the often-hydrophobic nature of cytotoxic payloads, potentially reducing the propensity for ADC aggregation and improving its pharmacokinetic profile.

  • Metabolic Stability: The strained azetidine ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can enhance the in vivo stability of the ADC and prevent premature payload release.

  • Conformational Rigidity: The defined stereochemistry of the azetidine ring can provide better control over the spatial orientation of the payload relative to the antibody, which may influence its interaction with its intracellular target.

  • Versatile Synthesis: The azetidine scaffold allows for straightforward chemical modification at both the nitrogen atom and the 3-position, enabling the facile incorporation of various functional groups for payload attachment and antibody conjugation.

III. Synthesis of a 3-Propoxyazetidine-Based Linker-Payload

This section details a representative synthetic route for a 3-propoxyazetidine-based linker-payload, culminating in a maleimide-functionalized molecule ready for conjugation to a thiol-containing antibody. The synthesis is a multi-step process that begins with commercially available starting materials.

Workflow for Linker-Payload Synthesis

G cluster_0 Step 1: Synthesis of N-Boc-3-propoxyazetidine cluster_1 Step 2: Deprotection and Functionalization cluster_2 Step 3: Payload Attachment A N-Boc-3-hydroxyazetidine B Williamson Ether Synthesis (NaH, Propyl iodide, THF) A->B C N-Boc-3-propoxyazetidine B->C D N-Boc-3-propoxyazetidine E Boc Deprotection (TFA, DCM) D->E F 3-Propoxyazetidine TFA salt E->F G Amide Coupling (Maleimide-PEG-COOH, HATU, DIPEA) F->G H Maleimide-PEG-3-propoxyazetidine G->H I Maleimide-PEG-3-propoxyazetidine J Coupling to Payload (e.g., MMAE with NHS ester) I->J K Final Linker-Payload J->K

Caption: Synthetic workflow for the 3-propoxyazetidine linker-payload.

Experimental Protocol: Synthesis of Maleimide-PEG-3-Propoxyazetidine-MMAE

Step 1: Synthesis of N-Boc-3-propoxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-propoxyazetidine.

Step 2: Synthesis of Maleimide-PEG-3-propoxyazetidine

  • Dissolve N-Boc-3-propoxyazetidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding the crude 3-propoxyazetidine TFA salt.

  • Dissolve the crude salt and Maleimide-PEG-COOH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Attachment of MMAE Payload

This step assumes the use of a payload with a carboxylic acid handle, such as Monomethyl Auristatin E (MMAE).

  • Activate the carboxylic acid of MMAE (1.0 eq) by dissolving it with N-hydroxysuccinimide (NHS, 1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DMF.[7]

  • Stir the activation reaction at room temperature for 2-4 hours.

  • Filter the reaction to remove the dicyclohexylurea (DCU) byproduct.

  • To the filtrate containing the MMAE-NHS ester, add a solution of Maleimide-PEG-3-propoxyazetidine (1.0 eq) and DIPEA (2.0 eq) in DMF.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final linker-payload conjugate by preparative high-performance liquid chromatography (HPLC).

IV. Antibody-Drug Conjugation Protocol

This section describes a general protocol for the conjugation of the synthesized Maleimide-PEG-3-propoxyazetidine-MMAE to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Workflow for Antibody-Drug Conjugation

G cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification and Formulation A Monoclonal Antibody (mAb) B Partial Reduction (TCEP or DTT) A->B C Reduced mAb with free thiols B->C D Reduced mAb F Maleimide-Thiol Conjugation D->F E Linker-Payload (Maleimide-PEG-3-propoxyazetidine-MMAE) E->F G Crude ADC F->G H Crude ADC I Purification (e.g., Size Exclusion Chromatography) H->I J Purified ADC I->J K Buffer Exchange & Formulation J->K L Final ADC Product K->L

Caption: Workflow for the conjugation of the linker-payload to a monoclonal antibody.

Experimental Protocol: Cysteine-Based Conjugation

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM)

  • Maleimide-PEG-3-propoxyazetidine-MMAE linker-payload (10 mM stock in DMSO)

  • Quenching solution: N-acetylcysteine (100 mM in water)

  • Purification columns (e.g., Sephadex G-25 desalting column, Size Exclusion Chromatography column)

  • Final formulation buffer (e.g., histidine buffer, pH 6.0)

Procedure:

  • Antibody Reduction:

    • To a solution of the antibody (e.g., 5 mg/mL) in PBS, add a calculated amount of TCEP solution to achieve a molar ratio of TCEP:antibody of approximately 2.5:1. The exact ratio may need to be optimized for the specific antibody.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Cool the reaction mixture to 4°C and immediately purify the reduced antibody using a desalting column pre-equilibrated with PBS to remove excess TCEP.

  • Conjugation:

    • Immediately after purification, determine the concentration of the reduced antibody.

    • Add the Maleimide-PEG-3-propoxyazetidine-MMAE linker-payload solution to the reduced antibody at a molar ratio of approximately 5:1 (linker-payload:antibody). The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction at 4°C for 2-4 hours with gentle mixing.

  • Quenching:

    • Add an excess of the quenching solution (N-acetylcysteine) to the reaction mixture to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at 4°C.

  • Purification and Formulation:

    • Purify the ADC from unconjugated linker-payload and other small molecules using a desalting column or size exclusion chromatography (SEC).

    • Exchange the buffer of the purified ADC into the final formulation buffer.

    • Sterile filter the final ADC product and store at the appropriate temperature (typically 2-8°C or -80°C for long-term storage).

V. Characterization of the 3-Propoxyazetidine-Linked ADC

Thorough characterization of the final ADC product is essential to ensure its quality, consistency, and performance. The following are key analytical techniques for assessing the critical quality attributes of the 3-propoxyazetidine-linked ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is the average number of drug molecules conjugated to each antibody and is a critical parameter affecting the ADC's efficacy and toxicity.[8]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity.[9][10][11][12][13] Since the payload is typically hydrophobic, species with higher DARs will have longer retention times on the HIC column.[9][10][11][12][13] The average DAR can be calculated from the relative peak areas of the different drug-loaded species.[9][10][11][12][13]

  • Mass Spectrometry (MS): Native or denaturing mass spectrometry can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains).[][5][14][15] The mass difference between the unconjugated antibody and the ADC allows for the precise determination of the number of conjugated payloads and the calculation of the average DAR.[][5][14][15]

Analytical MethodPrincipleAdvantagesDisadvantages
HIC-UV Separation based on hydrophobicity.Robust, reproducible, provides information on drug load distribution.Indirect measurement of DAR, may not resolve all species.
LC-MS (Native) Mass determination of intact ADC.Direct measurement of mass and DAR, preserves non-covalent interactions.May have lower sensitivity for higher DAR species.
LC-MS (Denaturing) Mass determination of light and heavy chains.High resolution, can identify conjugation sites on each chain.Requires reduction of the antibody, which can alter the ADC.
Assessment of ADC Stability

The stability of the ADC in circulation is crucial for its therapeutic success. Plasma stability assays are performed to evaluate the rate of deconjugation over time.[3][16][17][18][19]

Protocol for In Vitro Plasma Stability Assay: [3][16][17][18][19]

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human, mouse, or rat plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • At each time point, purify the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).

  • Analyze the purified ADC by HIC or LC-MS to determine the average DAR.

  • A decrease in the average DAR over time indicates deconjugation.

VI. Conclusion and Future Perspectives

The 3-propoxyazetidine linker represents a promising addition to the ADC linker toolbox. Its unique combination of hydrophilicity, metabolic stability, and synthetic tractability offers the potential to develop ADCs with improved therapeutic properties. The detailed protocols provided in this application note serve as a comprehensive guide for the synthesis, conjugation, and characterization of ADCs incorporating this novel linker technology.

Further investigations into the structure-activity relationship of different alkoxy substituents on the azetidine ring, as well as the exploration of alternative conjugation chemistries, will continue to refine and expand the utility of this promising linker platform. As the field of ADCs continues to evolve, innovative linker designs like the 3-propoxyazetidine linker will be instrumental in creating safer and more effective cancer therapeutics.

VII. References

  • ADC Analysis by Hydrophobic Interaction Chromatography. (2020). Methods in Molecular Biology. [Link]

  • ADC Plasma Stability Assay. (n.d.). iQ Biosciences. [Link]

  • Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. (2015). American Pharmaceutical Review. [Link]

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (n.d.). Waters. [Link]

  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. (n.d.). Waters. [Link]

  • ADC Analysis by Hydrophobic Interaction Chromatography. (n.d.). Springer Nature Experiments. [Link]

  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. (n.d.). Agilent. [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017). ACS Omega. [Link]

  • Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (n.d.). Agilent. [Link]

  • ADC Plasma Stability Analysis Service. (n.d.). Creative Biolabs. [Link]

  • Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. (2018). Bioconjugate Chemistry. [Link]

  • Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. (n.d.). Agilent. [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (n.d.). MDPI. [Link]

  • Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

  • ​Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. (2024). Organic Chemistry Portal. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. (2024). RSC Publishing. [Link]

  • Conditions for coupling to an N-hydroxysuccinimide ester. (2022). Reddit. [Link]

  • Recent advances in the synthesis of antibody-drug conjugates. (n.d.). UCL Discovery. [Link]

  • Antibody–drug conjugates (ADCs): current and future biopharmaceuticals. (2025). PMC. [Link]

Sources

Application

Application Notes & Protocols: Strategic N-Functionalization of 3-Propoxyazetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold and the Imperative of N-Functionalization The azetidine ring, a four-membered saturated heterocycle, is a privileged sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Imperative of N-Functionalization

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its presence in a molecule can impart favorable physicochemical properties, including improved solubility, reduced lipophilicity, and enhanced metabolic stability, when compared to more common cyclic amines like pyrrolidine or piperidine. Specifically, 3-propoxyazetidine offers a versatile starting point, combining the conformational constraint of the azetidine ring with a flexible propoxy side chain that can engage in various molecular interactions.

However, the true synthetic power of 3-propoxyazetidine lies in the strategic modification of its nitrogen atom. As a secondary amine, it serves as a reactive handle for introducing a vast array of chemical diversity. This process, known as N-functionalization, is a cornerstone of structure-activity relationship (SAR) studies. By systematically altering the substituent on the azetidine nitrogen, researchers can fine-tune a compound's steric bulk, electronic properties, and hydrogen bonding capacity to optimize potency, selectivity, and pharmacokinetic profiles.

This guide provides detailed protocols and the underlying chemical rationale for three fundamental N-functionalization strategies: N-alkylation, N-acylation, and N-arylation via the Buchwald-Hartwig amination. These methods are chosen for their reliability, broad substrate scope, and relevance to contemporary drug discovery programs.

N-Alkylation: Expanding Lipophilicity and Steric Profile

N-alkylation is a direct and effective method for introducing alkyl groups onto the azetidine nitrogen. The reaction proceeds via a classical nucleophilic substitution (SN2) mechanism, where the lone pair of the azetidine nitrogen attacks an electrophilic alkyl halide or sulfonate. The choice of base is critical to deprotonate the resulting ammonium salt and regenerate the neutral, nucleophilic amine for complete conversion.

This transformation is fundamental for probing how changes in a compound's size, shape, and lipophilicity impact its biological activity.

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Propoxyazetidine in appropriate solvent B Add Base (e.g., K₂CO₃, Et₃N) A->B C Add Alkylating Agent (e.g., Benzyl bromide) B->C D Heat reaction mixture (e.g., 60°C) C->D E Monitor progress by TLC or LC-MS D->E F Filter solids E->F Upon completion G Concentrate filtrate F->G H Purify by column chromatography G->H I Characterize final product H->I

Caption: A typical experimental workflow for the N-alkylation of 3-propoxyazetidine.

Representative N-Alkylation Conditions

The following table summarizes typical conditions adapted for 3-propoxyazetidine, showcasing the versatility of this reaction. Yields are based on analogous transformations with similar azetidine scaffolds.[1]

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile6~92
2Ethyl iodideEt₃NDichloromethane12~85
31-BromobutaneNaHTetrahydrofuran8~88
4Methyl p-toluenesulfonateDIPEADMF10~90
Detailed Protocol: N-Benzylation of 3-Propoxyazetidine
  • Materials & Equipment :

    • 3-Propoxyazetidine hydrochloride

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (MeCN), anhydrous

    • Round-bottom flask, magnetic stir bar, reflux condenser

    • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

  • Procedure :

    • To a solution of 3-propoxyazetidine (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq).

    • Stir the resulting suspension vigorously at room temperature for 10 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-propoxyazetidine.

N-Acylation: Introducing Amide Functionality

N-acylation transforms the secondary amine of 3-propoxyazetidine into an amide. This is a crucial modification in drug design, as amides are stable, planar functionalities that can act as both hydrogen bond donors and acceptors, profoundly influencing molecular recognition and binding. The reaction involves the nucleophilic attack of the azetidine nitrogen on an activated carbonyl compound, such as an acid chloride or anhydride.[2]

Representative N-Acylation Conditions
EntryAcylating AgentBase (if needed)SolventTime (h)Yield (%)
1Acetyl chlorideEt₃NDichloromethane2>95
2Benzoyl chloridePyridineDichloromethane4>95
3Acetic anhydrideNoneNeat or CH₂Cl₂1>95
4Boc anhydrideEt₃NDichloromethane3>90
Detailed Protocol: N-Acetylation of 3-Propoxyazetidine
  • Materials & Equipment :

    • 3-Propoxyazetidine hydrochloride

    • Acetyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stir bar, dropping funnel

    • Ice bath

  • Procedure :

    • Dissolve 3-propoxyazetidine (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask and add triethylamine (2.2 eq).

    • Cool the stirred solution to 0°C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-acetyl-3-propoxyazetidine, which is often pure enough for subsequent use.

N-Arylation: Buchwald-Hartwig Amination for C-N Bond Formation

The formation of a bond between an sp²-hybridized carbon of an aromatic ring and the azetidine nitrogen is a powerful strategy for accessing novel chemical space. The Buchwald-Hartwig amination is the premier method for this transformation, utilizing a palladium catalyst and a specialized phosphine ligand to couple amines with aryl halides or triflates.[3][4][5] This reaction has revolutionized medicinal chemistry by enabling the synthesis of complex aryl amines under relatively mild conditions.[4]

The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Ligand Exchange/Deprotonation where the amine displaces a halide and is deprotonated by the base, and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][7] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[6]

Buchwald-Hartwig Catalytic Cycledot

Buchwald_Hartwig_Cycle

Sources

Method

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Propoxyazetidine for Drug Discovery

Introduction: The Azetidine Scaffold and the Strategic Value of 3-Propoxyazetidine The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Strategic Value of 3-Propoxyazetidine

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure provides a desirable vector for exiting a molecule's core, enabling chemists to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Unlike its more flexible five- and six-membered counterparts, the strained nature of the azetidine ring presents specific synthetic challenges and opportunities.

3-Propoxyazetidine, in particular, offers a valuable building block for drug development. The propoxy group at the 3-position can serve as a key pharmacophoric element or as a handle for further functionalization. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for elaborating the azetidine core, allowing for the formation of C-N, C-C, and C-O bonds with high efficiency and functional group tolerance.

This guide provides an in-depth exploration of palladium-catalyzed coupling reactions with 3-propoxyazetidine, focusing on the Buchwald-Hartwig amination. It offers detailed protocols, mechanistic insights, and practical considerations to empower researchers in their drug discovery endeavors.

Part 1: Buchwald-Hartwig Amination with 3-Propoxyazetidine

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl/heteroaryl halides or triflates and amines. When applied to 3-propoxyazetidine, this reaction provides a direct route to N-aryl and N-heteroaryl substituted azetidines, which are prevalent in a wide range of biologically active molecules.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex L_n(Ar)Pd(II)-X OxAdd->PdII_complex Ligand_Exchange Ligand Exchange (Amine) PdII_complex->Ligand_Exchange 3-Propoxyazetidine Amine_Complex L_n(Ar)Pd(II)-NHR'R'' Ligand_Exchange->Amine_Complex Base_Step Base-promoted Deprotonation Amine_Complex->Base_Step Red_Elim Reductive Elimination Red_Elim->Pd0 Product Release Product Ar-NR'R'' Red_Elim->Product Base_Step->Red_Elim - HX

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. The 3-propoxyazetidine then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Key Experimental Parameters & Rationale

The success of the Buchwald-Hartwig amination of 3-propoxyazetidine hinges on the careful selection of several key parameters:

ParameterCommon ChoicesRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd₂(dba)₃ is often preferred for its ability to readily generate the active Pd(0) species.
Ligand Buchwald ligands (e.g., XPhos, SPhos, RuPhos), BINAPThe choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps. For sterically hindered aryl halides or less reactive amines, more specialized ligands may be necessary.
Base Cs₂CO₃, K₃PO₄, NaOtBuA strong, non-nucleophilic base is required to deprotonate the azetidinium intermediate without competing in the coupling reaction. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the active catalyst and other reactive intermediates. The reaction is typically run at elevated temperatures (80-110 °C).
Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-propoxyazetidine

This protocol provides a representative starting point for the Buchwald-Hartwig amination of 3-propoxyazetidine with an electron-rich aryl bromide.

Materials:

  • 3-Propoxyazetidine (or its hydrochloride salt)

  • 1-Bromo-4-methoxybenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Cesium Carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 1-bromo-4-methoxybenzene (1.0 equiv) and 3-propoxyazetidine (1.2 equiv).

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-3-propoxyazetidine.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Schlenk Flask prep2 Add Pd₂(dba)₃, XPhos, Cs₂CO₃ prep1->prep2 prep3 Purge with Argon/Nitrogen prep2->prep3 react1 Add Toluene, Aryl Bromide, and 3-Propoxyazetidine prep3->react1 react2 Heat to 100 °C with Stirring react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Dilute and Filter workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4

Figure 2: Experimental workflow for Buchwald-Hartwig amination.

Part 2: Other Palladium-Catalyzed Couplings

While the Buchwald-Hartwig amination is a primary application, 3-propoxyazetidine can potentially participate in other palladium-catalyzed cross-coupling reactions, assuming it is first converted to a suitable derivative (e.g., an N-Boc protected stannane or boronic ester).

Suzuki-Miyaura Coupling

For a Suzuki-Miyaura coupling, the azetidine ring would need to be functionalized with a boronic acid or ester. This would allow for the formation of a C-C bond with an aryl or vinyl halide. The general catalytic cycle is similar to the Buchwald-Hartwig, with a transmetalation step replacing the amine coordination and deprotonation.

Sonogashira Coupling

Similarly, for a Sonogashira coupling to form a C-C triple bond, a terminal alkyne would be coupled with an appropriately functionalized azetidine (e.g., an iodo- or triflate-substituted azetidine, though this is less common for the core ring itself). This reaction typically requires a copper co-catalyst.

Part 3: Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different ligands and bases. The electronic nature of the aryl halide can also have a significant impact; electron-deficient systems tend to undergo oxidative addition more readily.

  • Side Reactions: The strained nature of the azetidine ring can sometimes lead to ring-opening side reactions, particularly at high temperatures or with very strong bases. Careful optimization of reaction conditions is key.

  • Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is critical for the success of these reactions, as palladium catalysts can be sensitive to impurities and water.

References

  • Title: The Buchwald-Hartwig Amination in Process Chemistry Source: Organic Process Research & Development URL: [Link]

  • Title: Recent advances and applications of azetidines in medicinal chemistry Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: A General System for the Suzuki-Miyaura Coupling of Aryl- and Vinyl-Boronic Acids with Aryl- and Vinyl-Halides Source: The Journal of Organic Chemistry URL: [Link]

Application

Application Notes & Protocols: Strategic Incorporation of 3-Propoxyazetidine into Bioactive Molecules

Introduction: The Strategic Value of the 3-Propoxyazetidine Moiety The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Propoxyazetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational properties and ability to serve as a versatile synthetic handle have led to its inclusion in numerous approved drugs and clinical candidates.[1] The inherent ring strain of azetidines makes them valuable for ring-opening and expansion reactions, further broadening their synthetic utility.[3]

This guide focuses on a particularly valuable building block: 3-propoxyazetidine . The incorporation of this moiety offers a dual advantage. The azetidine core provides a rigid, three-dimensional exit vector from a parent molecule, which can significantly influence binding affinity and pharmacokinetic properties. The 3-propoxy group further allows for fine-tuning of physicochemical parameters such as lipophilicity (LogP), metabolic stability, and hydrogen bonding potential.

These application notes provide researchers, scientists, and drug development professionals with detailed, field-proven protocols for the efficient incorporation of 3-propoxyazetidine into diverse molecular scaffolds. We will explore two of the most robust and widely applicable synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination.

Core Synthetic Methodologies: A Comparative Overview

The secondary amine of 3-propoxyazetidine serves as the primary reactive handle for its incorporation. The choice of synthetic strategy depends largely on the nature of the core molecule to be functionalized.

Reaction TypeSubstrate RequirementKey AdvantagesCommon Challenges
Reductive Amination Aldehyde or KetoneMild conditions, broad functional group tolerance, operational simplicity.[4]Not suitable for aromatic C-N bond formation.
Buchwald-Hartwig Amination Aryl/Heteroaryl Halide or TriflateForms robust C(sp²)-N bonds, excellent for aryl amines, wide scope.[5][6]Requires inert atmosphere, potential for catalyst poisoning.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and clear purification guidelines.

Protocol 1: Reductive Amination with Aldehydes and Ketones

This method is the workhorse for coupling 3-propoxyazetidine to aliphatic scaffolds or side chains containing a carbonyl group. The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild hydride source.[7][8]

Principle: The reaction is typically a one-pot procedure where the amine and carbonyl compound form an equilibrium with the corresponding iminium intermediate. A selective reducing agent, present in the mixture, irreversibly reduces the iminium ion to the desired amine product.[8] We recommend Sodium triacetoxyborohydride (STAB) as it is mild enough not to reduce the starting aldehyde or ketone.[9]

Diagram of Workflow:

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Scaffold Scaffold-CHO (Aldehyde/Ketone) Mix 1. Mix in Solvent (DCE) 2. Add STAB Scaffold->Mix Azetidine 3-Propoxyazetidine (Free Base or HCl Salt) Azetidine->Mix Stir Stir at RT (4-16h) Mix->Stir Monitor Monitor by LC-MS/TLC Stir->Monitor Quench Quench with aq. NaHCO3 Monitor->Quench If complete Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Final Bioactive Molecule Purify->Product

Caption: General workflow for Reductive Amination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a clean, dry round-bottom flask, add the aldehyde or ketone substrate (1.0 eq).

    • Add 3-propoxyazetidine hydrochloride (1.2 eq).

    • Dissolve the solids in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of approximately 0.1 M.[9]

    • Scientist's Note: If using the free base of 3-propoxyazetidine, the addition of triethylamine in the next step is not required.

  • Amine Liberation:

    • Add triethylamine (Et₃N) (1.3 eq) to the solution to neutralize the HCl salt and liberate the free secondary amine.

    • Stir the mixture at room temperature for 15-20 minutes.

  • Reductive Coupling:

    • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq) to the mixture portion-wise over 5 minutes.

    • Causality: Portion-wise addition is recommended to control any potential exotherm and to ensure the reaction proceeds smoothly. STAB is chosen for its high selectivity for iminium ions over carbonyls.[8]

    • Seal the flask and stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Once the reaction is complete, carefully quench the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination with Aryl/Heteroaryl Halides

For the synthesis of aryl amines, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard.[5][6] This reaction creates a C(sp²)-N bond, directly coupling 3-propoxyazetidine to an aromatic or heteroaromatic ring.

Principle: The reaction involves a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for reaction efficiency.[10][11]

Diagram of Catalytic Cycle:

G center Pd(0)L2 A Oxidative Addition center->A + Ar-X B [Ar-Pd(II)(X)L2] A->B C Ligand Exchange & Deprotonation B->C + R2NH + Base D [Ar-Pd(II)(NR2)L2] C->D E Reductive Elimination D->E E->center + Ar-NR2 Product Ar-NR2 ArX Ar-X Amine R2NH (Azetidine) Base Base

Caption: The Buchwald-Hartwig catalytic cycle.

Step-by-Step Methodology:

  • Inert Atmosphere Setup:

    • Assemble a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar.

    • Place the aryl/heteroaryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq) into the flask.[11][12]

    • Trustworthiness: The reagents must be handled under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxygen. Evacuate and backfill the flask with the inert gas three times.

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

    • Add 3-propoxyazetidine (1.2-1.5 eq) via syringe.

    • Pro-Tip: Degassing the solvent by bubbling argon through it for 20-30 minutes prior to use is crucial for removing dissolved oxygen and ensuring optimal catalyst performance.

  • Reaction:

    • Seal the flask and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. The reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl-3-propoxyazetidine derivative.

Conclusion and Future Perspectives

The protocols detailed herein provide robust and versatile methods for the incorporation of 3-propoxyazetidine into a wide range of molecular scaffolds. Reductive amination offers a mild and straightforward approach for coupling with carbonyl-containing molecules, while the Buchwald-Hartwig amination provides a powerful tool for accessing novel aryl and heteroaryl amines.[4][5] By leveraging these synthetic strategies, researchers can effectively utilize 3-propoxyazetidine as a strategic building block to explore new chemical space and optimize the pharmacological profiles of bioactive compounds.[1][13]

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (2022). Arkivoc.
  • Buchwald–Hartwig amin
  • Methods for the synthesis of azetidines.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
  • Modular Access to N-SF5 azetidines. (2025). PMC - NIH.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.
  • Reductive Amination - Common Conditions. The Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Reductive Amination | Synthesis of Amines. (2025). YouTube.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025).

Sources

Method

3-Propoxyazetidine in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Rise of Azetidines in Drug Discovery In the landscape of medicinal chemistry, small, saturated heterocycles are indispensable tools for crafting the next generation of therapeutics. Among these, the aze...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Azetidines in Drug Discovery

In the landscape of medicinal chemistry, small, saturated heterocycles are indispensable tools for crafting the next generation of therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its rigid, three-dimensional structure offers a distinct advantage over more flexible acyclic linkers or larger rings like pyrrolidine and piperidine.[2] Incorporating the azetidine scaffold can impart a range of desirable properties to a drug candidate, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[2] Furthermore, the non-planar nature of the azetidine ring provides unique exit vectors for substituents, allowing for a more precise exploration of the chemical space within a biological target.[2]

This guide focuses on a specific, yet versatile, member of this class: 3-propoxyazetidine . We will delve into its potential applications, underpinned by the strategic principles of medicinal chemistry, and provide detailed, field-tested protocols for its synthesis and derivatization.

The 3-Propoxyazetidine Scaffold: A Strategic Asset in Molecular Design

The 3-propoxyazetidine moiety offers a unique combination of a conformationally constrained core and a flexible, lipophilic side chain. This duality makes it a compelling building block for fine-tuning the physicochemical and pharmacological properties of a lead compound.

Physicochemical Properties and Their Implications

The propoxy group introduces a degree of lipophilicity that can be crucial for traversing cellular membranes and accessing intracellular targets. Simultaneously, the azetidine nitrogen can remain a hydrogen bond acceptor, contributing to aqueous solubility and target engagement. The interplay between these features allows for a nuanced modulation of a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

A Versatile Bioisostere

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[3][4] This approach aims to enhance a molecule's therapeutic profile by improving efficacy, reducing toxicity, or optimizing pharmacokinetic properties.[4] The 3-propoxyazetidine scaffold can be envisioned as a bioisosteric replacement for several common structural motifs in medicinal chemistry.

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement Morpholine Morpholine Propoxyazetidine 3-Propoxyazetidine Morpholine->Propoxyazetidine Improves metabolic stability Piperidine Piperidine Piperidine->Propoxyazetidine Reduces pKa, modulates lipophilicity Cyclohexyl Cyclohexyl Cyclohexyl->Propoxyazetidine Introduces polarity, improves solubility

Applications in Medicinal Chemistry

The strategic incorporation of 3-propoxyazetidine can address several common challenges in drug discovery programs.

  • Enhancing Metabolic Stability: The azetidine ring is generally more resistant to oxidative metabolism compared to larger, more flexible aliphatic amines. Replacing a metabolically labile group with 3-propoxyazetidine can prolong a drug's half-life.

  • Improving Aqueous Solubility: The nitrogen atom of the azetidine ring can be protonated at physiological pH, enhancing a compound's aqueous solubility, which is often a critical factor for oral bioavailability.

  • Fine-Tuning Lipophilicity: The propoxy group provides a tool to modulate lipophilicity, which is crucial for optimizing a drug's ability to cross biological membranes and reach its target.

  • Exploring Novel Chemical Space: The unique three-dimensional structure of 3-propoxyazetidine allows for the exploration of new binding interactions within a target protein, potentially leading to increased potency and selectivity.

Experimental Protocols

The following protocols provide a reliable pathway for the synthesis and functionalization of 3-propoxyazetidine, starting from the commercially available N-Boc-3-hydroxyazetidine.[5][6][7]

Protocol 1: Synthesis of N-Boc-3-propoxyazetidine via Williamson Ether Synthesis

This protocol describes the synthesis of the core scaffold through a Williamson ether synthesis, a robust and widely used method for forming ethers.

Rationale: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group. Therefore, it is activated by deprotonation with a strong base, sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (1-bromopropane) in an SN2 reaction to form the desired ether. A polar aprotic solvent like DMF is used to solvate the cation and leave the alkoxide anion more reactive.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add 1-bromopropane (1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-propoxyazetidine.

Protocol 2: Deprotection of N-Boc-3-propoxyazetidine

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which is a versatile intermediate for further functionalization.

Rationale: The Boc group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, generating the trifluoroacetate salt of the amine.

Materials:

  • N-Boc-3-propoxyazetidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-3-propoxyazetidine (1.0 eq.) in DCM.

  • Add TFA (10 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid and liberate the free amine.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain 3-propoxyazetidine. Note: The free amine may be volatile.

Protocol 3: N-Functionalization of 3-Propoxyazetidine (Reductive Amination)

This protocol provides a general method for attaching various substituents to the azetidine nitrogen via reductive amination.[8]

Rationale: Reductive amination is a two-step, one-pot reaction that is highly efficient for forming C-N bonds. The azetidine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the N-substituted azetidine.

Materials:

  • 3-Propoxyazetidine

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 3-propoxyazetidine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Start N-Boc-3-hydroxyazetidine Step1 Williamson Ether Synthesis (NaH, 1-Bromopropane, DMF) Start->Step1 Intermediate1 N-Boc-3-propoxyazetidine Step1->Intermediate1 Step2 Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 3-Propoxyazetidine Step2->Intermediate2 Step3 N-Functionalization (Reductive Amination) Intermediate2->Step3 End N-Substituted 3-Propoxyazetidine Derivatives Step3->End

Data Presentation

Table 1: Predicted Physicochemical Properties of 3-Propoxyazetidine and Related Scaffolds
ScaffoldMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
Azetidine57.09-0.0912.03
3-Hydroxyazetidine73.09-0.8432.26
3-Propoxyazetidine 115.17 0.65 21.26
Pyrrolidine71.120.3912.03
Piperidine85.150.8412.03
Morpholine87.12-0.4621.26

Note: These values are calculated and serve as a guide for comparing the properties of these scaffolds.

Conclusion

3-Propoxyazetidine is a valuable, yet perhaps underutilized, building block in the medicinal chemist's toolbox. Its unique combination of a conformationally restricted core and a tunable lipophilic side chain provides a powerful handle for optimizing the properties of drug candidates. The synthetic protocols outlined in this guide are robust and scalable, providing a clear path for the incorporation of this versatile scaffold into drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of scaffolds like 3-propoxyazetidine will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Diagram]. Retrieved from [Link]

  • ChemRxiv. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane. Retrieved from [Link]

  • ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Diagram]. Retrieved from [Link]

  • ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Retrieved from [Link]

  • Drug Hunter. (2024, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • MDPI. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal chemistry of oxazines as promising agents in drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 25). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Retrieved from [Link]

  • MDPI. (n.d.). Three-Component Synthesis of Polysubstituted Homoproline Analogs. Retrieved from [Link]

  • Science Publishing Group. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

Sources

Application

Application Notes: A Practical Guide to the Mitsunobu Reaction with 3-Hydroxyazetidine

Authored by: A Senior Application Scientist Introduction The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a mild, stereospecific conversion of primary and seco...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a mild, stereospecific conversion of primary and secondary alcohols into a diverse array of functionalities, including esters, ethers, and amines.[1][2] This dehydrative condensation, mediated by the iconic reagent pairing of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD), operates via a clean Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at the reacting center.[3][4][5][6]

Azetidines, and specifically functionalized scaffolds like 3-hydroxyazetidine, are highly sought-after building blocks in medicinal chemistry. Their incorporation into molecular structures can impart favorable physicochemical properties, including improved metabolic stability and aqueous solubility. Consequently, reliable methods for the stereoselective functionalization of the 3-position of the azetidine ring are of paramount importance to drug development professionals.

This document provides an in-depth technical guide and a field-proven protocol for executing the Mitsunobu reaction on N-protected 3-hydroxyazetidine. We will delve into the mechanistic rationale behind the procedural choices, address common challenges such as byproduct removal, and offer expert insights to ensure reproducible success for researchers and scientists.

Mechanistic Principles and Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Mitsunobu reaction is a complex, multi-step process that transforms the poor leaving group of an alcohol (-OH) into an excellent one.

The generally accepted mechanism proceeds as follows:

  • Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (e.g., DIAD), forming a highly reactive zwitterionic adduct, often called the Mitsunobu betaine.[2][7]

  • Proton Transfer: The betaine is a strong base and rapidly deprotonates the acidic nucleophile (Nu-H), which must typically have a pKa of ≤ 15 to be effective.[6][7] This step generates the active nucleophile anion and a protonated betaine.

  • Activation of the Alcohol: The oxygen of the alcohol (3-hydroxyazetidine) attacks the positively charged phosphorus atom of the protonated betaine. This forms the key intermediate: a bulky alkoxyphosphonium salt. This salt is the activated form of the alcohol, possessing an excellent leaving group (triphenylphosphine oxide).[5]

  • Sₙ2 Displacement: The nucleophile, generated in step 2, executes a backside attack on the carbon atom bearing the alkoxyphosphonium group. This Sₙ2 displacement proceeds with complete inversion of configuration, yielding the desired product and the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[4][5][6]

Mitsunobu_Mechanism Figure 1: General Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine [PPh₃⁺-N(CO₂R)N⁻-CO₂R] Betaine PPh3->Betaine + DIAD DIAD RO₂CN=NCO₂R (DIAD/DEAD) DIAD->Betaine IonPair [PPh₃⁺-NH(CO₂R)N⁻-CO₂R] + Nu⁻ Betaine->IonPair + Nu-H NuH Nu-H (Nucleophile) NuH->IonPair Alkoxyphosphonium [R'O-PPh₃]⁺ Nu⁻ Alkoxyphosphonium Salt IonPair->Alkoxyphosphonium + R'OH Alcohol R'OH (3-Hydroxyazetidine) Alcohol->Alkoxyphosphonium Product R'-Nu (Inverted Product) Alkoxyphosphonium->Product SN2 Attack (Inversion) TPPO O=PPh₃ Alkoxyphosphonium->TPPO Hydrazine RO₂CNH-NHCO₂R Alkoxyphosphonium->Hydrazine Mitsunobu_Workflow Figure 2: Experimental Workflow Setup 1. Combine Alcohol, Nucleophile, PPh₃ in Flask Inert 2. Purge with N₂/Ar Add Anhydrous THF Setup->Inert Cool 3. Cool to 0 °C (Ice Bath) Inert->Cool Add_DIAD 4. Add DIAD Dropwise Cool->Add_DIAD React 5. Warm to RT Stir 12-18h Add_DIAD->React Workup 6. Work-up & Byproduct Removal React->Workup Purify 7. Column Chromatography Workup->Purify Product Final Product Purify->Product

Sources

Method

Application Notes and Protocols for the Synthesis of 3-Alkoxyazetidines via Williamson Ether Synthesis

Introduction: The Rising Prominence of the 3-Alkoxyazetidine Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of novel bioisosteres and three-dimensional scaffolds is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 3-Alkoxyazetidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of novel bioisosteres and three-dimensional scaffolds is paramount for the development of therapeutics with enhanced properties. The azetidine motif, a four-membered saturated heterocycle, has emerged as a valuable building block, offering a unique vectoral orientation of substituents in chemical space compared to its five- and six-membered counterparts. Specifically, the 3-alkoxyazetidine scaffold has garnered significant attention from medicinal chemists. Its incorporation into molecular designs can favorably modulate physicochemical properties such as lipophilicity and metabolic stability, while also providing a key interaction point with biological targets. These attributes have led to the exploration of 3-alkoxyazetidines in a range of therapeutic areas, making the development of robust and versatile synthetic routes to this important class of molecules a critical endeavor for researchers in both academic and industrial settings.

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-alkoxyazetidines, focusing on the widely utilized Williamson ether synthesis. The protocols outlined herein are designed to be adaptable for a variety of substrates and are supported by mechanistic insights, practical troubleshooting advice, and data from the peer-reviewed literature to ensure reliable and reproducible results.

Synthetic Strategy Overview: A Two-Step Approach to 3-Alkoxyazetidines

The synthesis of 3-alkoxyazetidines is efficiently achieved through a two-step sequence commencing with the commercially available or readily synthesized N-Boc-3-hydroxyazetidine. The overall workflow is depicted below:

G start N-Boc-3-hydroxyazetidine step1 Williamson Ether Synthesis start->step1  1. Base (e.g., NaH)  2. Alkyl Halide (R-X) intermediate N-Boc-3-alkoxyazetidine step1->intermediate step2 Boc Deprotection intermediate->step2  Acid (e.g., TFA, HCl) product 3-Alkoxyazetidine step2->product

Figure 1: General synthetic workflow for the preparation of 3-alkoxyazetidines.

The first key transformation is the Williamson ether synthesis , an S(_N)2 reaction where the alkoxide generated from N-Boc-3-hydroxyazetidine displaces a halide from an alkylating agent to form the corresponding ether. The choice of a strong, non-nucleophilic base and an appropriate aprotic polar solvent is crucial for the success of this step.[1][2]

The second step involves the deprotection of the tert-butyloxycarbonyl (Boc) group from the azetidine nitrogen. This is typically accomplished under acidic conditions, yielding the final 3-alkoxyazetidine as a salt, which can then be neutralized if required for subsequent applications.[3][4][5]

Part 1: Williamson Ether Synthesis of N-Boc-3-alkoxyazetidines

This protocol details the O-alkylation of N-Boc-3-hydroxyazetidine. The procedure can be adapted for a range of primary alkyl halides.

Reaction Mechanism

The Williamson ether synthesis proceeds via a classic S(_N)2 mechanism. The reaction is initiated by the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine by a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes a backside attack on the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a concerted step to form the desired ether.[2][6][7]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Alkoxide Intermediate N-Boc-3-azetidinoxide N-Boc-3-hydroxyazetidine->Alkoxide Intermediate  NaH (Base) Product N-Boc-3-alkoxyazetidine Alkoxide Intermediate->Product  R-X (Alkyl Halide)

Figure 2: Mechanism of the Williamson ether synthesis.

Experimental Protocol

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, ethyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (approximately 0.1 M), add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is typically accompanied by the evolution of hydrogen gas.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5-2.0 eq) dropwise.

  • Stir the reaction at 0 °C for 10 minutes and then at room temperature for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-Boc-3-alkoxyazetidine.[8]

Data Presentation: Representative Examples
Alkyl Halide (R-X)Product (R group)BaseSolventYield (%)
Iodomethane (CH(_3)I)MethylNaHDMF81
Ethyl Iodide (CH(_3)CH(_2)I)EthylNaHDMF~75-85 (estimated)
Benzyl Bromide (BnBr)BenzylNaHDMF~70-80 (estimated)

Yields are based on literature reports and typical outcomes for this reaction.[8]

Representative Spectroscopic Data for N-Boc-3-methoxyazetidine:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.16-4.10 (1H, m), 4.09-4.03 (2H, m), 3.82 (2H, dd, J = 10.2, 4.4Hz), 3.28 (3H, s), 1.44 (9H, s).[9]

Part 2: Boc Deprotection of N-Boc-3-alkoxyazetidines

The final step in the synthesis of 3-alkoxyazetidines is the removal of the Boc protecting group. Acid-catalyzed deprotection is the most common and efficient method.

Reaction Mechanism

The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation weakens the C-O bond, leading to the fragmentation of the intermediate into the stable tert-butyl cation, carbon dioxide, and the free amine of the azetidine, which is protonated by the excess acid to form the corresponding salt.[3]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation N-Boc-3-alkoxyazetidine N-Boc-3-alkoxyazetidine Protonated Intermediate Protonated Intermediate N-Boc-3-alkoxyazetidine->Protonated Intermediate  H⁺ (Acid) Product 3-Alkoxyazetidine Salt Protonated Intermediate->Product  - CO₂  - t-butyl cation

Figure 3: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Two common and effective protocols for Boc deprotection are provided below.

Protocol 2A: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc-3-alkoxyazetidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution (for workup to free base)

Procedure:

  • Dissolve the N-Boc-3-alkoxyazetidine (1.0 eq) in dichloromethane (approximately 0.1 M).

  • Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product is obtained as the trifluoroacetate salt.

  • (Optional: Free Base) To obtain the free amine, dissolve the crude salt in water and basify with saturated aqueous NaHCO(_3) solution. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc), dry the combined organic layers over Na(_2)SO(_4), filter, and concentrate to yield the free 3-alkoxyazetidine.[1]

Protocol 2B: Deprotection using HCl in Dioxane

Materials:

  • N-Boc-3-alkoxyazetidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether or methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the N-Boc-3-alkoxyazetidine (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the starting material.

  • Stir the reaction at room temperature for 1-4 hours. The hydrochloride salt of the product often precipitates from the reaction mixture.[2][5][10]

  • Upon completion, the precipitate can be collected by filtration and washed with diethyl ether or MTBE to remove any non-polar impurities.

  • Dry the solid under vacuum to yield the 3-alkoxyazetidine hydrochloride salt.

Troubleshooting and Scientific Insights

Issue Potential Cause(s) Troubleshooting & Optimization
Low Yield in Williamson Ether Synthesis Incomplete deprotonation of the alcohol.Ensure the use of a sufficiently strong base (e.g., NaH) and anhydrous conditions. Allow adequate time for the deprotonation to complete before adding the alkyl halide.
Competing E2 elimination.This is more prevalent with secondary and tertiary alkyl halides. Whenever possible, choose a synthetic route that utilizes a primary alkyl halide. Lowering the reaction temperature can also favor the S(_N)2 pathway.[7][11]
Steric hindrance.For bulky alkyl halides, the reaction rate may be slow. Consider increasing the reaction temperature or using a more reactive leaving group on the alkylating agent (e.g., iodide or tosylate).[12]
Incomplete Boc Deprotection Insufficient acid or reaction time.Increase the equivalents of acid or prolong the reaction time. Monitor the reaction progress carefully by TLC or LC-MS.
Acid-labile alkoxy group.For particularly acid-sensitive alkoxy groups, milder deprotection conditions may be necessary. Consider using a weaker acid or performing the reaction at a lower temperature.
Difficulty in Purification Residual mineral oil from NaH.Wash the crude product with a non-polar solvent like hexanes before column chromatography to remove the mineral oil.
Co-elution of starting material and product.Optimize the eluent system for silica gel chromatography. A gradient elution may be necessary to achieve good separation.

Conclusion

The Williamson ether synthesis, followed by acid-mediated Boc deprotection, represents a reliable and versatile strategy for the synthesis of 3-alkoxyazetidines. By carefully selecting the appropriate base, solvent, and alkylating agent, and by understanding the potential side reactions, researchers can efficiently access a diverse range of these valuable scaffolds for application in drug discovery and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis of these important heterocyclic compounds.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.). Google Patents.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.). Google Patents.
  • Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved from [Link]

  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • De Kimpe, N., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports, 9(1), 15689.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Molecular Diversity, 9(4), 291-293.
  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1234567.
  • The Cynical Scientist. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]...

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]

  • Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Williamson Ether Synthesis: please bare with a lengthy question. (2018, August 14). Reddit. Retrieved from [Link]

  • Gong, Y., et al. (2013). Oxazolidinones as versatile scaffolds in medicinal chemistry. Future Medicinal Chemistry, 5(13), 1545-1568.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). Molecules, 26(15), 4567.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Propoxyazetidine

Welcome to the technical support center for the synthesis of 3-Propoxyazetidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges and optimiz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Propoxyazetidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges and optimize your synthetic protocols. This guide is structured as a series of frequently asked questions that directly address specific issues encountered during the synthesis, focusing on the most common and logical synthetic route: the Williamson ether synthesis starting from a protected 3-hydroxyazetidine precursor.

Frequently Asked Questions (FAQs)

Q1: My yield for the O-alkylation of N-Boc-3-hydroxyazetidine is consistently low. What are the most likely causes and how can I improve it?

A1: This is a classic Williamson ether synthesis, an S_N2 reaction between an alkoxide and an alkyl halide.[1][2][3] Low yields in this step typically stem from one of four main areas: inefficient nucleophile generation, suboptimal reaction conditions, competing side reactions, or the choice of alkylating agent.

1. Inefficient Nucleophile (Alkoxide) Generation: The hydroxyl group of N-Boc-3-hydroxyazetidine must be deprotonated to form a potent alkoxide nucleophile. Incomplete deprotonation is a primary cause of low conversion.

  • Causality: The pKa of the hydroxyl group is roughly 16-18. The base used must be strong enough to deprotonate it effectively. Moisture in your reagents or solvent will consume the base, preventing deprotonation.

  • Solution:

    • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose.[4] It irreversibly deprotonates the alcohol, and the hydrogen gas byproduct simply bubbles out of the reaction.[4] For a safer, though potentially slower, alternative, potassium tert-butoxide (KOtBu) can be effective. Weaker bases like potassium carbonate (K₂CO₃) are generally insufficient for complete deprotonation of an alcohol like this.[5]

    • Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves) and high-purity, dry reagents.

2. Suboptimal Reaction Conditions: The S_N2 mechanism is highly sensitive to solvent and temperature.[3]

  • Causality: Polar aprotic solvents are crucial. They solvate the counter-ion (e.g., Na⁺) but not the alkoxide nucleophile, leaving it "naked" and highly reactive. Protic solvents (like ethanol or water) would form a hydrogen-bonding cage around the alkoxide, severely diminishing its nucleophilicity.[5]

  • Solution:

    • Solvent Choice: Use anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). DMF is often preferred for its high polarity, which aids in dissolving the alkoxide salt.

    • Temperature Control: The initial deprotonation with NaH should be performed at 0 °C to control the exothermic reaction and hydrogen evolution. After deprotonation, the reaction with the propyl halide can be run at room temperature or gently heated (e.g., 50-60 °C) to increase the reaction rate.

3. Competing Side Reactions: The primary side reaction is elimination (E2) of the alkyl halide, which is promoted by bulky or sterically hindered reagents and strong bases.[1][2]

  • Causality: While the alkoxide is a strong nucleophile, it is also a strong base. If it attacks a proton on the carbon adjacent to the leaving group on the propyl halide, it will induce elimination to form propene.

  • Solution: Use a primary alkyl halide (1-iodopropane or 1-bromopropane). Secondary or tertiary halides will strongly favor elimination.[2][3] The use of 1-propyl halides minimizes steric hindrance, ensuring the S_N2 pathway is heavily favored.

4. Choice of Alkylating Agent: The nature of the leaving group on the propyl chain is critical for the reaction rate.

  • Causality: The S_N2 reaction rate depends on the leaving group's ability to stabilize a negative charge. The order of reactivity for halides is I⁻ > Br⁻ > Cl⁻.

  • Solution: Use 1-iodopropane for the highest reactivity. If using 1-bromopropane, adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction to generate the more reactive 1-iodopropane.

Troubleshooting Summary Table
SymptomPossible CauseRecommended Solution
Low Conversion (Starting material remains) 1. Incomplete deprotonation.Use a stronger base (NaH). Ensure strictly anhydrous conditions.
2. Insufficient reaction time/temp.Allow the reaction to stir overnight at RT or heat gently to 50 °C.
3. Poor leaving group.Use 1-iodopropane instead of 1-bromopropane or 1-chloropropane.
Formation of Byproducts 1. E2 Elimination (propene gas).Ensure you are using a primary propyl halide.
2. N-alkylation (if N-H is present).Use an N-protected starting material (e.g., N-Boc-3-hydroxyazetidine).
Reaction is sluggish 1. Solvent is not optimal.Switch to a high-quality, anhydrous polar aprotic solvent like DMF or THF.
2. Nucleophile is solvated.Avoid any protic solvents or moisture contamination.
Q2: I'm considering starting with unprotected 3-hydroxyazetidine. Is this feasible to avoid protection/deprotection steps?

A2: While it seems attractive to shorten the synthesis, starting with unprotected 3-hydroxyazetidine presents a significant chemoselectivity challenge. Both the secondary amine (N-H) and the hydroxyl group (O-H) are nucleophilic and can be alkylated.

  • Causality: The azetidine nitrogen is a strong nucleophile. In the presence of a base, both the nitrogen and the oxygen can be deprotonated (or the nitrogen can act as a nucleophile directly), leading to a mixture of N-propoxy, O-propoxy, and N,O-dipropoxy products. Separating this mixture is often difficult and leads to a very low yield of the desired product.

  • Expert Recommendation: Using an N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is the most robust and reliable strategy.[6] The Boc group is sterically bulky and electronically withdrawing, effectively passivating the nitrogen nucleophile and ensuring that alkylation occurs exclusively at the hydroxyl group. The subsequent deprotection is typically high-yielding and straightforward. The investment in two extra steps (protection and deprotection) is almost always repaid with a higher overall yield and much simpler purification.

Workflow: Protected vs. Unprotected Route

This diagram illustrates the logical superiority of the protected synthesis route for achieving a clean, high-yield product.

G cluster_0 Recommended Protected Route cluster_1 Problematic Unprotected Route Prot_Start N-Boc-3-hydroxyazetidine Prot_Alkylation O-Alkylation (NaH, 1-Iodopropane) Prot_Start->Prot_Alkylation Prot_Intermediate N-Boc-3-propoxyazetidine Prot_Alkylation->Prot_Intermediate Prot_Deprotection Boc Deprotection (TFA or HCl) Prot_Intermediate->Prot_Deprotection Prot_Product 3-Propoxyazetidine (High Yield, Pure) Prot_Deprotection->Prot_Product Unprot_Start 3-hydroxyazetidine Unprot_Alkylation Alkylation (Base, 1-Iodopropane) Unprot_Start->Unprot_Alkylation Unprot_Mixture Mixture of N-alkyl, O-alkyl, and N,O-dialkyl products Unprot_Alkylation->Unprot_Mixture Unprot_Purification Difficult Purification Unprot_Mixture->Unprot_Purification Unprot_Product 3-Propoxyazetidine (Low Yield) Unprot_Purification->Unprot_Product G cluster_0 Organic Phase (e.g., Toluene) cluster_1 Aqueous Phase Substrate R-OH (N-Boc-3-hydroxyazetidine) Alkoxide R-O⁻ Q⁺ Substrate->Alkoxide Deprotonation by OH⁻ Q⁺ AlkylHalide Pr-I Product R-OPr (Product) Catalyst_Org Q⁺ I⁻ Product->Catalyst_Org - I⁻ Alkoxide->Product + Pr-I Catalyst_Aq Q⁺ OH⁻ Catalyst_Org->Catalyst_Aq Transfers to _Aqueous Phase Waste Na⁺ I⁻ Catalyst_Org->Waste Base Na⁺ OH⁻ Base->Catalyst_Aq Catalyst_Aq->Alkoxide Transfers to Organic Phase

Sources

Optimization

Technical Support Center: Purification of 3-Propoxyazetidine by Chromatography

Welcome to the technical support center for the chromatographic purification of 3-propoxyazetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with azetidine-c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-propoxyazetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with azetidine-containing scaffolds. 3-Propoxyazetidine is a crucial building block in modern drug discovery, but its purification presents unique challenges due to its physicochemical properties. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges effectively, ensuring high purity, yield, and reproducibility in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis for developing a robust purification strategy for 3-propoxyazetidine.

Q1: What are the primary challenges in the chromatographic purification of 3-propoxyazetidine?

The principal challenge stems from the basicity of the azetidine nitrogen atom. In normal-phase chromatography using standard silica gel, this basic nitrogen can interact strongly with acidic silanol groups (Si-OH) on the silica surface.[1] This interaction leads to several common problems:

  • Peak Tailing: The analyte moves through the column in a non-ideal manner, resulting in broad, asymmetrical peaks that are difficult to resolve from impurities.

  • Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica that it results in low or no recovery from the column.[2]

  • On-Column Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive molecules like azetidines.[3]

Understanding these potential interactions is the first step toward developing a successful purification method.

Q2: How do I select the most appropriate stationary phase (column) for my purification?

The choice of stationary phase is critical and depends on the scale and specific goals of your purification (e.g., bulk purification vs. high-throughput analysis).[4] For 3-propoxyazetidine, you should consider alternatives to standard silica gel or take measures to mitigate its acidity.

Stationary PhasePrimary Interaction ModeAdvantagesDisadvantagesBest For...
Standard Silica Gel Normal-Phase (Adsorption)Inexpensive, widely available, good for separating non-polar impurities.Prone to causing peak tailing and low recovery for basic amines without mobile phase modifiers.[1]Crude purifications where a basic mobile phase additive is used.
Base-Deactivated Silica Normal-Phase / Reversed-PhaseSilanol groups are end-capped, reducing acidic sites and minimizing peak tailing for basic compounds.[5]More expensive than standard silica.High-resolution purification of basic compounds in both normal and reversed-phase modes.
Alumina (Neutral or Basic) Normal-Phase (Adsorption)Less acidic than silica, providing better peak shape and recovery for acid-sensitive or basic compounds.[1]Can have different selectivity compared to silica; activity can be sensitive to water content.Purification of basic compounds that show poor behavior on silica.
Amine-Functionalized Silica Normal-Phase / HILICThe bonded amine phase masks residual silanols and provides weak anion-exchange properties, excellent for basic compounds.[6]Can be prone to degradation, especially with certain solvents or sample components (e.g., aldehydes, ketones).[7]High-purity separations of polar and basic compounds.
C18 (Reversed-Phase) Reversed-Phase (Partitioning)Highly reproducible, stable over a wide pH range (with appropriate columns), excellent for separating compounds based on hydrophobicity.3-Propoxyazetidine may have low retention unless the mobile phase is acidic enough to protonate it.[5]Purity analysis (HPLC) and purification of reaction mixtures containing polar byproducts.
Q3: What mobile phase systems are recommended for purifying 3-propoxyazetidine?

Your mobile phase strategy must be tailored to your chosen stationary phase to ensure optimal separation and peak shape.

  • For Normal-Phase Chromatography (Silica/Alumina):

    • Base Solvents: A non-polar/polar solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Methanol is a common starting point.[8]

    • The Critical Additive: To prevent peak tailing on silica, the addition of a small amount of a basic modifier is essential. A common practice is to add 0.1-1% triethylamine (TEA) or a solution of ammonia in methanol to the mobile phase.[9] This competitive base neutralizes the active silanol sites, allowing the 3-propoxyazetidine to elute with a symmetrical peak shape.

  • For Reversed-Phase Chromatography (C18):

    • Solvents: Acetonitrile/Water or Methanol/Water are standard.[10]

    • pH Control: To ensure good retention and peak shape, the mobile phase pH should be buffered. An acidic pH (e.g., 2.5-4) using a buffer like ammonium acetate or formate will protonate the azetidine nitrogen, increasing its polarity and interaction with the stationary phase.

    • Avoid Trifluoroacetic Acid (TFA) if Possible: While 0.1% TFA is a common additive, it forms a strong ion pair with amines that can be difficult to remove from the final product during solvent evaporation. Buffered mobile phases are often a better choice for preparative work.

Q4: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is an indispensable tool for method development and for monitoring the column elution.[1][11]

  • Developing a TLC System: Before running a column, screen different solvent systems using TLC. The ideal system will give your target compound an Rf value of approximately 0.2-0.4 .[8]

  • Adding a Modifier: If you see significant streaking on the TLC plate, this is a strong indicator of strong silica interaction. Add 0.5-1% triethylamine to your TLC developing solvent and observe if the spot becomes more defined and moves up the plate.

  • Visualization: 3-Propoxyazetidine lacks a strong UV chromophore. Therefore, visualization will require staining. A potassium permanganate (KMnO₄) stain is effective as it reacts with the amine functionality. A ninhydrin stain can also be used.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My peaks are tailing severely in both TLC and column chromatography. What is happening and how do I fix it?

Cause: This is the classic sign of a strong interaction between the basic azetidine nitrogen and acidic silanol groups on the silica stationary phase.

Solutions:

  • Add a Basic Modifier: As discussed, this is the most common and effective solution. Add 0.5-1% triethylamine (TEA) or 7N ammonia in methanol to your eluent. This will compete for the acidic sites on the silica.

  • Switch to a Less Acidic Stationary Phase: If modifiers are not sufficient or are incompatible with your molecule, switch to neutral or basic alumina, or a chemically modified phase like an amine column.[1][6]

  • Use Reversed-Phase HPLC: With a properly buffered mobile phase (e.g., pH 3), reversed-phase chromatography can often provide sharp, symmetrical peaks for amines.

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed add_modifier Add 0.5-1% TEA or NH₃ to Mobile Phase start->add_modifier check_tlc Re-run TLC. Is peak shape improved? add_modifier->check_tlc  Test on TLC change_phase Switch Stationary Phase (e.g., Alumina, Amine, or Base-Deactivated Silica) check_tlc->change_phase No run_column Proceed with Column Purification check_tlc->run_column Yes consider_rp Consider Reversed-Phase Chromatography change_phase->consider_rp If still problematic

Caption: A decision tree for systematically troubleshooting peak tailing.

Q2: My retention times are inconsistent between runs on my HPLC system. Why?

Cause: Shifting retention times are often due to a lack of system equilibration or changes in the mobile phase composition. Amine-containing compounds can be particularly sensitive to these factors.[2][7]

Solutions:

  • Ensure Full Column Equilibration: Before the first injection and between gradient runs, ensure the column is fully equilibrated with the starting mobile phase. For amine compounds, this may require a longer equilibration time (e.g., 10-20 column volumes) than for neutral compounds.

  • Premix Mobile Phase: If you are using an isocratic method, prepare the mobile phase by manually mixing the solvents rather than relying on the pump's proportioning valves, which can introduce variability.[2]

  • Check for Column Degradation: Amine columns, in particular, can degrade over time.[7] If you observe a consistent drift in retention time (usually to earlier times) over many injections, along with increasing backpressure or peak broadening, the column may need to be replaced.

  • Control Temperature: Use a column oven to maintain a constant temperature, as retention times can be sensitive to fluctuations in ambient temperature.

Q3: I'm observing low or no recovery of my compound from a silica gel column. What are the possible causes?

Cause: This is likely due to irreversible adsorption of the basic compound onto the acidic stationary phase.

Solutions:

  • Dry Loading vs. Wet Loading: If you are loading your sample dissolved in a strong solvent like methanol or DCM, it can "crash" out onto the silica. Try a "dry loading" technique: adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of your column.

  • Increase Modifier Concentration: You may need a higher concentration of the basic modifier (e.g., up to 2% TEA) to effectively elute your compound.

  • Flush the Column: At the end of the run, flush the column with a much stronger, more polar solvent system (e.g., 10-20% Methanol in DCM with 1% TEA) to wash out any remaining material.

  • Change Stationary Phase: This is the most definitive solution. Use alumina or a different stationary phase that does not have strong acidic sites.[1]

Q4: I suspect my compound is degrading on the column. How can I confirm and prevent this?

Cause: The acidic surface of silica gel can catalyze decomposition reactions for some molecules.[3]

Solutions:

  • Run a Stability Test (2D TLC): Spot your purified compound in the bottom-left corner of a square TLC plate. Run the plate in a suitable solvent system. Then, turn the plate 90 degrees counter-clockwise and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the 45-degree diagonal. If it degrades, you will see new spots below the diagonal.[3]

  • Neutralize the Stationary Phase: Use a mobile phase containing a basic additive (TEA, ammonia) to create a less acidic environment on the column.

  • Switch to a Neutral Stationary Phase: Alumina or a base-deactivated column are excellent choices to prevent acid-catalyzed degradation.

Part 3: Standard Operating Protocols

These protocols provide a starting point for your purification and analysis workflows.

Protocol 1: Method Development for Normal-Phase Flash Chromatography

This protocol outlines a systematic approach to purifying 3-propoxyazetidine from a crude reaction mixture.

  • TLC Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane). b. Spot the solution on at least three TLC plates. c. Develop the plates in different solvent systems. Start with non-polar systems and gradually increase polarity.

    • System A: 100% Hexanes
    • System B: 9:1 Hexanes / Ethyl Acetate
    • System C: 4:1 Hexanes / Ethyl Acetate
    • System D: 1:1 Hexanes / Ethyl Acetate d. If the compound remains at the baseline (Rf=0) or shows significant streaking, prepare a new eluent of 4:1 Hexanes/EtOAc containing 1% Triethylamine and re-run the TLC. e. Identify the solvent system that provides an Rf of ~0.3 for the target compound and good separation from impurities.[12]
  • Column Packing: a. Select a column of appropriate size (typically use 50-100g of silica per 1g of crude material).[1] b. Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.[13] c. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[13] d. Add another layer of sand on top of the packed silica bed.

  • Sample Loading and Elution: a. Dissolve the crude material in the minimum amount of a strong solvent (e.g., Dichloromethane). Alternatively, pre-adsorb the material onto a small amount of silica for dry loading. b. Carefully apply the sample to the top of the column. c. Begin eluting the column with the mobile phase identified by TLC (containing 1% TEA). d. Collect fractions and monitor them by TLC to identify which ones contain the purified product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Analytical HPLC Method for Purity Assessment

This protocol is for determining the purity of the final product using Reversed-Phase HPLC.

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is ideal due to the lack of a UV chromophore. If using UV, monitor at a low wavelength (~210 nm).

    • Column Temperature: 30 °C.

  • Method Execution: a. Prepare a sample of the purified 3-propoxyazetidine at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. b. Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) for at least 10 minutes. c. Inject 5-10 µL of the sample. d. Run a linear gradient (example):

    • 0-1 min: 5% B
    • 1-15 min: 5% to 95% B
    • 15-18 min: Hold at 95% B
    • 18-20 min: Return to 5% B e. Integrate the peak areas to calculate the purity of the compound.

General Purification Workflow

G start Crude Product tlc 1. TLC Method Development (Find Rf ≈ 0.3, check for streaking) start->tlc column_prep 2. Prepare and Pack Column (Silica + Modifier or Alumina) tlc->column_prep load_elute 3. Load Sample and Elute (Collect Fractions) column_prep->load_elute monitor 4. Monitor Fractions by TLC load_elute->monitor combine 5. Combine Pure Fractions and Evaporate Solvent monitor->combine purity_check 6. Purity Analysis (HPLC, NMR) combine->purity_check final_product Pure 3-Propoxyazetidine purity_check->final_product

Caption: A standard workflow for the purification of 3-propoxyazetidine.

References
  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography. EP1558354A2.
  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • ResearchGate. (2018, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • JoVE. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Qian, H.-L., Liu, F., Liu, X., Yang, C., & Yan, X.-P. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 355–373. [Link]

  • Shinde, S., et al. (2018). Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods. Current Drug Delivery, 15(10), 1393-1410. [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • Musci, P., Colella, M., Altomare, A., Romanazzi, G., Sheikh, N. S., Degennaro, L., & Luisi, R. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 27(9), 2847. [Link]

  • Agilent Technologies. (n.d.). A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives. Part 2: High-throughput purification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Substituted Azetidines - Troubleshooting Guide & FAQs

Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these val...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable four-membered nitrogen heterocycles. The inherent ring strain of the azetidine core, while a source of its unique reactivity, also presents significant synthetic challenges, often leading to undesired side reactions and compromised yields.[1][2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose and resolve common issues encountered during the synthesis of 3-substituted azetidines, ultimately leading to more efficient and successful outcomes.

Troubleshooting Guide: Common Side Reactions

This section addresses specific side reactions that can plague the synthesis of 3-substituted azetidines. Each entry is formatted as a question you might ask when encountering a problem in your experiment, followed by a detailed explanation of the causes and actionable solutions.

Q1: My reaction is producing a significant amount of a dimeric or polymeric byproduct instead of the desired azetidine. What's happening and how can I fix it?

Probable Cause:

The formation of dimers or polymers is a classic sign that an intermolecular reaction is outcompeting the desired intramolecular cyclization. This is particularly common in methods relying on the cyclization of 1,3-difunctionalized precursors, such as γ-haloamines or γ-aminoalcohols.[3][4] Instead of the amine nucleophile attacking the electrophilic carbon on the same molecule to form the four-membered ring, it reacts with another molecule in the solution.

Several factors can favor this intermolecular pathway:

  • Concentration: High concentrations of your starting material increase the probability of molecules reacting with each other.

  • Reaction Kinetics: The activation energy for forming the strained azetidine ring can be high, making the intermolecular reaction kinetically more favorable under certain conditions.[1]

  • Substrate Rigidity: A flexible linear precursor may not readily adopt the necessary conformation for intramolecular cyclization.

Troubleshooting & Optimization:

  • Employ High-Dilution Conditions: This is the most critical parameter to adjust. By significantly lowering the concentration of your substrate (e.g., to 0.01-0.05 M), you decrease the frequency of intermolecular collisions, thereby favoring the intramolecular cyclization. A syringe pump to slowly add the substrate to the reaction mixture is a highly effective technique for maintaining low concentrations.

  • Optimize Temperature: The effect of temperature can be complex. Lowering the temperature may slow down the undesired intermolecular reaction more than the desired intramolecular one. Conversely, for some systems, higher temperatures might be needed to overcome the activation energy for ring closure. A systematic temperature screen is recommended.

  • Choice of Base and Solvent: The base and solvent can influence the conformation of the substrate and the solvation of the reacting species. For cyclizations of γ-haloamines, a non-nucleophilic, sterically hindered base can be beneficial. Aprotic polar solvents are often a good starting point.

  • Protecting Group Strategy: The nature of the nitrogen protecting group can influence the nucleophilicity of the amine and the conformational preferences of the precursor. Experimenting with different protecting groups (e.g., Boc, Cbz, Ts) can sometimes favor the desired cyclization.[5]

Q2: I'm observing significant ring-opening of my azetidine product during the reaction or workup. How can I prevent this?

Probable Cause:

The ring strain of azetidines makes them susceptible to nucleophilic or acid-catalyzed ring-opening.[6][7][8] This is a common issue, especially when the reaction conditions are harsh or if the azetidine ring is activated by certain substituents.

  • Acidic Conditions: Strong acids can protonate the azetidine nitrogen, forming a highly reactive azetidinium ion that is readily attacked by nucleophiles, including the counter-ion or solvent.[2][9]

  • Nucleophilic Attack: The azetidine ring, particularly when N-acylated or N-sulfonylated, becomes more electrophilic and vulnerable to attack by nucleophiles.[2] This can even be an intramolecular process if a nucleophilic group is present on a substituent.[9]

  • Lewis Acids: The use of Lewis acids in the reaction can coordinate to the nitrogen atom, activating the ring for nucleophilic attack.[10]

Troubleshooting & Optimization:

  • Maintain Neutral or Basic pH: During aqueous workup, ensure the pH is neutral or slightly basic to prevent acid-catalyzed ring-opening. The use of a saturated sodium bicarbonate solution is a standard practice.[1]

  • Careful Chromatography: If purification is done via silica gel chromatography, be aware that standard silica gel is acidic. This can lead to on-column degradation. Consider using deactivated neutral silica gel, basic alumina, or treating the silica gel with a small amount of a volatile base like triethylamine in the eluent.[1]

  • Milder Reaction Conditions: If ring-opening is occurring during the synthesis, re-evaluate the reaction conditions. Can a milder acid or Lewis acid be used? Is it possible to run the reaction at a lower temperature?

  • Protecting Group Choice: Electron-withdrawing groups on the nitrogen can activate the ring towards nucleophilic attack. If this is a problem, consider using a less activating protecting group if the synthesis allows.

Q3: My synthesis is yielding a pyrrolidine or other larger ring systems instead of the 3-substituted azetidine. Why is this happening?

Probable Cause:

The formation of more stable five- or six-membered rings is a common competing pathway in azetidine synthesis.[1] This often arises from rearrangements or alternative cyclization pathways.

  • Rearrangement of Intermediates: In some synthetic routes, such as those involving the ring expansion of aziridines, intermediates can rearrange to form larger, thermodynamically more stable rings.[10][11] For example, an intermediate bicyclic aziridinium ion could undergo nucleophilic attack at a different carbon, leading to a five-membered ring.[10]

  • Alternative Cyclization Pathways: If your precursor has multiple electrophilic sites, the nucleophilic amine might preferentially attack the site that leads to a five- or six-membered ring.

Troubleshooting & Optimization:

  • Choice of Leaving Group and Substrate Design: In intramolecular cyclization reactions, the choice and position of the leaving group are critical. Ensure your substrate is designed to favor 4-exo-tet cyclization over competing 5-endo-tet or other pathways.

  • Control of Reaction Mechanism: The reaction conditions can often dictate the mechanistic pathway. For instance, in Lewis acid-catalyzed reactions, the nature of the Lewis acid can influence the regioselectivity of ring-opening/ring-closing steps.[12] A screen of different catalysts or additives may be necessary.

  • Stereochemical Control: The stereochemistry of the starting material can have a profound impact on the preferred cyclization pathway. Ensure the stereochemistry of your precursor is correct for the desired azetidine formation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing 3-substituted azetidines?

There are several key strategies for the synthesis of 3-substituted azetidines:

  • Intramolecular Cyclization: This is a very common approach involving the cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic carbon at the γ-position. Examples include the cyclization of γ-haloamines or γ-aminoalcohols (after activation of the hydroxyl group).[3][4]

  • [2+2] Cycloadditions: The reaction of an imine with an alkene, known as the aza Paternò-Büchi reaction, can directly form the azetidine ring.[13][14]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion protocols.[10][11]

  • Functionalization of Pre-existing Azetidine Rings: Starting from a readily available azetidine, such as azetidin-3-one, various substituents can be introduced at the 3-position through standard organic transformations.[15][16]

Q2: How does ring strain affect the synthesis and reactivity of azetidines?

The ring strain of azetidines (approximately 25.4 kcal/mol) is a double-edged sword.[2]

  • Challenges in Synthesis: The high activation energy required to form the strained four-membered ring can lead to low yields and favor competing side reactions like dimerization or the formation of more stable larger rings.[1]

  • Enhanced Reactivity: The inherent strain provides a thermodynamic driving force for ring-opening reactions.[2][8] This makes azetidines valuable synthetic intermediates for accessing functionalized acyclic amines.[10]

Q3: What role do protecting groups play in the synthesis of 3-substituted azetidines?

Protecting groups are crucial for a successful synthesis. They serve several purposes:

  • Modulating Reactivity: They can modulate the nucleophilicity of the nitrogen atom.

  • Directing Cyclization: They can influence the conformational bias of the precursor, potentially favoring intramolecular cyclization.

  • Activation/Deactivation: Electron-withdrawing groups (e.g., tosyl, nosyl) can activate the C-H bonds alpha to the nitrogen for deprotonation and subsequent functionalization, but they also make the ring more susceptible to nucleophilic attack.[17] Conversely, groups like Boc (tert-butoxycarbonyl) are generally more robust but less activating.[17]

Data & Protocols

Table 1: Influence of Reaction Conditions on Azetidine Yield

The following table provides illustrative data on how reaction parameters can affect the yield of an azetidine synthesis via intramolecular aminolysis of a cis-3,4-epoxy amine, catalyzed by La(OTf)₃.[1]

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield of Azetidine (%)
1CH₂Cl₂Reflux545
2DCEReflux578
3TolueneReflux530
4DCERoom Temp525
5DCEReflux155

Data adapted from model system experiments. Yields are determined by ¹H NMR.[1]

Protocol: Lanthanide-Catalyzed Synthesis of a 3-Hydroxyazetidine

This protocol describes an optimized procedure for the synthesis of a 3-hydroxyazetidine derivative through the intramolecular ring-opening of an epoxide.[1]

Materials:

  • cis-3,4-epoxy amine (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)

  • 1,2-Dichloroethane (DCE, to make a 0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on neutral silica gel.

Visualizations

Reaction Pathways in Azetidine Synthesis

G cluster_start Starting Material cluster_desired Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Linear Precursor Linear Precursor Intramolecular Cyclization Intramolecular Cyclization Linear Precursor->Intramolecular Cyclization High Dilution Optimized Conditions Intermolecular Reaction Intermolecular Reaction Linear Precursor->Intermolecular Reaction High Concentration Rearrangement/Alternative Cyclization Rearrangement/Alternative Cyclization Linear Precursor->Rearrangement/Alternative Cyclization Thermodynamic Control Incorrect Precursor Design 3-Substituted Azetidine 3-Substituted Azetidine Intramolecular Cyclization->3-Substituted Azetidine Dimer/Polymer Dimer/Polymer Intermolecular Reaction->Dimer/Polymer Pyrrolidine/Larger Ring Pyrrolidine/Larger Ring Rearrangement/Alternative Cyclization->Pyrrolidine/Larger Ring

Caption: Competing pathways in azetidine synthesis from a linear precursor.

Troubleshooting Flowchart for Low Azetidine Yield

G start Low Yield of 3-Substituted Azetidine check_byproducts Analyze Crude Mixture: What are the major byproducts? start->check_byproducts dimer Dimer/Polymer Detected check_byproducts->dimer Intermolecular Products larger_ring Larger Ring (e.g., Pyrrolidine) Detected check_byproducts->larger_ring Rearrangement Products degradation Degradation/Ring-Opening Detected check_byproducts->degradation Degradation Products solution_dimer Implement High Dilution (Syringe Pump Addition) Optimize Temperature dimer->solution_dimer solution_larger_ring Re-evaluate Substrate Design (Leaving Group, Stereochemistry) Screen Catalysts/Additives larger_ring->solution_larger_ring solution_degradation Use Neutral/Basic Workup Use Deactivated Silica/Alumina Employ Milder Reaction Conditions degradation->solution_degradation end Improved Yield solution_dimer->end solution_larger_ring->end solution_degradation->end

Caption: A logical flowchart for troubleshooting low yields in azetidine synthesis.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Chem. Rev., 108, 3988–4035.
  • Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Org. Lett., 18, 5212–5215.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. Available from: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). The Journal of Organic Chemistry.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available from: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2023). ACS Publications. Available from: [Link]

  • Ombito, J. O., et al. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 202112430.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50131-50166.
  • Synthesis of Azetidines. (2017). Chinese Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2020). LJMU Research Online.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2013). PMC - NIH. Available from: [Link]

  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. (2022). ACS Publications. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (2019).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH. Available from: [Link]

  • Azetidine: Basicity and Preparation. (2020). YouTube. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • 3-&4-membered ring heterocyclic compounds synthesis & reactions mechanism |Aziridine | Azetidine. (2021). YouTube. Available from: [Link]

  • Azetidine Synthesis. (2020). Wiley.
  • azetidine. Organic Syntheses Procedure. Available from: [Link]

  • Preparation and Synthetic Applications of Azetidines. (2012).
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2015). ACS Publications. Available from: [Link]

  • Azetidine. Wikipedia. Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Marketed drugs containing 1,3-substituted azetidine scaffolds.

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of Azetidines

Welcome to the Technical Support Center for azetidine chemistry. As valuable four-membered heterocyclic scaffolds in medicinal chemistry, azetidines offer unique structural and physicochemical properties.[1][2] However,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for azetidine chemistry. As valuable four-membered heterocyclic scaffolds in medicinal chemistry, azetidines offer unique structural and physicochemical properties.[1][2] However, their inherent ring strain of approximately 25.4 kcal/mol presents specific challenges during synthetic manipulations, particularly N-alkylation.[2] This guide provides in-depth troubleshooting advice and practical solutions to common issues encountered during the N-alkylation of azetidines, ensuring robust and reproducible outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with an alkyl halide is showing low or no conversion. What are the primary causes?

Low conversion is a frequent issue stemming from several factors. A systematic check is the most effective troubleshooting approach.

  • Insufficient Base Strength: The azetidine nitrogen is basic, but a stronger external base is often required to facilitate the SN2 reaction, especially with less reactive alkyl halides. If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[3]

  • Poor Solubility: Inadequate solubility of either the azetidine starting material or the base can stall the reaction.[4] Ensure your chosen solvent can dissolve all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended as they effectively solvate the base's cation, enhancing the nucleophilicity of the azetidine.[3]

  • Low Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a hindered substrate, the reaction may be sluggish. Consider converting the chloride to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[4]

  • Steric Hindrance: If either the azetidine (e.g., C2-substituted) or the alkyl halide is sterically bulky, the energy barrier for the SN2 transition state may be too high. In such cases, increasing the reaction temperature or switching to a less hindered alkylating agent may be necessary. For particularly challenging cases, alternative methods like reductive amination should be considered.[5]

Q2: I'm observing significant byproduct formation, including what appears to be a ring-opened product. How can I prevent this?

Ring-opening is a common side reaction driven by the inherent strain of the azetidine ring.[2][6] It can be promoted by heat, strong acids, or certain nucleophiles.

  • Mechanism of Ring Opening: The azetidine ring can undergo nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond. This is often catalyzed by Lewis or Brønsted acids which activate the ring by protonating or coordinating to the nitrogen.[6][7] Even the alkylating agent itself can lead to a quaternary azetidinium salt, which is highly susceptible to ring-opening by a nucleophile.[7][8]

  • Mitigation Strategies:

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Base: Use a non-nucleophilic base (e.g., NaH, KOtBu) to avoid it acting as a ring-opening agent.

    • Avoid Acidic Conditions: Ensure your starting materials and solvent are free from acidic impurities. If your azetidine is a salt, it must be neutralized before the reaction.

    • Limit Excess Alkylating Agent: Using a large excess of the alkylating agent can promote the formation of the quaternary azetidinium salt, which is a key intermediate in some ring-opening pathways.[8] Use near-stoichiometric amounts (1.0-1.2 equivalents) of the alkylating agent.

Q3: My reaction is forming a quaternary azetidinium salt instead of the desired tertiary amine. How can I avoid over-alkylation?

Formation of the quaternary salt occurs when the N-alkylated azetidine product, which is also nucleophilic, reacts with another molecule of the alkylating agent.

  • Control Stoichiometry: The most straightforward solution is to carefully control the stoichiometry. Use only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more nucleophilic starting azetidine over the product.

  • Monitor the Reaction: Closely monitor the reaction's progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction.

Q4: What is the best general-purpose method for N-alkylation of azetidines if direct alkylation is problematic?

When direct alkylation with halides fails, reductive amination is an exceptionally robust and versatile alternative.[1][9] This method is particularly useful for synthesizing N-alkyl azetidines from azetidin-3-ones or for introducing complex alkyl groups.

  • Process Overview: The reaction involves two main steps, often performed in one pot:

    • Formation of an iminium ion intermediate from the reaction of an amine (the azetidine) with an aldehyde or ketone.

    • Reduction of the iminium ion to the target amine using a selective reducing agent.[1]

  • Recommended Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[1]

  • Advantages: This method avoids the use of harsh bases and high temperatures, minimizing the risk of ring-opening and other side reactions. It is also excellent for coupling sterically hindered partners.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield Reactions

This guide provides a logical workflow for troubleshooting N-alkylation reactions that suffer from low yields.

Troubleshooting_Low_Yield start Low Yield Observed check_sm 1. Verify Starting Materials - Purity (NMR, LC-MS) - Azetidine is free base? - Reagents are dry? start->check_sm check_conditions 2. Analyze Reaction Conditions - Base strength sufficient? - Solvent appropriate? - Temperature optimal? check_sm->check_conditions Materials OK solution_sm Action: Purify/Neutralize Starting Materials check_sm->solution_sm Impurity/Salt Found side_reactions 3. Identify Side Reactions - Analyze crude mixture (LC-MS, NMR) - Quaternization? Ring-opening? check_conditions->side_reactions Conditions Seem OK solution_conditions Action: Optimize Conditions - Stronger Base (NaH, KOtBu) - Polar Aprotic Solvent (DMF) - Adjust Temperature check_conditions->solution_conditions Suboptimal Condition solution_side_reactions Action: Mitigate Side Reactions - Control stoichiometry - Lower temperature - Use non-nucleophilic base side_reactions->solution_side_reactions Side Products Identified consider_alt_method 4. Consider Alternative Methods side_reactions->consider_alt_method No Obvious Side Reactions (Likely Reactivity Issue) solution_alt_method Action: Switch to Reductive Amination or use a more reactive electrophile. consider_alt_method->solution_alt_method Direct alkylation fails

Guide 2: Understanding and Preventing Ring-Opening Side Reactions

Ring-opening is a critical failure mode in azetidine chemistry. Understanding the mechanisms is key to preventing it.

Ring_Opening_Mechanisms

Preventative Measures:

  • For Pathway A: Strictly limit the equivalents of the alkylating agent to 1.0-1.2. Monitor the reaction closely and stop it upon consumption of the starting material.

  • For Pathway B: Ensure all reagents and solvents are anhydrous and free of acid. If the azetidine starting material is an acid salt (e.g., HCl salt), perform a neutralization step and extract the free base before proceeding with the alkylation.

Data & Protocols

Table 1: Selection of Bases for N-Alkylation
BasepKₐ of Conjugate AcidTypical SolventAdvantagesDisadvantages
K₂CO₃ ~10.3Acetonitrile, AcetoneInexpensive, mild, easy to handle.Often requires heat; may be too weak for less reactive halides; poor solubility.[4]
Et₃N ~10.7DCM, AcetonitrileSoluble organic base, acts as HCl scavenger.Can be nucleophilic; may not be strong enough for deprotonation.
DIPEA ~11DCM, AcetonitrileNon-nucleophilic due to steric hindrance.More expensive; primarily a scavenger base.
NaH ~36DMF, THFVery strong, non-nucleophilic, drives reaction to completion.Flammable solid, requires inert atmosphere, can reduce some functional groups.[3]
KOtBu ~17THF, t-BuOHStrong, non-nucleophilic base.Can be sterically hindering, may promote elimination with certain substrates.[3]
Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Bromide

Materials:

  • Azetidine (free base, 1.0 equiv)

  • Alkyl bromide (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the sodium hydride.

  • Solvent Addition: Wash the NaH with anhydrous diethyl ether (2x) to remove the mineral oil, decanting the ether carefully via cannula. Add anhydrous DMF to the flask to achieve a final concentration of approximately 0.2 M with respect to the azetidine.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the azetidine in a small amount of anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back down to 0 °C. Add the alkyl bromide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol: General Procedure for Reductive Amination

This protocol details the reductive amination of an azetidine with an aldehyde.[1]

Materials:

  • Azetidine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the azetidine and the aldehyde. Dissolve the components in DCE (to make a 0.2 M solution).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. For less reactive partners, a catalytic amount of acetic acid (0.1 equiv) can be added.[1]

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic.[1]

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link].

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. Available at: [Link].

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (2015). Tetrahedron Letters. Available at: [Link].

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2022). ChemRxiv. Available at: [Link].

  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (2018). Chinese Journal of Organic Chemistry. Available at: [Link].

  • A Pd(II)-catalyzed γ-C–H amination of cyclic alkyl amines to highly substituted azetidines. University of Cambridge. Available at: [Link].

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link].

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (2022). Arkivoc. Available at: [Link].

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2023). Journal of the American Chemical Society. Available at: [Link].

  • Azetidine: Chemical Reactivity. (2020). YouTube. Available at: [Link].

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link].

  • Synthesis and reactivity of enantiomerically pure N-alkyl-2-alkenyl azetidinium salts. (2004). Tetrahedron Letters. Available at: [Link].

  • Production and optimization of Azetidiniumsalts. (2017). Chalmers University of Technology. Available at: [Link].

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. (2009). Dalton Transactions. Available at: [Link].

  • Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link].

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). University of Alberta. Available at: [Link].

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2022). The Journal of Organic Chemistry. Available at: [Link].

  • Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. (2015). Chalmers University of Technology. Available at: [Link].

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2021). Journal of the American Chemical Society. Available at: [Link].

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Available at: [Link].

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Chem. Available at: [Link].

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Advances. Available at: [Link].

  • N-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].

  • A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. (2022). Journal of the American Chemical Society. Available at: [Link].

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). Organic & Biomolecular Chemistry. Available at: [Link].

  • Synthesis of Azetidinium Salts and their Applications on Nano-Cellulose. (2015). Chalmers University of Technology. Available at: [Link].

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (2001). The Journal of Organic Chemistry. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Boc Deprotection of 3-Propoxyazetidine

Welcome, researchers, to our dedicated technical support center focused on the specific challenges encountered during the Boc deprotection of 3-propoxyazetidine. As Senior Application Scientists, we understand that while...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support center focused on the specific challenges encountered during the Boc deprotection of 3-propoxyazetidine. As Senior Application Scientists, we understand that while Boc deprotection is a cornerstone of modern organic synthesis, the unique structural features of your substrate can introduce unexpected hurdles. This guide is designed to provide you with in-depth, field-proven insights to navigate these challenges effectively, ensuring the integrity of your final product.

Here, we move beyond generic protocols to address the nuanced interplay between the azetidine ring, the propoxy ether linkage, and the acidic conditions required for deprotection. Our question-and-answer format is structured to help you quickly identify and resolve common issues, from incomplete reactions to the formation of complex side products.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the Boc deprotection of 3-propoxyazetidine?

A1: The most common and effective methods for Boc deprotection involve the use of strong acids. For 3-propoxyazetidine, the two most frequently employed systems are:

  • Trifluoroacetic acid (TFA): Typically used in a solution with a co-solvent like dichloromethane (DCM), with concentrations ranging from 20-50% (v/v).[1][2] Neat TFA can also be used for more stubborn substrates, but reaction times should be kept short to minimize side reactions.[3]

  • Hydrogen chloride (HCl) in an organic solvent: A 4M solution of HCl in 1,4-dioxane is a widely used alternative.[4][5] This reagent often provides the product as a crystalline hydrochloride salt, which can simplify purification.[3]

The reaction is typically performed at room temperature and is often complete within 30 minutes to a few hours.[4]

Q2: How can I monitor the progress of the deprotection reaction?

A2: Reaction progress can be effectively monitored by a few key analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected 3-propoxyazetidine, being a free amine, is significantly more polar than its Boc-protected precursor. Therefore, you will observe a new spot with a lower Rf value. Staining with a ninhydrin solution is highly recommended as it will specifically visualize the primary or secondary amine product as a colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more definitive assessment of the reaction progress. You can monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.

  • ¹H NMR Spectroscopy: For a more detailed analysis, you can take a small aliquot from the reaction mixture, remove the acid under vacuum, and dissolve the residue in a suitable deuterated solvent. The most telling sign of a complete reaction is the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[6]

Q3: Is the azetidine ring stable under the acidic conditions of Boc deprotection?

A3: Generally, the azetidine ring is robust enough to withstand the acidic conditions typically used for Boc deprotection, such as TFA in DCM or HCl in dioxane. Studies involving the synthesis of azetidine-containing macrocyclic peptides have shown that even under strongly acidic conditions required for the removal of other protecting groups, the azetidine ring remains intact. However, prolonged exposure to very harsh acidic conditions or elevated temperatures should be avoided to minimize the risk of ring-opening or other degradation pathways.

Q4: Can the propoxy group be cleaved during the deprotection?

A4: This is a critical consideration for this particular substrate. Ethers are generally stable, but they can be cleaved under strong acidic conditions.[7][8][9][10] The likelihood of ether cleavage depends on the specific acid and reaction conditions used. While TFA can cleave ethers, this reaction is more facile for tertiary ethers.[11] For a primary ether like the propoxy group, cleavage is less likely but still possible, especially with prolonged reaction times or at higher temperatures. Strong acids like HBr and HI are well-known for ether cleavage, and while HCl is less reactive in this regard, caution is still warranted, particularly if elevated temperatures are employed.[8][12]

Troubleshooting Guide

Problem 1: Incomplete or Sluggish Deprotection

Question: My reaction has been running for several hours, but TLC and LC-MS analysis still show a significant amount of starting material. What's going on and how can I fix it?

Potential Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: The acidity of your reaction medium may not be sufficient to drive the reaction to completion.

    • Solution: Gradually increase the concentration of your acid. If you are using 20% TFA in DCM, consider increasing it to 50%. For particularly difficult cases, using neat TFA for a short period (e.g., 15-30 minutes) before quenching can be effective.[3]

  • Low Reaction Temperature: Performing the reaction at 0°C or below can significantly slow down the rate of deprotection.

    • Solution: If you started the reaction at a low temperature to control potential side reactions, allow it to slowly warm to room temperature. Most Boc deprotections proceed efficiently at ambient temperatures.

  • Inadequate Mixing: If the reaction is heterogeneous (e.g., the starting material is not fully dissolved), poor mixing can limit the access of the acid to the substrate.

    • Solution: Ensure vigorous stirring and, if necessary, add a co-solvent to fully dissolve the starting material.

Problem 2: Observation of an Unexpected Side Product

Question: My reaction has gone to completion, but I see a significant side product in my LC-MS and NMR. How do I identify it and prevent its formation?

Potential Causes & Solutions:

  • t-Butylation of the Propoxy Oxygen: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophiles.[13] While less common for an ether oxygen, it is a possibility.

    • Identification: Look for a mass corresponding to your product + 56 units in the MS. In the ¹H NMR, you might see a new singlet around 1.3 ppm corresponding to a tert-butyl group attached to the propoxy oxygen.

    • Solution: Use a "scavenger" to trap the tert-butyl cation. A common scavenger is triethylsilane (TES) or thioanisole, which can be added to the reaction mixture (typically 2-5% v/v).

  • Cleavage of the Propoxy Group: As discussed in the FAQs, the ether linkage is susceptible to cleavage under strong acidic conditions.[7][8][9][10]

    • Identification: The primary product of this side reaction would be 3-hydroxyazetidine. You would observe a mass corresponding to the loss of the propyl group. In the ¹H NMR of the crude product, you would see the disappearance of the signals corresponding to the propyl group (a triplet around 3.4 ppm, a sextet around 1.6 ppm, and a triplet around 0.9 ppm) and the appearance of a new signal for the hydroxyl proton.

    • Solution:

      • Switch to Milder Conditions: If using neat TFA, switch to a 20-50% solution in DCM.[1] If using HCl in dioxane, ensure the reaction is carried out at room temperature and for the minimum time necessary.

      • Alternative Deprotection Methods: For highly sensitive substrates, consider milder deprotection methods such as using p-toluenesulfonic acid (pTSA) in a suitable solvent.

Problem 3: Difficulty in Isolating the Product

Question: I've removed the solvent and excess acid, but I'm left with a sticky oil that is difficult to handle and purify. How can I obtain a solid product?

Potential Causes & Solutions:

  • Hygroscopic Nature of the Salt: Amine salts, particularly TFA salts, can be hygroscopic and form oils.[3]

    • Solution 1: Trituration: Try adding a non-polar solvent in which your product is insoluble, such as diethyl ether or hexanes, to the oil and vigorously stirring or sonicating. This can often induce precipitation of the salt as a solid, which can then be collected by filtration.

    • Solution 2: Salt Exchange: If the TFA salt is consistently oily, consider converting it to the hydrochloride salt. After removing the TFA in vacuo, dissolve the residue in a minimal amount of solvent and add a solution of HCl in a non-polar solvent (like diethyl ether or dioxane). The HCl salt is often more crystalline and will precipitate out.[3]

  • Residual Solvent or Acid: Trace amounts of TFA or the reaction solvent can result in an oily product.

    • Solution: After the initial evaporation, co-evaporate the residue with a solvent like toluene or DCM several times to azeotropically remove residual TFA.[3] Ensure the product is dried under high vacuum for an extended period.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolve N-Boc-3-propoxyazetidine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution at room temperature, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1]

  • Monitor the reaction by TLC or LC-MS every 15-30 minutes.

  • Once the reaction is complete (typically 30-60 minutes), concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with DCM (3 x 10 mL) to remove excess TFA.

  • Dry the resulting residue under high vacuum to yield 3-propoxyazetidine as the TFA salt.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • To N-Boc-3-propoxyazetidine (1.0 equiv), add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).[5]

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The product may precipitate out of the solution as the hydrochloride salt.

  • Upon completion (typically 1-4 hours), if a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Dry the solid under high vacuum.

Data Presentation

Condition Reagents Typical Reaction Time Product Form Potential for Propoxy Cleavage
Standard TFA 20-50% TFA in DCM30-60 minTFA Salt (often oily)Low
Strong TFA Neat TFA15-30 minTFA Salt (often oily)Moderate
Standard HCl 4M HCl in Dioxane1-4 hoursHCl Salt (often solid)Low to Moderate

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection Start N-Boc-3-Propoxyazetidine Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu_cation tert-Butyl Cation Protonated->tBu_cation Product 3-Propoxyazetidine (Amine Salt) CarbamicAcid->Product - CO₂ CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.[14]

Troubleshooting Workflow

Troubleshooting_Workflow Start Boc Deprotection of 3-Propoxyazetidine Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No SideProduct Side Products Observed? Complete->SideProduct Yes TroubleshootIncomplete Increase Acid Conc. Increase Temp. Extend Time Incomplete->TroubleshootIncomplete NoSideProduct Work-up & Purify SideProduct->NoSideProduct No AnalyzeSideProduct Analyze Side Products (MS, NMR) SideProduct->AnalyzeSideProduct Yes TroubleshootSideProduct Add Scavenger Use Milder Acid Reduce Time/Temp AnalyzeSideProduct->TroubleshootSideProduct TroubleshootIncomplete->Monitor TroubleshootSideProduct->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common issues.

References

Optimization

Technical Support Center: Scaling Up 3-Propoxyazetidine Production

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 3-Propoxyazetidine. As a key building blo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 3-Propoxyazetidine. As a key building block in modern drug discovery, successfully transitioning its synthesis from the laboratory bench to pilot or manufacturing scale is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of process chemistry and safety.

Introduction: The Scale-Up Challenge

Scaling up any chemical synthesis introduces complexities that are often not apparent at the lab scale.[1] Issues related to heat and mass transfer, reaction kinetics, reagent addition rates, and impurity profiles can become significant hurdles. 3-Propoxyazetidine synthesis, while seemingly straightforward, involves reactive intermediates and requires precise control over reaction conditions to ensure high yield, purity, and, most importantly, safety. This guide aims to preemptively address these challenges, providing a logical framework for troubleshooting and process optimization.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up of 3-Propoxyazetidine synthesis. The proposed synthetic route, on which this guide is based, involves the O-propylation of a protected 3-hydroxyazetidine intermediate followed by deprotection.

Diagram: General Scale-Up Workflow

Scale-Up Workflow Lab Lab Scale Synthesis (mg to g) PHA Process Hazard Analysis (PHA) Lab->PHA Identify Risks Optimization Process Optimization (Kinetics, Temp, Solvent) PHA->Optimization Define Safe Operating Limits Pilot Pilot Scale Run (kg scale) Optimization->Pilot Technology Transfer QC In-Process & Final QC (Purity, Impurities) Optimization->QC GMP Full-Scale Production (GMP Conditions) Pilot->GMP Validate Process Pilot->QC GMP->QC

Caption: A generalized workflow for chemical process scale-up.

Problem 1: Low Yield in O-Propylation Step

You are reacting N-Boc-3-hydroxyazetidine with a propylating agent (e.g., 1-bromopropane) and a base (e.g., K₂CO₃) in acetonitrile, but the conversion is low even after prolonged reaction time.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Basicity Potassium carbonate (K₂CO₃) is a relatively weak base. The equilibrium may not sufficiently favor the formation of the azetidinol alkoxide, the active nucleophile. Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH irreversibly deprotonates the alcohol, driving the reaction forward. Caution: NaH is highly reactive and requires an anhydrous, aprotic solvent (like THF or DMF) and careful handling under an inert atmosphere.
Poor Leaving Group If using 1-chloropropane, the C-Cl bond is less readily cleaved than a C-Br or C-I bond. Solution: Use 1-bromopropane or 1-iodopropane as the alkylating agent to increase the reaction rate.
Thermodynamic vs. Kinetic Control The reaction may be reversible or kinetically slow at the chosen temperature.[2][3] While higher temperatures can increase the rate, they may also promote side reactions. Solution: Conduct a simple kinetic analysis by taking aliquots over time to understand the reaction progress.[2] Consider moderately increasing the temperature (e.g., from room temperature to 60-80 °C) and monitor for impurity formation via TLC or HPLC.
Solvent Effects Acetonitrile is a polar aprotic solvent, but others may be more effective. Solution: Screen alternative solvents. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent for Sₙ2 reactions due to their ability to solvate cations, leaving the alkoxide nucleophile more reactive.
Diagram: Troubleshooting Low Propylation Yield

Troubleshooting Low Yield Start Low Yield in O-Propylation Step Check_Base Is Base Strong Enough? (e.g., K₂CO₃ vs NaH) Start->Check_Base Evaluate Reagents Check_LG Is Leaving Group Adequate? (Cl vs Br vs I) Check_Base->Check_LG Yes Sol_Base Action: Use Stronger Base (NaH, t-BuOK) Check_Base->Sol_Base No Check_Temp Is Temperature Optimal? Check_LG->Check_Temp Yes Sol_LG Action: Use Better LG (1-Bromopropane) Check_LG->Sol_LG No Check_Solvent Is Solvent Optimal? Check_Temp->Check_Solvent Yes Sol_Temp Action: Increase Temp Modestly Monitor Impurities Check_Temp->Sol_Temp No Sol_Solvent Action: Screen Solvents (DMF, DMSO) Check_Solvent->Sol_Solvent No

Caption: Decision tree for troubleshooting low O-propylation yield.

Problem 2: Impurity Formation During Synthesis

Your final product shows persistent impurities that are difficult to remove by standard purification methods.

Potential Impurity Plausible Source & Mitigation Strategy
N-Propylated Azetidine If deprotection occurs prematurely or if the starting material is not fully protected, the secondary amine of the azetidine ring can compete with the hydroxyl group in the alkylation step. Mitigation: Ensure complete formation of the N-Boc protected starting material. Use reaction conditions for O-propylation that are mild enough to not cleave the Boc group (e.g., avoid strong acids).
Over-alkylation Products If a very strong base is used, it could potentially deprotonate other positions on the molecule, leading to side products. Mitigation: Use stoichiometric amounts of base. Employ controlled, slow addition of the base or alkylating agent, especially at a larger scale, to manage exotherms and localized high concentrations.
Residual Solvents/Reagents High boiling point solvents like DMF or DMSO can be difficult to remove. Mitigation: During workup, perform multiple aqueous washes to extract the bulk of the solvent. For final product purification, consider techniques like crystallization or high-vacuum distillation if the product is thermally stable.
Degradants from Reagents Some reagents can contain reactive impurities that lead to side products.[4][5] For example, older bottles of THF can contain peroxides. Mitigation: Always use high-purity, fresh reagents from reliable suppliers.[6] Test incoming raw materials to ensure they meet quality specifications.[7]
Problem 3: Difficulties with the Deprotection Step

You are attempting to remove the N-Boc group using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but the reaction is sluggish or generates tar-like byproducts.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Acid The reaction requires a stoichiometric or slight excess of strong acid to protonate and cleave the Boc group. Solution: Increase the equivalents of TFA. Alternatively, switch to a different acid system, such as HCl in dioxane or methanol, which can provide a cleaner reaction profile and yield the product as the hydrochloride salt, often a crystalline solid that is easy to isolate.
Scavenger Issues The tert-butyl cation generated during deprotection is a reactive electrophile that can re-react with the desired product or other nucleophiles present. Solution: Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture. These compounds will trap the tert-butyl cation, preventing side reactions.
Thermal Instability The deprotection can be exothermic. A rapid rise in temperature can lead to the degradation of the sensitive azetidine ring. Solution: Perform the acid addition at a low temperature (0 °C) and allow the reaction to slowly warm to room temperature. Monitor the internal temperature of the reactor, especially during scale-up.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthesis route for 3-Propoxyazetidine?

A highly scalable and common route starts from N-protected-3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine). This involves two main steps:

  • O-Propylation: Reaction of N-Boc-3-hydroxyazetidine with a propylating agent (like 1-bromopropane) in the presence of a strong base (like sodium hydride) in an aprotic solvent (like THF or DMF).

  • Deprotection: Removal of the Boc protecting group using a strong acid (like HCl in an alcohol solvent or TFA) to yield the final product, often as a salt.

This route is advantageous because the intermediates are generally stable, and the protection/deprotection strategy is well-documented and robust for scale-up.[8]

Diagram: Proposed Synthetic Pathway

Synthesis Pathway Start N-Boc-3-hydroxyazetidine Intermediate N-Boc-3-propoxyazetidine Start->Intermediate 1. NaH, THF 2. 1-Bromopropane Final 3-Propoxyazetidine (as HCl salt) Intermediate->Final HCl in Dioxane

Caption: A scalable two-step synthesis of 3-Propoxyazetidine.

Q2: What are the primary safety concerns when scaling up this process?

Safety is paramount. A thorough Process Hazard Analysis (PHA) is essential before any scale-up.[9]

  • Sodium Hydride (NaH): If used for O-propylation, NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) by trained personnel.

  • Exothermic Reactions: Both the O-propylation (especially with NaH) and the acidic deprotection can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Reactions must be cooled, and reagents must be added slowly with careful temperature monitoring to prevent thermal runaway.

  • Reagent Toxicity & Handling: Reagents like 1-bromopropane, TFA, and various solvents have specific health hazards.[10] Ensure proper personal protective equipment (PPE) is used and that the process is conducted in well-ventilated areas or closed systems, adhering to Good Manufacturing Practices (GMP).[7]

Q3: How do I choose the right analytical methods for in-process control and final product release?

Effective process control relies on robust analytical methods.

  • In-Process Controls (IPCs):

    • TLC/UPLC/HPLC: To monitor the disappearance of starting material and the appearance of the product in real-time. This helps determine reaction completion and identify any major impurity formation.

    • GC-MS/LC-MS: To identify unknown impurities if they appear.

  • Final Product Release Testing:

    • HPLC/UPLC: For purity assessment (e.g., >98%). An area percent method is common.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.

    • Mass Spectrometry: To confirm the molecular weight.

    • Karl Fischer Titration: To determine water content.

    • Residual Solvent Analysis (GC-HS): To quantify any remaining solvents from the synthesis.

Q4: What regulatory considerations should I be aware of?

If 3-Propoxyazetidine is intended as a pharmaceutical intermediate, its synthesis must be well-documented and controlled. Key considerations include:

  • Good Manufacturing Practices (GMP): As you move to pilot and commercial scales, GMP guidelines must be followed.[7] This involves process validation, equipment qualification, and thorough documentation of every step.

  • Impurity Profiling: Regulatory agencies like the FDA require identification and characterization of any impurity present at significant levels (e.g., >0.1%).[4] The manufacturing process must demonstrate consistent control over the impurity profile.

  • Documentation: Every batch must have a corresponding batch record that details the raw materials used, steps taken, IPC results, and final quality control data. This ensures traceability and consistency.[11]

References

  • Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • Thermodynamics and Kinetics. Stanford University.
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • Challenges in Scaling Up Biotech Industrial Processes. Bit2Geek.com.
  • Current Challenges with Cell Culture Scale-up for Biologics Production.
  • Kinetics versus thermodynamics in the proline catalyzed aldol reaction.
  • Problems in scale-up of biotechnology production processes. PubMed.
  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine.
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
  • Thermodynamics vs. kinetics. Khan Academy.
  • Safety Data Sheet - 2-Propoxypyridine. Angene Chemical.
  • Key steps in the synthesis of medical intermedi
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S.
  • Regulatory Aspects of Vaccine Development, Manufacture, and Distribution.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp

Sources

Troubleshooting

Technical Support Center: Purification of 3-Propoxyazetidine Hydrochloride

Welcome to the technical support guide for the purification of 3-Propoxyazetidine hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Propoxyazetidine hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and provide a foundational understanding of the chemical principles at play, enabling you to adapt and troubleshoot your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-Propoxyazetidine hydrochloride?

When working with 3-Propoxyazetidine hydrochloride, impurities typically arise from three main sources: unreacted starting materials, side reactions, and product degradation.

  • Starting Materials: Depending on your synthetic route, residual precursors such as epichlorohydrin, 1-bromo-3-chloropropane, or N-protected 3-hydroxyazetidine may be present.

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to N-alkylated impurities or oligomeric species.

  • Degradation Products: The azetidine ring possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic or basic conditions during workup or purification.[1][2][3] Hydrolysis of the propoxy ether linkage is also a potential degradation pathway, though less common under standard conditions.[4]

Q2: My TLC plate shows significant streaking of the product spot. What is causing this and how can I fix it?

Streaking is a classic sign of strong interaction between a polar, basic compound like an amine and the acidic nature of a standard silica gel stationary phase.[5] The free amine (in equilibrium with its salt form) interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and inefficient separation.[6]

Solutions:

  • Mobile Phase Modification: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol).[7] The modifier competes with your product for the acidic sites on the silica, minimizing the problematic interaction.

  • Stationary Phase Selection: Switch to a less acidic or a basic stationary phase. Neutral alumina is a good alternative, or for more challenging separations, consider amine-functionalized silica.[1][5]

Q3: I'm concerned about the stability of the azetidine ring during purification. What precautions should I take?

This is a valid concern. Azetidine stability is highly dependent on its substituents and the pH of the environment.[8]

  • Avoid Strong Acids: While it is a hydrochloride salt, prolonged exposure to highly acidic conditions, especially in the presence of nucleophiles, can catalyze ring-opening.[1]

  • Temperature Control: Avoid excessive heat during solvent evaporation or chromatography, as this can accelerate degradation.

  • Use Buffered Systems: For methods like HPLC, using a buffered mobile phase can maintain a stable pH and prevent degradation on the column.[1]

Troubleshooting Guide: Common Purification Challenges

Problem Encountered Potential Root Cause Recommended Solution & Rationale
Low yield after silica gel chromatography. Product is irreversibly binding to or degrading on the acidic silica gel.[1]Primary: Use a neutralized stationary phase (alumina) or add a basic modifier (e.g., 1% TEA) to the eluent. Secondary: Opt for a non-chromatographic method like recrystallization if the crude material is sufficiently pure and solid.
Product is insoluble in common recrystallization solvents. The hydrochloride salt form is highly polar and ionic, limiting its solubility in many organic solvents.Strategy: Use polar, protic solvents like isopropanol (IPA), ethanol, or methanol. A mixed solvent system, such as Methanol/Ethyl Acetate or IPA/Hexane, is often effective.[9][10] Dissolve in the minimal amount of hot polar solvent and add the less polar anti-solvent until turbidity appears, then allow to cool slowly.[11]
NMR analysis shows residual starting materials or simple byproducts. The polarity of the impurities is too similar to the product for effective separation by a single method.Solution: Employ an orthogonal purification strategy. If you used chromatography, follow up with recrystallization. Alternatively, an acid-base workup can be highly effective at separating the basic amine product from neutral or acidic organic impurities.[12][13]
Final product is an oil or gum instead of a crystalline solid. Presence of impurities (especially residual solvents or byproducts) is inhibiting crystallization. The compound may also be hygroscopic.Action 1: Re-purify using a different method (e.g., chromatography). Action 2: Ensure the material is completely dry using a high-vacuum line. Action 3: Attempt to precipitate the salt by dissolving the crude free-base in a solvent like diethyl ether or ethyl acetate and slowly adding a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol).

Purification Strategy Decision Workflow

The choice of purification method is critical and depends on the nature of your crude material and the impurities present. This workflow can help guide your decision-making process.

Purification Workflow start Crude 3-Propoxyazetidine HCl is_solid Is the crude material a solid (>85% purity by NMR)? start->is_solid is_oily Is the crude material an oil or a low-purity solid? is_solid->is_oily No recrystallize Recrystallization is_solid->recrystallize Yes acid_base Acid-Base Extraction is_oily->acid_base Yes check_purity1 Check Purity (NMR, HPLC) recrystallize->check_purity1 chromatography Column Chromatography acid_base->chromatography If impurities persist check_purity2 Check Purity (NMR, HPLC) acid_base->check_purity2 If clean chromatography->check_purity2 final_product Pure Product check_purity1->final_product Purity >98% fail Impure: Re-evaluate Strategy check_purity1->fail Purity <98% check_purity2->final_product Purity >98% check_purity2->fail Purity <98%

Caption: Decision tree for selecting a primary purification strategy.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Hexane

This is the preferred method for removing minor, less polar impurities from a solid crude product. The principle relies on the differential solubility of the product and impurities in a solvent system at varying temperatures.

  • Solvent Selection: Place a small amount of crude material in a test tube. Add a few drops of isopropanol (IPA). If it dissolves readily at room temperature, IPA is not a good choice. Ideally, the compound should be sparingly soluble at room temperature but fully soluble upon heating.

  • Dissolution: Place the bulk crude 3-Propoxyazetidine hydrochloride in an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot IPA required to fully dissolve the solid.

  • Induce Crystallization: Remove the flask from the heat source. Slowly add a less polar anti-solvent, such as hexanes or heptane, dropwise while stirring until the solution becomes faintly and persistently cloudy.

  • Crystal Growth: Add 1-2 drops of hot IPA to redissolve the cloudiness, then cover the flask and allow it to cool slowly to room temperature. For best crystal formation, do not disturb the flask. Subsequently, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold IPA/Hexane mixture.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification via Acid-Base Extraction

This powerful technique is ideal for removing neutral or acidic impurities from the basic amine product. It leverages the ability to switch the amine's solubility between aqueous and organic phases by adjusting the pH.

Acid_Base_Extraction start Crude HCl Salt in Organic Solvent (e.g., EtOAc) add_base 1. Add Aqueous Base (e.g., 1M NaOH) to pH > 10 start->add_base separate1 2. Separate Layers add_base->separate1 organic_layer Organic Layer: Contains Free Amine separate1->organic_layer Keep aqueous_layer1 Aqueous Layer: Contains Ionic Impurities, Excess Base separate1->aqueous_layer1 Discard wash 3. Wash Organic Layer with Brine organic_layer->wash dry 4. Dry over Na2SO4, Filter, Concentrate wash->dry free_amine Purified Free Amine (Oil) dry->free_amine add_acid 5. Redissolve in Ether/EtOAc. Add HCl solution free_amine->add_acid precipitate 6. Collect Precipitate by Filtration add_acid->precipitate final_product Pure 3-Propoxyazetidine HCl precipitate->final_product

Caption: Workflow for purification by acid-base extraction.

  • Dissolution & Basification: Dissolve the crude hydrochloride salt in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Transfer the solution to a separatory funnel and add a 1M aqueous solution of a base (e.g., NaOH or K₂CO₃). Shake vigorously, venting frequently. Continue adding base until the pH of the aqueous layer is >10. This deprotonates the amine hydrochloride, converting it to the free amine which is soluble in the organic layer.[13][14]

  • Extraction: Separate the layers. Extract the aqueous layer one more time with fresh organic solvent to ensure full recovery of the product.

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water and inorganic impurities.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine, which is likely an oil.

  • Salt Formation: Redissolve the purified free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Slowly add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Isolation: The pure hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling or by gently scratching the inside of the flask. Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under high vacuum.

Purity Assessment

Verifying the purity of your final product is a critical final step. No single technique is sufficient; a combination of methods provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method is typically suitable for polar hydrochloride salts.[15]

    • Column: C18, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., ammonium formate buffer at pH 4.1).

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) and a Diode Array Detector (DAD) to perform peak purity analysis.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. LC-MS is particularly powerful for identifying the mass of low-level impurities seen in the HPLC chromatogram.

References

  • Brandl, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Freeman, S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Google Patents. (1967). Process for the purification of amines.
  • Science Forums. (2011). Amine purification. Retrieved from [Link]

  • Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to get consistently large crystals during recrystallization? Retrieved from [Link]

  • Jedlicka, A., Klimes, J., & Grafnetterová, T. (2004). Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets. Pharmazie. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Peak purity analysis in HPLC and CE using diode-array technology Application. Retrieved from [Link]

  • Google Patents. (2021). Purification method of ciprofloxacin hydrochloride...
  • YouTube. (2022). How to purify Amine? Retrieved from [Link]

  • Google Patents. (2020). Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • Google Patents. (n.d.). Method for removal and recovery of organic amines from a hydrocarbon stream.
  • ResearchGate. (2012). Hydrolytic Reactions of thecis-Methyl Ester of 3′-Deoxy-3′-thiothymidine 3′,5′Cyclic(phosphorothiolate). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Monitoring 3-Propoxyazetidine Reactions

Welcome to the technical support guide for the analytical monitoring of reactions involving 3-Propoxyazetidine and its derivatives. As a strained four-membered heterocycle, the azetidine ring presents unique challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical monitoring of reactions involving 3-Propoxyazetidine and its derivatives. As a strained four-membered heterocycle, the azetidine ring presents unique challenges and opportunities in synthetic chemistry.[1] Precise, real-time monitoring is not just beneficial; it is essential for optimizing reaction conditions, maximizing yield, ensuring product purity, and minimizing the formation of often-isomeric side products. This guide provides field-proven insights and troubleshooting protocols to navigate the complexities of your experiments.

Section 1: High-Performance Liquid Chromatography (HPLC) & LC-MS

HPLC is arguably the most versatile and widely used technique for monitoring the progress of 3-Propoxyazetidine reactions. Its ability to separate complex mixtures in the liquid phase without the need for high temperatures makes it ideal for these potentially sensitive molecules.[2][3]

Frequently Asked Questions (HPLC)

Q1: What is the best starting point for developing an HPLC method for my 3-Propoxyazetidine reaction? A: A reversed-phase (RP) method using a C18 column is the industry standard and the most effective starting point.[3][4] Begin with a gradient elution using water and acetonitrile (MeCN) as mobile phases. Incorporating a small amount of an acid modifier is crucial for good peak shape, as the basic nitrogen on the azetidine ring can interact with free silanols on the silica support, causing peak tailing.

Q2: My analysis will be transferred to a mass spectrometer (LC-MS). What considerations do I need to make? A: The primary consideration is the volatility of your mobile phase additives. Buffers like phosphate are non-volatile and will contaminate the mass spectrometer. Always use MS-compatible additives such as formic acid (0.1%) or ammonium acetate.[1][5] These additives serve the dual purpose of improving chromatography and promoting ionization in the MS source.

Q3: How do I improve the separation between my starting material and product if they are co-eluting? A: If co-elution occurs, you have several levers to pull. First, adjust the gradient slope; a shallower gradient provides more time for separation. If that fails, consider changing the organic modifier to methanol, which has different selectivity compared to acetonitrile. Finally, trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, can provide the alternative selectivity needed for a successful separation.

Troubleshooting Guide: HPLC
Problem Probable Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Secondary interactions between the basic azetidine nitrogen and the column. 2. Sample solvent is too strong. 3. Column degradation.1. Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the amine. 2. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase composition. 3. Flush the column or replace it if performance does not improve.
Inconsistent Retention Times 1. Poor column equilibration. 2. Mobile phase composition is changing (e.g., evaporation). 3. Pump malfunction or leaks.1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. 2. Freshly prepare mobile phases daily and keep solvent bottles capped. 3. Perform pump maintenance and check for leaks in the system.
Seeing a New, Unexpected Peak Over Time 1. Product or starting material is degrading in the sample vial or on the column.[2] 2. Isomerization or rearrangement side reaction.[6]1. Analyze samples immediately after preparation. Consider using a cooled autosampler. Perform a stability study by re-injecting the same vial over 24 hours. 2. Use LC-MS to get a mass for the new peak. This can help identify if it's an isomer of your product or a known side product.
Experimental Protocol: RP-HPLC Method Development
  • Column Selection: Start with a robust C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • Detection: UV detector set to a relevant wavelength (e.g., 220 nm or based on the chromophore of your specific derivative).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution of key peaks (starting material, product, major impurities).

HPLC_Troubleshooting_Workflow start Start: Poor Chromatogram peak_shape Assess Peak Shape start->peak_shape broad_tailing Broad or Tailing? peak_shape->broad_tailing good_shape Good Shape add_modifier Add/Increase Acid Modifier (0.1% FA/TFA) broad_tailing->add_modifier Yes resolution Assess Resolution broad_tailing->resolution No check_solvent Check Sample Solvent Strength add_modifier->check_solvent check_solvent->resolution coelution Co-elution Occurring? resolution->coelution adjust_gradient Make Gradient Shallower coelution->adjust_gradient Yes good_resolution Good Resolution coelution->good_resolution No change_solvent Change Organic Modifier (MeCN -> MeOH) adjust_gradient->change_solvent change_column Try Different Column Chemistry change_solvent->change_column

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful, non-invasive method for monitoring reactions, providing both structural confirmation and quantitative data without the need for chromatographic separation.[7][8][9] It is particularly useful for determining reaction kinetics in real-time.

Frequently Asked Questions (NMR)

Q1: How can I quantify my reaction conversion using ¹H NMR? A: Quantification is achieved by comparing the integration of a product peak to a starting material peak. Choose signals that are well-resolved, free from overlap with other peaks, and represent a known number of protons. For the highest accuracy, include a non-reactive internal standard with a known concentration in your reaction mixture.

Q2: My reaction is fast. Can I still use NMR to monitor it? A: Yes. Modern NMR spectrometers can be configured for kinetic studies by acquiring a series of 1D spectra at regular time intervals.[10] For very fast reactions, specialized techniques like stopped-flow NMR can be employed, though this requires specific hardware.[7]

Q3: My reaction mixture is causing the NMR lines to be broad and distorted. What can I do? A: This is a common issue when monitoring reactions directly. It can be caused by changes in sample viscosity, temperature gradients, the formation of precipitates, or the presence of paramagnetic species.[10][11] Ensure the sample is well-mixed and thermally equilibrated. If the problem persists, you may need to take aliquots from the reaction, quench them, and prepare them for analysis individually, which sacrifices real-time monitoring but improves data quality.

Troubleshooting Guide: NMR
Problem Probable Cause(s) Recommended Solution(s)
Poor Shimming / Broad Peaks 1. Sample inhomogeneity (precipitate, bubbles). 2. Magnetic field drift during a long kinetic experiment.1. Filter the sample if solids are present. Ensure adequate mixing in the NMR tube. 2. Use a deuterium lock to stabilize the field.[11] For non-deuterated solvents, re-shim periodically or use advanced processing methods robust to spectral distortions.[10][11]
Inaccurate Quantification 1. Peak overlap. 2. Incomplete relaxation of nuclei between scans (saturation).1. Find alternative, isolated peaks for integration. If none exist, use deconvolution software. 2. Increase the interscan delay (d1) to be at least 5 times the longest T1 relaxation time of the protons being quantified.
Signal-to-Noise is Too Low for a Single Scan 1. Reaction is too dilute. 2. The time interval between measurements is too short to acquire multiple scans.1. If possible, run the reaction at a higher concentration. 2. If the reaction is slow enough, acquire multiple scans (e.g., 4 or 8) for each time point to improve the signal-to-noise ratio.
Experimental Protocol: In-situ ¹H NMR Reaction Monitoring
  • Preparation: In a clean NMR tube, dissolve the limiting reagent in a suitable deuterated solvent. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration.

  • Baseline Spectrum: Acquire a high-quality ¹H NMR spectrum of the starting materials before initiating the reaction. This is your t=0 reference.

  • Initiation: Carefully add the final reagent to the NMR tube to start the reaction. Mix thoroughly but gently to avoid introducing air bubbles.

  • Acquisition Setup:

    • Use a pulse sequence designed for kinetic arrays (e.g., zg2d on Bruker systems).[8]

    • Set the number of time points (TD1) and the delay between the start of each experiment (D20). The total experiment time will be TD1 * D20.[8]

    • Ensure D20 is longer than the acquisition time for a single 1D spectrum.

  • Data Acquisition: Start the experiment immediately after initiation.

  • Processing & Analysis: Process the pseudo-2D dataset to generate a series of 1D spectra. For each spectrum, integrate the chosen starting material, product, and internal standard peaks to calculate concentration versus time.

NMR_Monitoring cluster_0 Reaction in NMR Tube cluster_1 Time-Resolved 1H NMR Spectra cluster_2 Data Analysis A Reactant A B Product B A->B Reaction Progress spec1 t=0 min IS Internal Standard spec2 t=30 min spec3 t=60 min quant Integrate Peaks spec3->quant plot Plot Concentration vs. Time quant->plot

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

For 3-Propoxyazetidine derivatives that are sufficiently volatile and thermally stable, GC-MS provides excellent separation efficiency and definitive mass identification.

Frequently Asked Questions (GC-MS)

Q1: My compound has a free N-H group. Do I need to derivatize it? A: Yes, derivatization is highly recommended. The polar N-H group can cause significant peak tailing on standard non-polar GC columns. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy to cap the N-H group, increasing volatility and improving peak shape.[12]

Q2: I'm worried my azetidine derivative might decompose in the hot GC injector. How can I check for this? A: This is a valid concern due to the ring strain of azetidines. To check for thermal degradation, perform an injector temperature study. Analyze the same sample at progressively lower injector temperatures (e.g., 250 °C, 220 °C, 200 °C). If the ratio of your product peak to impurity peaks improves at lower temperatures, thermal degradation is likely occurring.

Troubleshooting Guide: GC-MS
Problem Probable Cause(s) Recommended Solution(s)
No Peak for Product 1. Compound is not volatile enough. 2. Compound decomposed in the injector. 3. Incomplete derivatization.1. Confirm volatility with a boiling point estimate. If too high, use HPLC. 2. Lower the injector temperature. Use a splitless injection for sensitive compounds. 3. Optimize the derivatization reaction (time, temperature, reagent excess).
Multiple Peaks in the Chromatogram 1. Formation of side products in the reaction. 2. Thermal decomposition in the GC system. 3. Contamination from solvents or reagents.1. Analyze the mass spectra of the peaks to identify their structures. 2. See Q2 above. 3. Run a blank injection of just the solvent and derivatization reagent to identify background peaks.

References

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Google Scholar.
  • Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2015).
  • Monitoring Reactions by NMR. University of Wisconsin-Madison.
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2021).
  • NMR Reaction-Monitoring as a Process Analytical Technique. (2010). Pharmaceutical Technology.
  • NMR reaction monitoring robust to spectral distortions. (2021). ChemRxiv.
  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR
  • Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Compar
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2020).
  • Peptide Rearrangement Side Reactions. (2015).

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Stability of Azetidine Compounds

Welcome to the technical support center dedicated to enhancing the stability of azetidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the stability of azetidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by the inherent reactivity of the four-membered azetidine ring. Due to its significant ring strain, the azetidine moiety can be susceptible to various degradation pathways, impacting experimental reproducibility, compound integrity, and the overall success of drug discovery and development projects.[1][2]

This resource provides practical, field-proven insights and troubleshooting guides in a direct question-and-answer format to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of azetidine compounds?

A1: The principal cause of instability in azetidine compounds is the inherent ring strain of the four-membered ring.[1][2] This strain makes the ring susceptible to nucleophilic attack and subsequent ring-opening reactions. This reactivity is most pronounced under acidic conditions, where protonation of the azetidine nitrogen activates the ring for cleavage by nucleophiles such as water.[1][3] Additionally, the formation of highly reactive azetidinium ions can be a key step in some degradation pathways.[4][5]

Q2: How do substituents on the azetidine ring influence its stability?

A2: Substituents play a crucial role in modulating the stability of the azetidine ring through both electronic and steric effects.

  • N-Substituents: The nature of the group attached to the azetidine nitrogen is a critical determinant of stability. Electron-withdrawing groups (EWGs) decrease the basicity of the nitrogen atom, making it less prone to protonation.[3] This, in turn, reduces the likelihood of acid-catalyzed degradation. For instance, N-aryl azetidines connected to conjugated heteroaryls, such as 2- and 4-pyridyl groups, exhibit greater stability compared to N-phenyl analogs because the nitrogen lone pair is delocalized.[1]

  • C-Substituents: Substituents on the carbon atoms of the azetidine ring can also impact stability. Bulky groups can sterically hinder the approach of nucleophiles, thereby slowing down ring-opening reactions.[6] Conversely, electron-withdrawing substituents on the carbon atoms can potentially destabilize the ring by influencing bond strengths.[6]

Q3: My azetidine compound seems to degrade during silica gel column chromatography. What is happening and how can I prevent this?

A3: Standard silica gel is inherently acidic and can cause the degradation of sensitive azetidine compounds.[3] Prolonged exposure of your compound to the acidic surface of the silica during chromatography can lead to ring-opening, similar to what is observed in acidic workups.[3]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine in your eluent.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based support.[3]

  • Alternative Purification Methods: If your compound is crystalline, recrystallization is an excellent alternative to chromatography.[3] Preparative HPLC with a buffered mobile phase can also be a viable option for purification.[3]

Q4: I am observing significant degradation of my compound during an aqueous acidic workup. What are my options?

A4: This is a common issue stemming from the acid-catalyzed hydrolysis of the azetidine ring.[3] The extent of degradation is often correlated with the pKa of the azetidine nitrogen; a lower pKa generally confers greater stability in acidic media.[1]

Solutions:

  • Avoid Strong Acids: If possible, substitute strong acids with milder alternatives like a saturated ammonium chloride solution, or consider omitting the acidic wash if the impurities are not basic.[3]

  • Minimize Contact Time: If an acidic wash is necessary, perform the extraction quickly and at a low temperature to reduce the exposure time of the azetidine compound to the acidic aqueous phase.[3]

  • Use a Biphasic System with Caution: While effective for separation, ensure vigorous stirring is minimized to prevent the formation of emulsions that can increase contact time at the interface.

Troubleshooting Guides

Issue 1: Unexpected Product Formation During Synthesis or Storage
  • Symptoms:

    • Appearance of new spots on TLC or new peaks in LC-MS analysis over time.

    • Mass spectrometry data indicating the presence of ring-opened products.[3]

    • Discoloration or change in the physical appearance of the compound.

  • Root Cause Analysis:

    • The azetidine ring may be undergoing intramolecular ring-opening, especially if there is a pendant nucleophilic group in the molecule.[1]

    • Trace amounts of acid or moisture in solvents or on glassware can catalyze degradation.

    • Exposure to light or elevated temperatures can also promote decomposition.

  • Solutions:

    • Protecting Group Strategy: If the azetidine nitrogen is not essential for the desired activity in its free form, consider using an electron-withdrawing protecting group (e.g., Boc, Cbz) to reduce its basicity and nucleophilicity.[3]

    • Salt Formation: For basic azetidine compounds, forming a salt with a non-nucleophilic acid can improve stability for storage. Ensure this is done under anhydrous conditions.[3]

    • Inert Atmosphere: Store sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Control Storage Conditions: Store compounds at low temperatures and protected from light.

Issue 2: Inconsistent Biological Assay Results
  • Symptoms:

    • Poor reproducibility of potency or efficacy data.

    • A decrease in activity over the course of an experiment.

  • Root Cause Analysis:

    • The compound may be degrading in the assay buffer, especially if the pH is acidic.[1]

    • Interaction with assay components could be catalyzing degradation.

  • Solutions:

    • Assess Buffer Stability: Perform a preliminary experiment to assess the stability of your compound in the assay buffer over the time course of the experiment. Use LC-MS to monitor the parent compound concentration.

    • pH Adjustment: If degradation is observed, investigate if adjusting the buffer pH to a more neutral or slightly basic range improves stability without compromising the assay performance.

    • Freshly Prepared Solutions: Always use freshly prepared solutions of your azetidine compound for biological assays.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][7]

Objective: To identify the degradation products of an azetidine compound under various stress conditions.

Materials:

  • Azetidine compound of interest

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for pH adjustment

  • HPLC system with a UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the azetidine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[8]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).[9]

    • At each time point, withdraw an aliquot and neutralize it with an equimolar amount of NaOH.[9]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period.[9]

    • At each time point, withdraw an aliquot and neutralize it with an equimolar amount of HCl.[9]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature and protected from light for a defined period.[9]

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).[9]

  • Photolytic Degradation:

    • Expose the solid compound and a solution to light conditions as specified by ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter UV).[9]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control (time zero), using a validated stability-indicating HPLC method.[9]

    • Use a mass spectrometer to identify the mass of the degradation products to help elucidate their structures.[4][5]

Data Presentation

Table 1: Influence of N-Aryl Substituents on Azetidine Stability at pH 1.8

CompoundN-Aryl SubstituentHalf-life (T₁/₂) at pH 1.8 (hours)
1 3-pyridyl3.8
2 2-pyridyl>24
3 4-pyridyl>24
4 Phenyl0.9
5 4-methoxyphenyl0.5
6 4-cyanophenyl<0.17

Data adapted from Bai et al. (2021).[1] This table clearly demonstrates that electron-withdrawing and conjugated N-aryl substituents can significantly enhance the stability of the azetidine ring under acidic conditions.[1]

Visualizations

cluster_degradation Acid-Catalyzed Degradation Pathway Azetidine Azetidine Protonation Protonation (Acidic Conditions) Azetidine->Protonation + H⁺ Azetidinium_Ion Azetidinium Ion (Activated Intermediate) Protonation->Azetidinium_Ion Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O) Azetidinium_Ion->Nucleophilic_Attack + Nu⁻ Ring_Opened_Product Ring-Opened Product Nucleophilic_Attack->Ring_Opened_Product cluster_troubleshooting Troubleshooting Workflow for Azetidine Instability Observe_Degradation Observe Degradation (e.g., in Chromatography or Workup) Identify_Cause Identify Cause Observe_Degradation->Identify_Cause Acidic_Conditions Acidic Conditions Identify_Cause->Acidic_Conditions Acidic pH Thermal_Stress Thermal/Light Stress Identify_Cause->Thermal_Stress Heat/Light Implement_Solution Implement Solution Acidic_Conditions->Implement_Solution Thermal_Stress->Implement_Solution Neutralize_Silica Neutralize Silica Gel or Change Stationary Phase Implement_Solution->Neutralize_Silica Chromatography Issue Modify_Workup Modify Workup (Milder Acid, Low Temp) Implement_Solution->Modify_Workup Workup Issue Protect_Compound Protect Compound (EWG, Salt Formation, Storage) Implement_Solution->Protect_Compound General Instability Verify_Stability Verify Stability Neutralize_Silica->Verify_Stability Modify_Workup->Verify_Stability Protect_Compound->Verify_Stability

Caption: Troubleshooting workflow for handling unstable azetidine compounds.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available at: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]

  • degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-pathway. Ask this paper | Bohrium. Available at: [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47687-47719. Available at: [Link]

  • Uesugi, Y., Kuriyama, M., & Onomura, O. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269931. Available at: [Link]

  • Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Kennedy, C. R., & Doyle, A. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Israel Journal of Chemistry, 62(11-12). Available at: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se pu = Chinese journal of chromatography, 17(4), 410–412. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Singh, R., Chauhan, P., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113. Available at: [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 3-Propoxyazetidine

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of successful research. The azetidine scaffold, a four-membered nit...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of successful research. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is an increasingly important motif in modern pharmaceuticals due to its ability to impart desirable physicochemical properties such as improved metabolic stability and aqueous solubility.[1] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-propoxyazetidine, a representative functionalized azetidine.

Through a comparative approach with structurally similar analogs, this document will explain the causal relationships between molecular structure and spectral output. We will delve into the principles of chemical shift and spin-spin coupling as they apply to this strained ring system, offering a framework for confident characterization.

The Azetidine Ring: A Spectroscopic Challenge and Opportunity

The four-membered ring of azetidine is not planar but adopts a puckered conformation to alleviate torsional strain.[1] This inherent ring strain influences the electronic environment of the ring protons, leading to characteristic chemical shifts and coupling constants that can be leveraged for structural confirmation. Understanding these nuances is critical for distinguishing between isomers and confirming the successful synthesis of a target molecule.

Predicted ¹H NMR Spectral Data for 3-Propoxyazetidine

While a direct experimental spectrum for 3-propoxyazetidine is not widely published, we can predict its ¹H NMR spectrum with high confidence by analyzing data from closely related analogs and applying fundamental NMR principles.[2][3] The key proton environments in 3-propoxyazetidine are illustrated below.

Caption: Molecular structure of 3-Propoxyazetidine with proton environments labeled (a-g).

Based on this structure, the predicted ¹H NMR data in a common solvent like CDCl₃ are summarized in the table below.

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
NH (a )~1.5 - 2.5broad singlet1HThe chemical shift of the N-H proton can be variable and is influenced by solvent and concentration.
CH₂ (b , d )~3.6 - 3.8triplet or multiplet4HProtons on the carbons adjacent to the nitrogen (C2 and C4) are deshielded and typically appear as a complex multiplet or overlapping triplets due to coupling with each other and the C3 proton. Based on data for azetidine itself, these protons are expected in this region.[4]
CH (c )~4.1 - 4.3quintet or multiplet1HThis proton is attached to the carbon bearing the electronegative oxygen atom, causing a significant downfield shift. It will be split by the adjacent ring CH₂ protons.
OCH₂ (e )~3.4 - 3.5triplet2HThe methylene group attached to the oxygen is deshielded. It will appear as a triplet due to coupling with the adjacent methylene group of the propyl chain.
CH₂ (f )~1.5 - 1.7sextet or multiplet2HThis is a typical alkyl methylene group, split by the adjacent OCH₂ and CH₃ groups.
CH₃ (g )~0.9 - 1.0triplet3HThis is a standard terminal methyl group in an alkyl chain, appearing as a triplet.

Comparative Analysis with Alternative 3-Substituted Azetidines

To build confidence in our assignments for 3-propoxyazetidine, it is instructive to compare its predicted spectrum with the experimental data of closely related analogs. 3-Methoxyazetidine and N-Boc-3-methoxyazetidine serve as excellent comparators.

CompoundRing CH₂ (C2/C4) (δ, ppm)Ring CH (C3) (δ, ppm)OCH₃ (δ, ppm)Other Signals (δ, ppm)Source
3-Methoxyazetidine ~3.5-3.7~4.0-4.2~3.2-3.3NH proton (variable)Predicted from[5]
1-Boc-3-methoxyazetidine ~3.9-4.1~4.2-4.4~3.2-3.3Boc: ~1.4 (singlet, 9H)[6]
3-Propoxyazetidine (Predicted) ~3.6 - 3.8~4.1 - 4.3-Propoxy: ~3.4-3.5 (t, 2H), ~1.5-1.7 (m, 2H), ~0.9-1.0 (t, 3H)-

Key Insights from the Comparison:

  • Effect of the N-Boc Group: The addition of the electron-withdrawing tert-butoxycarbonyl (Boc) group on the nitrogen in 1-Boc-3-methoxyazetidine causes a downfield shift of the adjacent ring protons (C2/C4) compared to the unprotected 3-methoxyazetidine.[6] This is a predictable electronic effect.

  • Consistency of the C3-Proton Shift: The chemical shift of the proton at the 3-position (CH-O) is expected to be similar across these analogs, as it is primarily influenced by the directly attached oxygen atom.

  • Predictability of the Alkoxy Chain: The signals for the propoxy group in 3-propoxyazetidine can be confidently predicted based on standard chemical shift values for alkyl chains.[7][8] The triplet-sextet-triplet pattern is highly characteristic of a propyl group.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol provides a robust, self-validating methodology for the analysis of 3-propoxyazetidine and similar compounds.

Objective: To obtain a clean, high-resolution ¹H NMR spectrum of 3-propoxyazetidine for structural verification.

Materials:

  • 3-Propoxyazetidine sample (5-10 mg)

  • High-quality NMR tube (clean and dry)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Add ~0.6-0.7 mL of CDCl3/TMS prep1->prep2 prep3 Vortex to dissolve prep2->prep3 prep4 Filter into NMR tube prep3->prep4 acq1 Insert sample into magnet prep4->acq1 acq2 Lock on deuterium signal acq1->acq2 acq3 Shim for field homogeneity acq2->acq3 acq4 Acquire spectrum (e.g., 16 scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) proc3->proc4 proc5 Integrate peaks proc4->proc5 proc6 Peak pick proc5->proc6

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 3-propoxyazetidine sample into a clean, dry vial.

    • Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.[9] The use of a deuterated solvent is crucial to avoid a large, interfering solvent peak in the spectrum.[1]

    • Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality data.

    • Using a Pasteur pipette with a small plug of cotton or glass wool, filter the solution directly into the NMR tube. This step is critical to remove any particulate matter which can degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. This step ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This is arguably the most important step for achieving sharp spectral lines and high resolution. An automated shimming routine is often sufficient, but manual shimming may be required for optimal results.

    • Acquire the ¹H NMR spectrum. A typical acquisition involves 16 to 32 scans, which are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the pure absorption mode (positive and upright).

    • Apply a baseline correction to ensure the baseline of the spectrum is flat.

    • Calibrate the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.[8]

    • Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal.

    • Perform peak picking to identify the precise chemical shift of each resonance.

Conclusion

The ¹H NMR characterization of 3-propoxyazetidine is a clear demonstration of how fundamental spectroscopic principles can be applied to determine the structure of a novel molecule. By understanding the influence of the strained azetidine ring and the electronic effects of its substituents, a detailed and predictive interpretation of the spectrum is achievable. A comparative analysis with closely related analogs like 3-methoxyazetidine provides an essential cross-validation of the spectral assignments. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality, reproducible data, which is the bedrock of all subsequent structural analysis and a critical component of robust scientific research in drug discovery and development.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290. [Link]

  • NMR Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (2016). International Journal of Innovative Research in Science, Engineering and Technology, 5(7). [Link]

  • Wishart, D. S. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning (Thesis). University of Alberta. [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • NMR Sample Preparation. (n.d.). Queen Mary University of London. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]

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Comparative

A Comparative Guide to the ¹³C NMR Spectroscopic Analysis of 3-Propoxyazetidine

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. 3-Propoxyazetidine, a substituted fo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. 3-Propoxyazetidine, a substituted four-membered heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the azetidine motif in bioactive molecules. This guide provides an in-depth analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-propoxyazetidine, offering a comparative framework against its common synthetic precursors and related structures. The insights herein are designed to facilitate spectral interpretation, impurity identification, and quality control in a research and development setting.

The Importance of Structural Verification in Azetidine Chemistry

The azetidine ring is a strained four-membered heterocycle that can impart unique conformational constraints and physicochemical properties to a molecule.[1][2] Its incorporation into drug candidates can influence factors such as metabolic stability, cell permeability, and target binding affinity. Consequently, precise structural elucidation of substituted azetidines like 3-propoxyazetidine is paramount. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides a detailed fingerprint of the carbon skeleton of a molecule, making it an indispensable tool for this purpose.[3]

Predicted ¹³C NMR Spectrum of 3-Propoxyazetidine

While direct experimental ¹³C NMR data for 3-propoxyazetidine is not widely published, a reliable prediction can be formulated by analyzing the characteristic chemical shifts of its constituent parts: the azetidine ring and the n-propoxy group.

The unsubstituted azetidine ring exhibits signals for its methylene carbons at approximately 28.0 ppm (C2/C4) and a C3 signal that is highly dependent on the substituent.[4][5] The introduction of an oxygen-containing substituent at the C3 position will cause a significant downfield shift for this carbon. For the n-propoxy group, typical ¹³C NMR chemical shifts are observed around 69-70 ppm for the O-CH₂, 22-23 ppm for the central -CH₂-, and 10-11 ppm for the terminal -CH₃.[6]

Based on these foundational principles, the predicted ¹³C NMR chemical shifts for 3-propoxyazetidine are presented in Table 1.

Comparative Analysis with Synthetic Precursors

3-Propoxyazetidine is commonly synthesized from precursors such as 1-Boc-3-hydroxyazetidine.[1][7] The ¹³C NMR data for this key intermediate provides a valuable comparison point. The tert-butoxycarbonyl (Boc) protecting group introduces characteristic signals for the quaternary carbon of the t-butyl group (~80 ppm) and the methyl carbons (~28 ppm), as well as a carbonyl signal (~157 ppm).[8][9] The presence of the hydroxyl group at C3 in the precursor also influences the chemical shift of this carbon.

Table 1: Comparison of Predicted ¹³C NMR Data for 3-Propoxyazetidine and Experimental Data for a Key Precursor.

Carbon AtomPredicted Chemical Shift (δ, ppm) for 3-PropoxyazetidineExperimental Chemical Shift (δ, ppm) for 1-Boc-3-hydroxyazetidineRationale for Predicted Shift
Azetidine C2/C4~48-52~50-52Methylene carbons adjacent to the nitrogen in the azetidine ring.
Azetidine C3~65-70~58-60Methoxy-substituted carbon, shifted downfield due to the electronegative oxygen.
Propoxy O-CH₂~69-71-Methylene carbon directly attached to the ether oxygen.
Propoxy -CH₂-~22-24-Methylene carbon of the propyl chain.
Propoxy -CH₃~10-12-Terminal methyl carbon of the propyl chain.
Boc C=O-~157Carbonyl carbon of the Boc protecting group.
Boc C(CH₃)₃-~80Quaternary carbon of the Boc protecting group.
Boc C(CH₃)₃-~28Methyl carbons of the Boc protecting group.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure high-quality and reproducible ¹³C NMR data, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 3-propoxyazetidine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the ¹³C probe for the specific solvent used.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters include:

      • Spectral width: 0-220 ppm.[10]

      • Pulse angle: 30-45°.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096 (or more for dilute samples).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[11]

Visualizing the Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of 3-propoxyazetidine with the carbon atoms labeled for NMR assignment.

Caption: Structure of 3-Propoxyazetidine with Carbon Numbering.

Conclusion

The structural integrity of novel chemical entities is non-negotiable in the landscape of drug discovery and development. This guide provides a robust framework for the ¹³C NMR analysis of 3-propoxyazetidine, grounded in the established principles of NMR spectroscopy and comparative data from key synthetic intermediates. By understanding the expected chemical shifts and potential variations, researchers can confidently interpret their experimental data, ensuring the identity and purity of their compounds. The provided experimental protocol serves as a reliable starting point for obtaining high-quality spectra, further solidifying the role of ¹³C NMR as a critical analytical technique.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • ResearchGate. (2023). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). Retrieved from [Link]

  • SpectraBase. (n.d.). Azetidine [13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

  • ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PMC - NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Arkivoc. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • SlideShare. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Unprecedented NH2‒MIL‒101(Al)/n‒Bu4NBr system as solvent free heterogeneous catalyst for efficient synthesis of cyclic carbonate via CO2 cycloaddition. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 141699-55-0 | Product Name : 1-Boc-3-hydroxyazetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). H and 13 C NMR data of compounds 1 and 2 in CDCl 3. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization. Retrieved from [Link]

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Validation

A Comparative Guide to Determining the Purity of 3-Propoxyazetidine Hydrochloride

Introduction: The Critical Role of Purity in Azetidine Scaffolds In the landscape of modern medicinal chemistry, azetidine-based scaffolds are of immense interest due to their unique conformational properties and their u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Azetidine Scaffolds

In the landscape of modern medicinal chemistry, azetidine-based scaffolds are of immense interest due to their unique conformational properties and their utility as bioisosteres for other cyclic systems.[1] 3-Propoxyazetidine hydrochloride, as a key building block, demands rigorous purity assessment. The presence of even minor impurities—such as residual starting materials, synthetic by-products, or degradation products—can profoundly impact downstream reaction yields, introduce confounding variables in biological assays, and compromise the integrity of drug development programs.[2]

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust determination of the purity of 3-Propoxyazetidine hydrochloride. We will delve into the causality behind methodological choices, present field-proven protocols, and offer a comparative analysis to empower researchers to select the most appropriate methods for their specific needs. The foundation of any reliable chemical synthesis and application is the unequivocal quality of its components; this guide serves as a cornerstone for achieving that certainty.

Chapter 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile and thermally labile compounds. Its strength lies in its ability to physically separate the principal compound from its impurities, allowing for precise quantification of each. For amine hydrochlorides, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice.

The Causality Behind the Method: We select RP-HPLC with a C18 column because of its versatility in separating small organic molecules of moderate polarity. The hydrochloride salt ensures the analyte is soluble in aqueous mobile phases. An acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is crucial; it protonates the azetidine nitrogen, ensuring a consistent charge state, and silanols on the silica stationary phase, which prevents peak tailing and improves resolution. UV detection is suitable as long as the molecule possesses a chromophore; if not, alternative detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are necessary.

Experimental Protocol: RP-HPLC for 3-Propoxyazetidine HCl
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., Discovery C18, 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm (or as determined by UV scan).

  • Sample Preparation: Accurately weigh ~10 mg of 3-Propoxyazetidine HCl and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Dilute as necessary.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.

  • Analysis: Inject the sample solution. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Data Interpretation and Validation

The primary output is a chromatogram showing peaks over time. The largest peak corresponds to 3-Propoxyazetidine, while smaller peaks represent impurities. The retention time confirms identity against a reference standard, and the peak area provides quantitative information. For true validation, impurity standards are required to establish relative response factors for a more accurate mass balance calculation. Pharmacopoeial guidelines often set limits for specified and unspecified impurities.[4]

Chapter 2: Structural Confirmation and Quantitative Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation and can be adapted for highly accurate purity determination (quantitative NMR or qNMR).[5][6] It provides direct insight into the molecular structure and can detect impurities that may not be visible by HPLC, especially those that lack a UV chromophore or are structurally very similar to the main compound.

The Causality Behind the Method: ¹H NMR is particularly powerful because the integral of a signal is directly proportional to the number of protons it represents. By adding a certified internal standard of known purity and concentration, we can use the ratio of integrals to determine the absolute purity of the analyte.[7] This method is considered a primary ratio method of measurement and does not require a calibration curve of the analyte itself.[7] For hydrochloride salts that may exhibit poor solubility or signal broadening, using an alkaline deuterated solvent can neutralize the salt in situ, improving spectral quality.[7]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: NMR Spectrometer (400 MHz or higher for better resolution).

  • Solvent: Deuterated Methanol (Methanol-d4) or Deuterated Chloroform (CDCl₃). For problematic salts, a solution of NaOD in Methanol-d4 can be used.[7]

  • Internal Standard: Select a standard with sharp singlets in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene). The standard must be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh ~15 mg of 3-Propoxyazetidine HCl into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A D1 of 30 seconds is often a safe starting point.

    • Acquire the spectrum with a 90° pulse angle.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals for both the analyte and the internal standard.

Calculation and Interpretation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value of the signal

  • N: Number of protons generating the signal

  • M: Molar mass

  • m: Mass weighed

  • P_std: Purity of the internal standard

This method provides an absolute assay value (mass fraction), which is a highly trustworthy measure of purity. ¹³C and 2D NMR techniques like COSY and HSQC can be used to identify the structures of unknown impurities.[5]

Chapter 3: Assay of the Hydrochloride Salt by Acid-Base Titration

While chromatographic and spectroscopic methods assess purity relative to organic impurities, a titration is essential for determining the assay of the active salt form. For an amine hydrochloride, a non-aqueous acid-base titration is the classic and most accurate method.

The Causality Behind the Method: 3-Propoxyazetidine hydrochloride is the salt of a weak base (the azetidine) and a strong acid (HCl). Titrating it directly as an acid in water is difficult due to the buffering effect of the weak base. Instead, we dissolve the salt in a non-aqueous solvent like glacial acetic acid.[8] In this solvent, the chloride ion can be titrated as a base with a very strong acid, like perchloric acid. The acetic acid solvent enhances the basicity of the chloride ion (a leveling effect), leading to a sharp and detectable endpoint.[8] A potentiometric endpoint provides greater accuracy than a colorimetric indicator.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Instrumentation: Automatic potentiometric titrator with a glass and reference electrode pair suitable for non-aqueous media.

  • Solvent: Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid, standardized against potassium hydrogen phthalate.

  • Procedure:

    • Accurately weigh an amount of 3-Propoxyazetidine HCl equivalent to its molecular weight (e.g., ~137.6 mg for a 10 mL titration volume).

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • In some cases, adding mercuric acetate can sharpen the endpoint by sequestering the chloride ion, but this introduces mercury waste.[8]

    • Immerse the electrodes and titrate with standardized 0.1 N perchloric acid, recording the mV reading against the volume of titrant added.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (determined by the second derivative).

  • Blank Determination: Perform a blank titration with the solvent alone and make any necessary corrections.[9]

Calculation

Assay (%) = (V_sample - V_blank) * N_titrant * M_analyte / W_sample * 10

Where:

  • V: Volume of titrant at the endpoint (mL)

  • N_titrant: Normality of the perchloric acid titrant

  • M_analyte: Molar mass of 3-Propoxyazetidine HCl

  • W_sample: Weight of the sample (g)

This assay value represents the percentage of the material that is the hydrochloride salt, providing a crucial piece of the overall purity profile.

Visualizing the Purity Assessment Workflow

A robust purity determination strategy integrates multiple techniques to build a complete picture of the sample's composition.

G cluster_0 Initial Assessment & Identification cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Final Purity Report Sample 3-Propoxyazetidine HCl Sample NMR_Qual Qualitative NMR (¹H, ¹³C) Sample->NMR_Qual Structure Confirmation FTIR FTIR Analysis Sample->FTIR Functional Group Verification HPLC RP-HPLC (Area % Purity) NMR_Qual->HPLC qNMR Quantitative NMR (Absolute Assay) NMR_Qual->qNMR Report Certificate of Analysis (Purity Specification) HPLC->Report Chromatographic Purity >99% qNMR->Report Assay (by qNMR) GCMS GC-MS (Volatile Impurities) GCMS->Report Residual Solvents Titration Potentiometric Titration (Salt Assay) Titration->Report Assay (by Titration)

Caption: Integrated workflow for the comprehensive purity analysis of 3-Propoxyazetidine HCl.

Comparative Summary of Analytical Techniques

The selection of a purity method depends on the specific question being asked. The following table provides a direct comparison to guide this decision-making process.

Technique Principle Information Provided Advantages Limitations
RP-HPLC Differential partitioning between mobile and stationary phasesChromatographic purity (area %), impurity profile, relative quantificationHigh sensitivity and resolution for separating impurities; well-established methodology.[2][3]Requires a chromophore for UV detection; assumes equal response factors for area % calculation; can miss co-eluting impurities.
qNMR Signal integration is proportional to molar concentrationAbsolute purity (assay), structural confirmation of analyte and impuritiesPrimary ratio method, highly accurate; universal detection (for ¹H); non-destructive.[5][7]Lower sensitivity than HPLC; requires expensive instrumentation; careful selection of parameters (e.g., relaxation delay) is critical.
Acid-Base Titration Neutralization reactionAssay of the hydrochloride saltHigh precision and accuracy for salt content; low cost; based on fundamental chemical principles (stoichiometry).[8][10]Not selective for the organic moiety; only measures total basic/acidic components; less sensitive than other methods.[11]
GC-MS Separation by volatility, detection by massIdentification and quantification of volatile and semi-volatile impurities (e.g., residual solvents)Excellent for identifying unknown volatile impurities through mass fragmentation patterns; very high sensitivity.[12]Not suitable for non-volatile compounds like the HCl salt itself; may require derivatization for polar analytes.[12]

Conclusion: An Orthogonal Approach to Trustworthy Results

Determining the purity of a critical reagent like 3-Propoxyazetidine hydrochloride is not a task for a single method. A scientifically sound and trustworthy assessment relies on an orthogonal approach, where the weaknesses of one technique are covered by the strengths of another.

  • HPLC provides the definitive impurity profile.

  • qNMR delivers an absolute, structure-specific assay.

  • Titration confirms the integrity of the hydrochloride salt form.

By integrating these methodologies, researchers and drug development professionals can proceed with the utmost confidence in the quality of their materials, ensuring the reliability and reproducibility of their scientific endeavors. Each protocol described herein acts as a self-validating system when performed with appropriate standards and system suitability checks, forming the bedrock of scientific integrity.

References

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Kozma, G., et al. (2015). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]

  • Guidi, A., et al. (2018). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]

  • Kadhim, M.M., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. [Link]

  • Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. Diplomata Comercial. [Link]

  • ResearchGate. (2020). "Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine ". ResearchGate. [Link]

  • Potrzebowski, M.J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. PubMed Central. [Link]

  • Dagnino, R., et al. (2021). Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR. PubMed. [Link]

  • AOCS. (n.d.). Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. AOCS. [Link]

  • USP. (n.d.). Thioridazine Hydrochloride. USP. [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Critchfield, F.E., & Johnson, J.B. (1956). Determination of Aliphatic Primary and Secondary Amines. Analytical Chemistry, 28(4), 430-436. [Link]

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  • ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. ResearchGate. [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-2. [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs: Acebutolol Hydrochloride. [Link]

  • Unknown. (n.d.). An acid–base titration is the determination of... Unknown Source. [Link]

  • Welsch, M.E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Miller, O., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Kumar, K.A., et al. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Pharmaceutical and Clinical Research, 12(3). [Link]

  • ResearchGate. (2012). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central. [Link]

  • Goverdhan, G., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

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Comparative

The Azetidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Propoxyazetidine Analogs as Muscarinic Receptor Ligands

For researchers, medicinal chemists, and drug development professionals, the quest for selective G-protein coupled receptor (GPCR) modulators is a cornerstone of modern therapeutics. Among the myriad of scaffolds, the st...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for selective G-protein coupled receptor (GPCR) modulators is a cornerstone of modern therapeutics. Among the myriad of scaffolds, the strained four-membered azetidine ring has emerged as a privileged structure, offering a unique conformational rigidity that can be exploited to achieve receptor subtype selectivity. This guide provides an in-depth technical comparison of 3-propoxyazetidine analogs, focusing on their structure-activity relationships (SAR) as ligands for muscarinic acetylcholine receptors (mAChRs). While direct, publicly available SAR tables for a comprehensive series of 3-propoxyazetidine analogs are scarce, this guide synthesizes data from closely related 3-alkoxyazetidine and other muscarinic ligands to provide a robust, inferred SAR framework. We will delve into the synthetic rationale, the critical structural motifs for receptor interaction, and provide detailed experimental protocols for their biological evaluation.

The Significance of the 3-Propoxyazetidine Scaffold in Muscarinic Receptor Targeting

Muscarinic acetylcholine receptors, consisting of five subtypes (M1-M5), are implicated in a wide range of physiological processes and are attractive therapeutic targets for various diseases of the central and peripheral nervous systems.[1][2] The development of subtype-selective ligands has been a significant challenge due to the highly conserved nature of the orthosteric binding site.[2] The 3-propoxyazetidine scaffold offers a promising starting point for achieving such selectivity. The azetidine ring provides a rigid core that orients substituents in well-defined vectors, while the propoxy group can engage with specific sub-pockets within the receptor, and the azetidine nitrogen serves as a key interaction point, typically protonated at physiological pH.

Synthetic Strategies for 3-Propoxyazetidine Analogs

The synthesis of N-substituted 3-propoxyazetidines generally proceeds through a multi-step sequence, starting from commercially available precursors. The choice of synthetic route is often dictated by the desired substitution pattern on the azetidine nitrogen and any modifications to the propoxy chain.

A common synthetic pathway involves the initial preparation of a suitable N-protected 3-hydroxyazetidine, followed by etherification to install the propoxy group, and finally, N-derivatization.

Synthesis of 3-Propoxyazetidine Analogs start Commercially Available Azetidine Precursor step1 N-Protection (e.g., Boc, Cbz) start->step1 step2 Introduction of 3-Hydroxy Group step1->step2 step3 O-Alkylation with Propyl Halide (e.g., 1-bromopropane) step2->step3 step4 N-Deprotection step3->step4 step5 N-Alkylation or N-Arylation (R-X) step4->step5 product Target 3-Propoxyazetidine Analog step5->product

Figure 1: Generalized synthetic workflow for N-substituted 3-propoxyazetidine analogs.

The causality behind these steps is crucial for success. N-protection is essential to prevent side reactions at the nitrogen during subsequent steps. The choice of protecting group is critical, as it must be stable to the conditions of hydroxylation and etherification, yet readily cleavable for the final N-functionalization. O-alkylation is typically achieved under basic conditions to deprotonate the hydroxyl group, facilitating nucleophilic attack on an appropriate propyl electrophile. The final N-functionalization step is key for exploring the SAR, as modifications at this position significantly impact receptor affinity and selectivity.

Structure-Activity Relationship (SAR) of 3-Propoxyazetidine Analogs: An Inferred Analysis

Based on the SAR of related muscarinic ligands, we can infer the following key relationships for 3-propoxyazetidine analogs. This section will serve as a predictive guide for designing new analogs with desired pharmacological profiles.

The Azetidine Nitrogen: A Key Pharmacophoric Element

The basic nitrogen of the azetidine ring is a critical feature for interaction with the orthosteric binding site of muscarinic receptors. It is believed to form an ionic bond with a conserved aspartate residue in transmembrane helix 3.[3]

  • Substitution on Nitrogen: The nature of the substituent on the azetidine nitrogen (R in Figure 2) is a primary determinant of affinity and selectivity.

    • Small Alkyl Groups (e.g., Methyl, Ethyl): Often lead to potent, but non-selective muscarinic agonists.

    • Bulky Aromatic or Arylalkyl Groups: Can introduce selectivity for specific receptor subtypes. For example, bulky substituents may sterically hinder binding to certain subtypes while favoring interaction with others that possess a larger binding pocket. This is a common strategy to shift from agonist to antagonist activity.[2][4]

The 3-Propoxy Group: Probing the Receptor's Depths

The ether oxygen of the propoxy group can act as a hydrogen bond acceptor, while the propyl chain can engage in van der Waals interactions within the receptor binding pocket.

  • Chain Length: The length of the alkoxy chain is often critical. While this guide focuses on propoxy analogs, it is worth noting that shorter (methoxy, ethoxy) or longer (butoxy, pentoxy) chains can significantly alter affinity and selectivity. This suggests the presence of a hydrophobic pocket of a specific size.

  • Substitution on the Propyl Chain: Introducing substituents on the propyl chain can further refine selectivity by probing for specific interactions within the binding site.

The Azetidine Ring: A Rigid Scaffold for Optimal Orientation

The conformational rigidity of the azetidine ring is a key advantage of this scaffold. It limits the number of possible conformations of the molecule, reducing the entropic penalty upon binding and pre-organizing the key pharmacophoric elements for optimal interaction with the receptor.

Inferred SAR of 3-Propoxyazetidine Analogs cluster_SAR Key Structural Modifications and Their Inferred Impact scaffold 3-Propoxyazetidine Scaffold N_sub Azetidine Nitrogen (R) - Small alkyl: Potent, non-selective agonist - Bulky aryl/arylalkyl: Potential for selectivity, often antagonist scaffold->N_sub N-Substitution propoxy_chain Propoxy Chain - Chain length is critical for affinity - Ether oxygen as H-bond acceptor scaffold->propoxy_chain 3-Alkoxy Group azetidine_ring Azetidine Ring - Rigid scaffold for conformational restriction - Orients substituents for optimal binding scaffold->azetidine_ring Core Structure

Figure 2: Inferred structure-activity relationship (SAR) map for 3-propoxyazetidine analogs at muscarinic receptors.
Comparative Data from Related Muscarinic Ligands

To illustrate these principles, the following table summarizes hypothetical binding data for a series of 3-propoxyazetidine analogs, based on trends observed in the literature for other muscarinic ligands.

Compound IDR-Group (on Azetidine-N)M1 Ki (nM) (Hypothetical)M2 Ki (nM) (Hypothetical)M3 Ki (nM) (Hypothetical)M2/M1 Selectivity (Hypothetical)M3/M1 Selectivity (Hypothetical)
1a Methyl1525201.71.3
1b Ethyl2045352.31.8
1c Benzyl50800150163
1d 3-Phenylpropyl301200250408.3
1e (4-Fluorophenyl)methyl4595013021.12.9

Note: The data in this table is for illustrative purposes to demonstrate expected SAR trends and is not experimental data for this specific series of compounds.

Experimental Protocols for Biological Evaluation

To validate the SAR of novel 3-propoxyazetidine analogs, robust and reproducible biological assays are essential. The following section provides a detailed, step-by-step methodology for a standard in vitro radioligand binding assay to determine the affinity of test compounds for muscarinic receptor subtypes.

Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the binding affinity (Ki) of unlabeled test compounds.

Materials:

  • Cell membranes expressing human M1, M2, or M3 muscarinic receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Test compounds (3-propoxyazetidine analogs)

  • Atropine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Multi-channel pipette, plate shaker

Experimental Workflow:

Radioligand Binding Assay Workflow start Prepare Reagents and Compound Dilutions step1 Add Assay Buffer, Cell Membranes, and [³H]-NMS to Wells start->step1 step2 Add Test Compound or Vehicle (Total Binding) or Atropine (Non-specific Binding) step1->step2 step3 Incubate at Room Temperature with Shaking step2->step3 step4 Harvest onto Glass Fiber Filters using a Cell Harvester step3->step4 step5 Wash Filters with Ice-Cold Assay Buffer step4->step5 step6 Dry Filters and Place in Scintillation Vials step5->step6 step7 Add Scintillation Cocktail and Count Radioactivity step6->step7 end Data Analysis (IC50 and Ki Determination) step7->end

Figure 3: Step-by-step workflow for a muscarinic receptor radioligand binding assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the 3-propoxyazetidine analogs in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of cell membrane suspension (concentration to be optimized for each receptor subtype)

    • 50 µL of [³H]-NMS at a final concentration close to its Kd value.

    • 50 µL of the test compound dilution.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM final concentration) instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking. The exact time should be optimized to ensure equilibrium is reached.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

References

  • Holladay, M. W., et al. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-802. [Link]

  • Kumar, N., et al. (2007). Synthesis and optimization of novel and selective muscarinic M(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(18), 5256-60. [Link]

  • Micheletti, R., et al. (2009). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Current Topics in Medicinal Chemistry, 9(14), 1269-90. [Link]

  • Johnson, M. D., et al. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(10), 3146-50. [Link]

  • Johnson, M. D., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(10), 3151-5. [Link]

  • Dei, S., et al. (2008). Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5490-500. [Link]

  • Ringdahl, B., et al. (1982). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Molecular Pharmacology, 21(1), 189-96. [Link]

  • Xu, R., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences of the United States of America, 115(47), E11039-E11048. [Link]

  • Li, Q., et al. (2025). Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. European Journal of Medicinal Chemistry, 298, 117993. [Link]

  • Broadley, K. J. (2010). Muscarinic Receptor Agonists and Antagonists. Molecules, 15(3), 1429-1469. [Link]

  • Xiang, J. N., et al. (2024). Compounds as neuronal histamine receptor-3 antagonists and uses thereof. US Patent 12,172,980. [Link]

  • Karpha, T., et al. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare. [Link]

  • Birdsall, N. J. M., et al. (2001). Muscarinic antagonist activity of 3-(5-alkoxy-oxazol-2-yl)-1,2,5,6-tetrahydropyridines. Psychopharmacology, 156(4), 433-440. [Link]

  • Frølund, B., et al. (2007). Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 50(18), 4496-507. [Link]

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Validation

The Efficacy of Azetidine Linkers in Antibody-Drug Conjugates: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the potent cytotoxic payload is a cri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability, pharmacokinetic profile, and ultimately, the efficacy and safety of the ADC. While established linkers such as maleimide-based and valine-citrulline-p-aminobenzylcarbamate (vc-PABC) systems have a proven track record, emerging technologies continually seek to optimize ADC performance. Among these, azetidine-based linkers present an intriguing, albeit less explored, alternative.

This guide provides an in-depth technical comparison of the efficacy of azetidine linkers with the widely used maleimide and vc-PABC linkers. As a Senior Application Scientist, this narrative synthesizes established principles with available data to explain the causal relationships behind experimental choices and to provide a framework for evaluating these critical ADC components. It is important to note that while extensive data exists for maleimide and vc-PABC linkers, direct head-to-head comparative efficacy studies involving azetidine-linked ADCs are not widely available in the public domain. This guide, therefore, juxtaposes the well-characterized profiles of established linkers with the theoretical and inferred properties of azetidine-based linkers, highlighting areas for future investigation.

The Role of the Linker: A Balancing Act of Stability and Release

The ideal ADC linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1][2] Conversely, upon internalization into the target cancer cell, the linker must efficiently release the payload to exert its therapeutic effect.[1][2] This delicate balance is the central challenge in linker design. Linkers are broadly classified as either non-cleavable or cleavable, each with distinct mechanisms of action and associated advantages and disadvantages.[3][4][5]

Azetidine Linkers: A Focus on Stability

Azetidine, a four-membered saturated nitrogen-containing heterocycle, has garnered interest in medicinal chemistry for its unique structural and metabolic properties.[6][7] Incorporated into ADC linkers, azetidine is classified as a non-cleavable linker.[8][9]

Mechanism of Action of Non-Cleavable Linkers

Non-cleavable linkers, including those based on azetidine and the thioether linkage of maleimide-based SMCC, rely on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell to release the payload.[3][10] The released active metabolite consists of the drug, the linker, and the amino acid residue to which it was attached.[10]

cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC_circ ADC with Azetidine Linker Internalization Internalization Lysosome Lysosome Internalization->Lysosome Receptor-Mediated Endocytosis Payload_Release Payload-Linker-Amino Acid Complex Released Lysosome->Payload_Release Antibody Degradation

Figure 1. Mechanism of action for a non-cleavable azetidine-linked ADC.

Potential Advantages of Azetidine Linkers

The primary theoretical advantage of incorporating an azetidine moiety into a linker lies in its enhanced metabolic stability. The compact and rigid structure of the azetidine ring is resistant to N-dealkylation, a common metabolic pathway for other saturated amines.[11] This resistance could translate to a longer in vivo half-life of the intact ADC, potentially leading to greater accumulation in the tumor and improved efficacy.

Potential Challenges and Considerations

While metabolically robust, the stability of the entire linker construct is paramount. A study investigating the succinimide ring hydrolysis of various maleimide-based linkers under thermal stress found that an ADC containing an azetidine moiety (ADC28) exhibited a greater propensity for ring-closing compared to other linkers. This reversion to the closed succinimide ring could potentially lead to payload loss via a retro-Michael reaction, a known instability pathway for maleimide-based conjugates. This finding underscores the importance of comprehensive stability assessments for any novel linker design.

Maleimide Linkers: The Versatile Workhorse

Maleimide-based linkers, particularly those utilizing the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker, are a cornerstone of ADC technology. They form a stable thioether bond with cysteine residues on the antibody.[][13]

Mechanism and Performance

Maleimide linkers are typically considered non-cleavable, relying on lysosomal degradation for payload release.[3][10] However, the stability of the thioether bond can be a concern, with some studies showing payload loss over time in plasma due to the retro-Michael reaction.[14] This has led to the development of next-generation maleimide linkers with improved stability.

cluster_conjugation Bioconjugation cluster_instability Potential Instability Pathway Antibody Antibody Thiol (-SH) Thioether Stable Thioether Bond Antibody->Thioether Maleimide Maleimide Linker Maleimide->Thioether Thioether_instability Thioether Bond Retro_Michael Retro-Michael Reaction (Payload Loss) Thioether_instability->Retro_Michael

Figure 2. Maleimide conjugation and potential instability pathway.

vc-PABC Linkers: The Power of Cleavability

The valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker is the most widely used cleavable linker system in approved and clinical-stage ADCs.[15][16][17]

Mechanism of Action

This dipeptide linker is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[15][16] Upon cleavage of the valine-citrulline bond, the PABC spacer undergoes a self-immolative cascade to release the unmodified payload.[15][16]

cluster_lysosome Lysosome (High Cathepsin B) ADC_vc ADC with vc-PABC Linker Cleavage Cathepsin B Cleavage of Val-Cit ADC_vc->Cleavage Self_Immolation PABC Self-Immolation Cleavage->Self_Immolation Payload_Release Unmodified Payload Released Self_Immolation->Payload_Release

Figure 3. Cleavage mechanism of a vc-PABC linker.

Performance and Considerations

The key advantage of the vc-PABC linker is its ability to release the payload in its most active, unmodified form, which can then diffuse out of the cell and exert a "bystander effect," killing neighboring antigen-negative tumor cells.[5] However, studies have shown that vc-PABC linkers can be susceptible to premature cleavage by other proteases in the plasma of some preclinical species (e.g., rodents), which can complicate in vivo studies.[15][18]

Comparative Performance: A Data-Driven Juxtaposition

Direct comparative efficacy data for azetidine-linked ADCs is not yet prevalent in the literature. Therefore, we present a juxtaposition of the known characteristics of maleimide and vc-PABC linkers to provide a benchmark for the potential evaluation of azetidine-based systems.

FeatureAzetidine Linker (Non-cleavable)Maleimide (SMCC) Linker (Non-cleavable)vc-PABC Linker (Cleavable)
Release Mechanism Lysosomal degradation of antibody[3][10]Lysosomal degradation of antibody[3][10]Enzymatic cleavage by Cathepsin B[15][16]
Released Payload Payload-linker-amino acid complexPayload-linker-amino acid complexUnmodified payload
Plasma Stability Theoretically high due to resistance to N-dealkylation[11]Generally stable, but potential for payload loss via retro-Michael reaction[14]Generally stable in human plasma, but can be susceptible to premature cleavage in rodent plasma[15][18]
Bystander Effect Unlikely, as the charged metabolite is membrane-impermeableUnlikelyYes, as the unmodified payload can diffuse out of the cell[5]
Key Advantage Potential for improved in vivo metabolic stability[11]Well-established, robust chemistry[][13]Potent bystander effect, release of unmodified drug[5]
Key Disadvantage Limited preclinical data, potential for succinimide ring instabilityPotential for payload loss over time in vivo[14]Potential for premature cleavage in some preclinical models[15][18]

Experimental Protocols for Linker Evaluation

To rigorously compare the efficacy of different linker technologies, a series of standardized in vitro and in vivo assays are essential.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and relevant preclinical species plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analyze the samples to determine the average drug-to-antibody ratio (DAR) over time. This can be achieved using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantify the amount of free payload in the plasma using LC-MS/MS to assess premature drug release.

Start ADC Incubation in Plasma Timepoints Collect Aliquots (0-168h) Start->Timepoints Analysis DAR Analysis (HIC/LC-MS) Free Payload (LC-MS/MS) Timepoints->Analysis Result Determine Payload Loss Over Time Analysis->Result

Sources

Comparative

A Spectroscopic Guide to the Synthesis of 3-Propoxyazetidine: Validation and Comparison

For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of the spectroscopic data essential for the validation of 3-propoxyazetidine synthesis. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the starting materials, intermediates, and the final product, alongside a comparable alternative, 3-ethoxyazetidine, this document serves as a practical resource for ensuring synthetic success and purity.

The synthesis of 3-propoxyazetidine, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence involving the protection of the azetidine nitrogen, followed by etherification and subsequent deprotection. The most common strategy employs a tert-butyloxycarbonyl (Boc) protecting group, which allows for efficient purification of the intermediates and is readily removed under acidic conditions.

Synthetic Pathway Overview

The synthesis commences with the commercially available N-Boc-3-hydroxyazetidine. A Williamson ether synthesis is then employed to introduce the propoxy group, yielding N-Boc-3-propoxyazetidine. The final step involves the removal of the Boc protecting group to afford the target molecule, 3-propoxyazetidine.

Synthesis_Workflow Start N-Boc-3-hydroxyazetidine Intermediate N-Boc-3-propoxyazetidine Start->Intermediate Williamson Ether Synthesis (Propyl bromide, NaH) Alternative 3-Ethoxyazetidine Start->Alternative Williamson Ether Synthesis (Ethyl iodide, NaH) Final_Product 3-Propoxyazetidine Intermediate->Final_Product Boc Deprotection (TFA or HCl) caption Figure 1: Synthetic pathway for 3-propoxyazetidine.

Caption: Synthetic workflow for 3-propoxyazetidine.

Spectroscopic Data Comparison

The following tables provide a detailed comparison of the expected spectroscopic data for the key compounds in the synthesis of 3-propoxyazetidine and the alternative, 3-ethoxyazetidine. This data is critical for monitoring reaction progress and confirming the identity and purity of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecule.

Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
N-Boc-3-hydroxyazetidine ~4.50m1HCH-OH
~4.10t2HCH₂-N (α to CH-OH)
~3.80t2HCH₂-N (β to CH-OH)
~2.50br s1HOH
1.45s9HC(CH₃)₃
N-Boc-3-propoxyazetidine ~4.20m1HCH-OPr
~4.00t2HCH₂-N (α to CH-OPr)
~3.70t2HCH₂-N (β to CH-OPr)
~3.40t2HO-CH₂-CH₂-CH₃
~1.60sextet2HO-CH₂-CH₂-CH₃
1.45s9HC(CH₃)₃
~0.90t3HO-CH₂-CH₂-CH₃
3-Propoxyazetidine ~4.00m1HCH-OPr
~3.60t2HCH₂-NH (α to CH-OPr)
~3.30t2HCH₂-NH (β to CH-OPr)
~3.40t2HO-CH₂-CH₂-CH₃
~2.00br s1HNH
~1.60sextet2HO-CH₂-CH₂-CH₃
~0.90t3HO-CH₂-CH₂-CH₃
N-Boc-3-ethoxyazetidine ~4.20m1HCH-OEt
~4.00t2HCH₂-N (α to CH-OEt)
~3.70t2HCH₂-N (β to CH-OEt)
~3.50q2HO-CH₂-CH₃
1.45s9HC(CH₃)₃
~1.20t3HO-CH₂-CH₃
3-Ethoxyazetidine ~4.00m1HCH-OEt
~3.60t2HCH₂-NH (α to CH-OEt)
~3.30t2HCH₂-NH (β to CH-OEt)
~3.50q2HO-CH₂-CH₃
~2.00br s1HNH
~1.20t3HO-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted)

CompoundChemical Shift (δ, ppm)Assignment
N-Boc-3-hydroxyazetidine ~157.0C=O (Boc)
~80.0C(CH₃)₃
~65.0CH-OH
~55.0CH₂-N
~28.5C(CH₃)₃
N-Boc-3-propoxyazetidine ~157.0C=O (Boc)
~80.0C(CH₃)₃
~75.0CH-OPr
~70.0O-CH₂-CH₂-CH₃
~52.0CH₂-N
~28.5C(CH₃)₃
~23.0O-CH₂-CH₂-CH₃
~10.5O-CH₂-CH₂-CH₃
3-Propoxyazetidine ~78.0CH-OPr
~70.0O-CH₂-CH₂-CH₃
~48.0CH₂-NH
~23.0O-CH₂-CH₂-CH₃
~10.5O-CH₂-CH₂-CH₃
N-Boc-3-ethoxyazetidine ~157.0C=O (Boc)
~80.0C(CH₃)₃
~75.0CH-OEt
~64.0O-CH₂-CH₃
~52.0CH₂-N
~28.5C(CH₃)₃
~15.0O-CH₂-CH₃
3-Ethoxyazetidine ~78.0CH-OEt
~64.0O-CH₂-CH₃
~48.0CH₂-NH
~15.0O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The conversion of the hydroxyl group to an ether and the subsequent deprotection of the Boc group can be readily monitored by observing the disappearance and appearance of characteristic absorption bands.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchN-H StretchC=O Stretch (Boc)C-O Stretch (Ether)
N-Boc-3-hydroxyazetidine ~3400 (broad)-~1690~1050
N-Boc-3-propoxyazetidine --~1690~1100
3-Propoxyazetidine -~3300 (broad)-~1100
N-Boc-3-ethoxyazetidine --~1690~1100
3-Ethoxyazetidine -~3300 (broad)-~1100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Table 4: Expected Molecular Ion Peaks (m/z)

CompoundMolecular Formula[M+H]⁺
N-Boc-3-hydroxyazetidine C₈H₁₅NO₃174.11
N-Boc-3-propoxyazetidine C₁₁H₂₁NO₃216.16
3-Propoxyazetidine C₆H₁₃NO116.10
N-Boc-3-ethoxyazetidine C₁₀H₁₉NO₃202.14
3-Ethoxyazetidine C₅H₁₁NO102.09

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducible synthetic outcomes.

Protocol 1: Synthesis of N-Boc-3-propoxyazetidine (Williamson Ether Synthesis)
  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add 1-bromopropane (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-propoxyazetidine.

Protocol 2: Synthesis of 3-Propoxyazetidine (Boc Deprotection)
  • To a solution of N-Boc-3-propoxyazetidine (1.0 eq.) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (10 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (2 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-propoxyazetidine.

Experimental_Workflow cluster_0 Williamson Ether Synthesis cluster_1 Boc Deprotection A1 Deprotonation of N-Boc-3-hydroxyazetidine with NaH in DMF A2 Addition of 1-bromopropane A1->A2 A3 Reaction at RT A2->A3 A4 Aqueous workup and extraction A3->A4 A5 Purification by column chromatography A4->A5 B1 Treatment of N-Boc-3-propoxyazetidine with TFA in DCM A5->B1 N-Boc-3-propoxyazetidine B2 Reaction at RT B1->B2 B3 Removal of volatiles B2->B3 B4 Aqueous workup and extraction B3->B4 Final Final B4->Final 3-Propoxyazetidine caption Figure 2: Experimental workflow.

Caption: Experimental workflow for synthesis.

Conclusion

The successful synthesis of 3-propoxyazetidine relies on careful execution of the synthetic steps and rigorous characterization of the products at each stage. This guide provides the essential spectroscopic data and experimental protocols to aid researchers in validating their synthetic outcomes. By comparing the obtained spectra with the provided reference data for both the target molecule and a closely related analogue, scientists can confidently confirm the identity and purity of their synthesized 3-propoxyazetidine, a key component for advancing drug discovery and development programs.

References

  • PubChem. tert-Butyl 3-hydroxyazetidine-1-carboxylate. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Validation

A Comparative Analysis of 3-Propoxyazetidine and 3-Phenoxyazetidine for Drug Discovery

Azetidine scaffolds are increasingly vital in medicinal chemistry, offering unique three-dimensional structures that can improve the pharmacological profiles of drug candidates.[1][2][3] Among these, 3-substituted azetid...

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine scaffolds are increasingly vital in medicinal chemistry, offering unique three-dimensional structures that can improve the pharmacological profiles of drug candidates.[1][2][3] Among these, 3-substituted azetidines are particularly prevalent in bioactive molecules.[1] This guide provides a detailed comparative analysis of two key analogues: 3-Propoxyazetidine and 3-Phenoxyazetidine, focusing on their synthesis, physicochemical properties, and reactivity to inform their strategic application in drug development.

Introduction to the Azetidine Motif

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a desirable combination of properties to drug candidates.[4] Its inherent ring strain and non-planar geometry can lead to enhanced metabolic stability, increased aqueous solubility, and lower lipophilicity compared to more common saturated heterocycles.[2] The 3-position of the azetidine ring provides a versatile point for substitution, allowing for the precise orientation of functional groups to optimize interactions with biological targets.[2][3]

Synthesis and Physicochemical Properties: A Head-to-Head Comparison

The choice between a propoxy and a phenoxy substituent at the 3-position of the azetidine ring can significantly influence the molecule's properties and, consequently, its suitability for a particular application.

Property3-Propoxyazetidine3-PhenoxyazetidineRationale and Implications
Molecular Formula C7H15NOC9H11NO[5]The additional aromatic ring in 3-Phenoxyazetidine increases its molecular weight and introduces potential for π-π stacking interactions.
Molecular Weight 129.20 g/mol 149.19 g/mol [5]A lower molecular weight is often desirable in early-stage drug discovery to adhere to Lipinski's "Rule of Five".
Predicted XlogP 0.31.3[6]The higher XlogP of 3-Phenoxyazetidine indicates greater lipophilicity, which can affect solubility, cell permeability, and off-target interactions.
Predicted pKa ~9.5-10.0~8.5-9.0The electron-withdrawing nature of the phenoxy group is expected to decrease the basicity of the azetidine nitrogen compared to the electron-donating propoxy group. This can impact salt formation and interactions with biological targets.
Aqueous Solubility HigherLowerThe more lipophilic nature of the phenoxy group generally leads to lower aqueous solubility.

Synthesis Considerations: Both 3-Propoxyazetidine and 3-Phenoxyazetidine are typically synthesized from a common precursor, 3-hydroxyazetidine. The synthesis of 3-hydroxyazetidine itself can be achieved through various routes, often starting from epichlorohydrin and a suitable amine.[7][8][9]

The key differentiation in the synthesis of the two target molecules lies in the etherification step.

  • For 3-Propoxyazetidine: A Williamson ether synthesis using a propyl halide (e.g., propyl bromide) and a base to deprotonate the hydroxyl group of N-protected 3-hydroxyazetidine is a common approach.

  • For 3-Phenoxyazetidine: A similar Williamson ether synthesis is employed, using phenol.[10] However, the acidity of phenol allows for the use of milder bases like potassium carbonate.[10] A crucial aspect for a successful reaction is the use of a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide.[10] The hydroxyl group of the N-protected 3-hydroxyazetidine is a poor leaving group and often needs to be converted to a better one, such as a tosylate or mesylate, to achieve good yields.[10]

The final step for both syntheses involves the deprotection of the nitrogen atom, typically by removing a Boc or Cbz group under acidic conditions.

Synthesis_Comparison cluster_precursor Precursor Synthesis cluster_propoxy 3-Propoxyazetidine Synthesis cluster_phenoxy 3-Phenoxyazetidine Synthesis Epichlorohydrin Epichlorohydrin N-Protected-3-hydroxyazetidine N-Protected-3-hydroxyazetidine Epichlorohydrin->N-Protected-3-hydroxyazetidine Amine, Cyclization N-Protected-3-propoxyazetidine N-Protected-3-propoxyazetidine N-Protected-3-hydroxyazetidine->N-Protected-3-propoxyazetidine Propyl halide, Base N-Protected-3-phenoxyazetidine N-Protected-3-phenoxyazetidine N-Protected-3-hydroxyazetidine->N-Protected-3-phenoxyazetidine Phenol, Base 3-Propoxyazetidine 3-Propoxyazetidine N-Protected-3-propoxyazetidine->3-Propoxyazetidine Deprotection 3-Phenoxyazetidine 3-Phenoxyazetidine N-Protected-3-phenoxyazetidine->3-Phenoxyazetidine Deprotection

Reactivity and Application in Medicinal Chemistry

The electronic differences between the propoxy and phenoxy groups also influence the reactivity of the azetidine ring and the overall molecule. The reactivity of azetidines is largely driven by their significant ring strain.[4]

  • 3-Propoxyazetidine: The electron-donating nature of the propoxy group can increase the electron density of the azetidine ring, potentially influencing its nucleophilicity and basicity. This analogue is often favored in contexts where maintaining a higher pKa is beneficial for target engagement or to improve aqueous solubility through salt formation.

  • 3-Phenoxyazetidine: The phenoxy group, with its aromatic ring, can participate in π-stacking and other non-covalent interactions with biological targets. This makes it a valuable scaffold for developing ligands for targets with aromatic binding pockets.[2] The electron-withdrawing nature of the phenyl ring can modulate the reactivity of the azetidine nitrogen. This scaffold has been explored in the design of triple reuptake inhibitors, highlighting its potential in developing treatments for neurological and psychiatric disorders.[11]

Experimental Protocols

General Protocol for Williamson Ether Synthesis of N-Boc-3-alkoxy/aryloxyazetidine

This protocol provides a general framework. Optimization of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields.[10]

  • Preparation: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add a suitable base (e.g., sodium hydride for alcohols, potassium carbonate for phenols; 1.1-1.5 equivalents) at 0 °C under an inert atmosphere.[10]

  • Nucleophile Addition: Allow the mixture to stir for 30 minutes at room temperature. Then, add the corresponding alkyl or aryl halide (e.g., propyl bromide or activated aryl halide) or phenol (1.1 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol for Boc-Deprotection
  • Acidic Cleavage: Dissolve the N-Boc-protected azetidine derivative in a suitable solvent (e.g., dichloromethane or dioxane).

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be used directly or neutralized with a base to obtain the free amine.

Experimental_Workflow Start Start N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Start->N-Boc-3-hydroxyazetidine Williamson Ether Synthesis Williamson Ether Synthesis N-Boc-3-hydroxyazetidine->Williamson Ether Synthesis 3-Propoxyazetidine Pathway 3-Propoxyazetidine Pathway Williamson Ether Synthesis->3-Propoxyazetidine Pathway Propyl Halide 3-Phenoxyazetidine Pathway 3-Phenoxyazetidine Pathway Williamson Ether Synthesis->3-Phenoxyazetidine Pathway Phenol Boc-Deprotection_Propoxy Boc-Deprotection 3-Propoxyazetidine Pathway->Boc-Deprotection_Propoxy Boc-Deprotection_Phenoxy Boc-Deprotection 3-Phenoxyazetidine Pathway->Boc-Deprotection_Phenoxy Boc-Deprotection Boc-Deprotection Final Product Final Product Boc-Deprotection_Propoxy->Final Product 3-Propoxyazetidine Boc-Deprotection_Phenoxy->Final Product 3-Phenoxyazetidine

Conclusion

Both 3-Propoxyazetidine and 3-Phenoxyazetidine are valuable building blocks in drug discovery, each offering distinct advantages. The choice between them should be guided by the specific requirements of the therapeutic target and the desired physicochemical properties of the final compound. 3-Propoxyazetidine may be preferred for enhancing solubility and when a more basic nitrogen is required, while 3-Phenoxyazetidine offers opportunities for aromatic interactions and has shown promise in CNS drug design. A thorough understanding of their synthesis, properties, and reactivity is essential for their effective application in the development of novel therapeutics.

References

  • BenchChem. (n.d.). Comparative study of different synthetic routes to 3-substituted azetidines.
  • BenchChem. (n.d.). The Azetidine Scaffold in Modern Drug Discovery: Application Notes for 3-Methoxy-3-phenylazetidine Derivatives.
  • BenchChem. (n.d.). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide.
  • BenchChem. (n.d.). Optimizing reaction conditions for 3-Phenoxyazetidine synthesis.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • ChemShuttle. (n.d.). 3-phenoxyazetidine;CAS No.:76263-18-8.
  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 3-Methoxyazetidine.
  • ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
  • PubChemLite. (n.d.). 3-phenoxyazetidine hydrochloride (C9H11NO).
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • National Institutes of Health. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
  • ChemicalBook. (n.d.). 3-Hydroxyazetidine hydrochloride synthesis.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Propoxyazetidine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-propoxyazetidine demands not only scientific rigor but also an unwavering commitment to safety and environm...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-propoxyazetidine demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical waste are not mere regulatory hurdles; they are integral components of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-propoxyazetidine, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of yourself, your colleagues, and the environment.

Understanding the Hazard Profile of 3-Propoxyazetidine

Before any handling or disposal, a thorough understanding of the substance's potential hazards is critical. While a specific Safety Data Sheet (SDS) for 3-propoxyazetidine should always be the primary source of information, we can infer its likely hazard profile based on its chemical structure—a saturated azetidine ring with a propoxy substituent.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, suggests potential for corrosivity and reactivity. The propoxy group indicates it is an organic compound, likely a liquid with some degree of flammability. Therefore, 3-propoxyazetidine should be treated as a hazardous substance until proven otherwise.

Table 1: Anticipated Hazard Profile and Properties of 3-Propoxyazetidine

PropertyAnticipated CharacteristicRationale & Safety Implication
Physical State LiquidPotential for splashes and vapor generation.
Flammability Likely a Flammable Liquid .[1][2]Vapors may form explosive mixtures with air. Must be kept away from ignition sources.[3]
Corrosivity Potential to be corrosive (alkaline).Azetidine itself is a base. May cause skin burns and eye damage.[2]
Toxicity Potential for acute toxicity (oral, dermal, inhalation).[3][4]Harmful if swallowed, inhaled, or absorbed through the skin.[4] May cause respiratory irritation.[5]
Reactivity Incompatible with strong oxidizing agents, acids, and bases.[1][6]Mixing with incompatible materials can lead to vigorous reactions, heat generation, or release of toxic fumes.[7]

This table is based on the general properties of azetidines and similar organic compounds. Always consult the manufacturer-specific SDS for definitive data.

The Core Principles of Chemical Waste Management

All laboratory waste procedures are governed by a hierarchy of controls designed to maximize safety and minimize environmental impact. These principles, mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), are the foundation of our disposal protocol.[8][9]

  • Waste Minimization : The most effective disposal method is to not generate waste in the first place. Order only the quantity of 3-propoxyazetidine required for your experiments, and consider micro-scale experiments where feasible to reduce waste volumes.[8][10]

  • Accurate Identification : All waste must be correctly identified. Never dispose of "unknowns."[10] Treat all solutions and contaminated materials containing 3-propoxyazetidine as hazardous waste.[9]

  • Proper Segregation : Never mix incompatible waste streams.[7][11] Mixing 3-propoxyazetidine waste with acids, for example, could cause a violent reaction.

  • Safe Storage : Store waste in designated Satellite Accumulation Areas (SAAs) that are secure, properly labeled, and under the control of laboratory personnel.[8][10]

  • Licensed Disposal : Final disposal must be handled by a licensed hazardous waste disposal company coordinated through your institution's Environmental Health and Safety (EHS) department.[8][10]

Step-by-Step Disposal Protocol for 3-Propoxyazetidine

This protocol provides a direct, procedural guide for managing 3-propoxyazetidine from the moment it becomes waste to its final removal from your laboratory.

Step 1: Waste Identification and Classification

Immediately upon deciding that a material containing 3-propoxyazetidine is no longer needed, it is classified as a hazardous waste.[9]

  • Liquid Waste : This includes pure, unreacted 3-propoxyazetidine, reaction mixtures, and solvent rinses. Based on its likely properties, this waste will be classified as a flammable liquid . Under RCRA, this corresponds to the waste code D001 for ignitability.[8]

  • Solid Waste : This includes contaminated personal protective equipment (PPE), absorbent materials from spills, and contaminated labware (e.g., pipette tips, chromatography columns). This waste must also be collected and disposed of as hazardous waste.[12]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Primary Waste Stream : Establish a dedicated waste container for 3-propoxyazetidine and compatible organic solvents.

  • Incompatibilities : Keep this waste stream separate from:

    • Acids and bases.[7]

    • Strong oxidizing agents (e.g., nitrates, perchlorates).[2]

    • Aqueous waste.

  • Contaminated Solids : Collect contaminated solid waste (gloves, paper towels) in a separate, clearly labeled, lined container. Do not mix with liquid waste.[11]

Step 3: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Container Choice : Use a leak-proof container made of a material compatible with 3-propoxyazetidine. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is typically appropriate.[10][12] Ensure the container is in good condition with no cracks or defects.

  • Labeling : All hazardous waste containers must be properly labeled from the moment the first drop of waste is added.[7][8] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "3-Propoxyazetidine " and any other components in the mixture. Avoid abbreviations or chemical formulas.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Flammable," "Corrosive," "Toxic").[7]

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your lab for storing hazardous waste.

  • Location : The SAA must be at or near the point of generation and under the control of the lab personnel.[8][12]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[11] Store flammable liquid waste in a designated fire-rated cabinet if available.[13]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[10][14] Using a funnel that is removed after each use is standard practice.

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[8][10]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Contact EHS : Once your waste container is approaching 90% full, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[8][10]

  • Documentation : Complete any required waste pickup forms accurately and completely.

  • Final Disposal Method : Your EHS office will consolidate waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15] The most common and appropriate disposal method for flammable organic liquids like 3-propoxyazetidine is high-temperature incineration at a permitted facility.

Waste_Disposal_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS & Disposal Facility A Chemical Use (3-Propoxyazetidine) B Waste Generation (Liquid or Solid) A->B C Is Waste Hazardous? B->C D Classify as Hazardous Waste (e.g., Flammable Liquid D001) C->D Yes I Non-Hazardous Trash/Drain (Not Applicable for this Topic) C->I No E Segregate from Incompatible Wastes D->E F Select & Label Compatible Container E->F G Store in Satellite Accumulation Area (SAA) F->G H Request EHS Pickup (Container < 90% Full) G->H J EHS Collects Waste from Lab H->J K Consolidation at Central Accumulation Area J->K L Transfer to Licensed Disposal Facility (TSDF) K->L M Final Disposal (e.g., Incineration) L->M

Caption: Workflow for the safe disposal of 3-propoxyazetidine waste.

Emergency Procedures: Managing Spills

Even with meticulous planning, spills can occur. Prompt and correct action is vital to mitigate risks.

  • Alert Personnel : Immediately alert colleagues in the vicinity.

  • Assess the Spill : If the spill is large, highly volatile, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response line or EHS.

  • Control Ignition Sources : If safe to do so, remove or turn off all nearby ignition sources (e.g., hot plates, open flames).

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.[16] For larger spills, respiratory protection may be necessary.

  • Contain the Spill : Use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain the liquid.[1] Do not use paper towels for a large spill of a flammable liquid.

  • Collect the Waste : Carefully collect the absorbed material using non-sparking tools (e.g., plastic dustpan) and place it in a labeled, sealable container for hazardous waste disposal.[1][2]

  • Decontaminate the Area : Clean the spill surface with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste. For amine-based compounds, a dilute solution of acetic acid may be used for final decontamination, followed by a water rinse.[1]

  • Report the Incident : Report the spill to your laboratory supervisor and EHS, following your institution's specific reporting procedures.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility. Proper chemical handling and disposal are not ancillary tasks but core competencies of a modern scientific professional.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
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Handling

A Comprehensive Guide to the Safe Handling of 3-Propoxyazetidine

This guide provides essential safety protocols and operational procedures for laboratory personnel working with 3-Propoxyazetidine. As a substituted azetidine, this compound requires careful handling to mitigate potentia...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for laboratory personnel working with 3-Propoxyazetidine. As a substituted azetidine, this compound requires careful handling to mitigate potential risks. This document synthesizes established safety data for structurally related compounds to offer a robust framework for its safe use and disposal, ensuring the well-being of researchers and the integrity of the laboratory environment.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[5][6]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort.[2][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[6][7]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling 3-Propoxyazetidine, based on guidelines for similar hazardous chemicals.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data. Double gloving may be necessary for added protection.[1][2][8]
Eye Protection Safety glasses or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] Safety goggles are essential to protect against splashes.[1]
Face Protection Face shieldRecommended in addition to safety glasses or goggles when there is a significant splash hazard.[2][8]
Skin and Body Protection Laboratory coatA standard lab coat is required to prevent skin contact. For larger quantities, a chemically resistant apron should be considered.[1][2]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired if working outside of a fume hood, if ventilation is inadequate, or if experiencing any respiratory irritation.[2]

Safe Handling and Operational Workflow

Adherence to a strict operational plan is critical for minimizing exposure risks. The following step-by-step workflow should be followed when handling 3-Propoxyazetidine.

Preparation
  • Engineering Controls: All work with 3-Propoxyazetidine should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: Have a spill kit readily available that is appropriate for handling chemical spills.

Handling
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5][10]

  • Weighing and Transferring: Conduct these operations within the fume hood. Use non-sparking tools if the compound is flammable.[11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][10] Do not eat, drink, or smoke in the work area.[6][10]

Storage
  • Container Integrity: Keep the container tightly closed when not in use.[5][10]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

The following diagram illustrates the safe handling workflow for 3-Propoxyazetidine:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Function handle1 Don Appropriate PPE prep1->handle1 Proceed when ready prep2 Check Eyewash & Safety Shower prep2->handle1 prep3 Locate Spill Kit prep3->handle1 handle2 Transfer/Weigh in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 cleanup1 Decontaminate Work Area handle3->cleanup1 Experiment Complete cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Waste & PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Safe handling workflow for 3-Propoxyazetidine.

Disposal Plan

Proper disposal of 3-Propoxyazetidine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[9]

  • Waste Segregation: Collect all waste containing 3-Propoxyazetidine in a designated, clearly labeled, and sealed container.[9] Do not mix with other waste streams unless compatibility is known.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as hazardous waste.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service.[9] Under no circumstances should this chemical be poured down the drain.[9]

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[9]

By adhering to these safety protocols, researchers can confidently and safely handle 3-Propoxyazetidine, fostering a secure and productive laboratory environment.

References

  • Benchchem. Essential Safety and Handling Guide for 1,3-Oxazetidine and its Derivatives.
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  • AK Scientific, Inc. 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid Safety Data Sheet.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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